molecular formula C6H10N2O5 B1273972 N-carbamoylglutamic acid CAS No. 40860-26-2

N-carbamoylglutamic acid

Cat. No.: B1273972
CAS No.: 40860-26-2
M. Wt: 190.15 g/mol
InChI Key: LCQLHJZYVOQKHU-UHFFFAOYSA-N
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Description

N-carbamoylglutamic acid is a glutamic acid derivative that is glutamic acid substituted by a carbamoyl group at the nitrogen atom. It has a role as a human metabolite. It is a glutamic acid derivative and a member of ureas.
This compound, also known as N-carbamoylglutamate, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom.

Properties

IUPAC Name

2-(carbamoylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQLHJZYVOQKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394940, DTXSID60859596
Record name 2-[(aminocarbonyl)amino]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbamoylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40860-26-2
Record name 2-[(aminocarbonyl)amino]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comparative Analysis of N-Carbamoylglutamate (NCG) and N-Acetylglutamate (NAG): Structure, Function, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylglutamate (NAG) is the indispensable natural allosteric activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme of the urea cycle.[1][2] N-carbamoylglutamate (NCG), a synthetic structural analog of NAG, is a clinically vital therapeutic agent for the management of hyperammonemia arising from N-acetylglutamate synthase (NAGS) deficiency.[1][3] While both molecules share the common function of activating CPS1, their distinct structural characteristics lead to significant differences in their biochemical and pharmacokinetic profiles. This technical guide provides a comprehensive comparison of the structural and functional disparities between NCG and NAG, summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the associated biochemical pathways and experimental workflows.

Core Structural Differences

The fundamental structural distinction between N-carbamoylglutamate (NCG) and N-acetylglutamate (NAG) lies in the acyl group attached to the amino group of the L-glutamate backbone. In NAG, this is an acetyl group (-COCH₃), whereas in NCG, it is a carbamoyl group (-CONH₂).[3][4] This seemingly minor substitution has profound implications for the molecule's stability and interaction with CPS1.

Chemical Structures:

  • N-Acetylglutamate (NAG): Chemical Formula: C₇H₁₁NO₅

  • N-Carbamoylglutamate (NCG): Chemical Formula: C₆H₁₀N₂O₅[5]

The carbamoyl group in NCG renders it resistant to hydrolysis by aminoacylases, which readily cleave the acetyl group from NAG.[3][4] This increased stability contributes to NCG's longer biological half-life, a crucial attribute for its therapeutic efficacy.

Functional Comparison: Allosteric Activation of CPS1

Both NAG and NCG bind to the same allosteric site on CPS1, inducing a conformational change that activates the enzyme.[4] However, the nature of this activation differs significantly. NAG is the more potent activator, while NCG functions as a suboptimal activator.[4]

Studies have demonstrated that a significantly higher concentration of NCG is required to achieve the same level of CPS1 activation as NAG.[4] Furthermore, the maximal velocity (Vmax) of the CPS1-catalyzed reaction is lower in the presence of NCG compared to NAG.[4] This suggests that while NCG can effectively switch on the enzyme, it does so less efficiently than the natural activator.

Due to their shared binding site, NCG can act as a competitive inhibitor of NAG-mediated CPS1 activation, particularly when NAG is present at saturating concentrations.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters differentiating the interaction of NCG and NAG with carbamoyl phosphate synthetase I (CPS1).

ParameterN-Acetylglutamate (NAG)N-Carbamoylglutamate (NCG)Fold Difference (NCG vs. NAG)Reference
Concentration for Half-Maximal Activation (K_act) Lower~25-fold Higher~25[4]
Maximal Velocity (Vmax) of CPS1 Higher30-60% Lower0.4 - 0.7[4]
Km of CPS1 for ATP Lower2- to 3-fold Higher2 - 3[4]
Km of CPS1 for Ammonium Lower2- to 3-fold Higher2 - 3[4]
Biological Half-life ShorterLonger-
Susceptibility to Deacylases HighResistant-[3][4]

Experimental Protocols

Carbamoyl Phosphate Synthetase I (CPS1) Activity Assay

This protocol outlines a common method for determining CPS1 activity by measuring the production of citrulline in a coupled reaction with ornithine transcarbamylase (OTC).

Objective: To quantify the enzymatic activity of purified recombinant CPS1 in the presence of varying concentrations of NAG or NCG.

Materials:

  • Purified recombinant human CPS1

  • Ornithine transcarbamylase (OTC)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 200 mM NaCl, 20% glycerol, 1 mM DTT

  • Substrates: Ammonium chloride (NH₄Cl), potassium bicarbonate (KHCO₃), adenosine triphosphate (ATP), L-ornithine

  • Activators: N-acetylglutamate (NAG), N-carbamoylglutamate (NCG)

  • Magnesium sulfate (MgSO₄)

  • Stop Solution: 30% Trichloroacetic acid (TCA)

  • Internal Standard: ¹³C-citrulline

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NH₄Cl, KHCO₃, ATP, MgSO₄, L-ornithine, and OTC.

  • Activator Titration: Aliquot the reaction mixture into separate tubes. Add varying concentrations of either NAG or NCG to the respective tubes. Include a control with no activator.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant CPS1 to each tube.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold Stop Solution.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant.

  • LC-MS/MS Analysis: Add the internal standard (¹³C-citrulline) to the supernatant. Analyze the samples by LC-MS/MS to quantify the amount of citrulline produced.

  • Data Analysis: Calculate the specific activity of CPS1 (e.g., in nmol of citrulline/min/mg of enzyme). Plot the specific activity against the activator concentration to determine kinetic parameters such as K_act and Vmax.

Thermal Stability and Proteolysis Protection Assay

Objective: To assess the ability of NCG and NAG to stabilize the CPS1 enzyme against thermal denaturation and proteolytic degradation.

Materials:

  • Purified recombinant human CPS1

  • NAG and NCG

  • ATP and MgSO₄

  • Elastase

  • Incubation buffers at various temperatures

  • CPS1 activity assay reagents (as described above)

Procedure:

Thermal Stability:

  • Incubate aliquots of purified CPS1 at a range of temperatures (e.g., 37°C to 55°C) for a fixed time in the presence or absence of saturating concentrations of NAG or NCG (with ATP and MgSO₄).

  • After incubation, cool the samples on ice.

  • Measure the residual CPS1 activity using the standard activity assay.

  • Plot the percentage of remaining activity against the incubation temperature.

Proteolysis Protection:

  • Incubate purified CPS1 with a fixed concentration of elastase in the presence or absence of saturating concentrations of NAG or NCG (with ATP and MgSO₄).

  • Take aliquots at different time points and stop the proteolytic reaction (e.g., by adding a protease inhibitor).

  • Measure the remaining CPS1 activity.

  • Plot the percentage of remaining activity against the incubation time.

Mandatory Visualizations

Urea_Cycle_Signaling_Pathway Urea Cycle and CPS1 Activation cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NH3 Ammonia (NH₃) CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NH3->CPS1 HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1 ATP_in 2 ATP ATP_in->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Produces OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline OTC->Citrulline_out Citrulline_in Citrulline Citrulline_out->Citrulline_in Transport NAGS NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG Synthesizes Glutamate Glutamate Glutamate->NAGS Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAGS NAG->CPS1 Allosteric Activation NCG N-Carbamoylglutamate (NCG) (Synthetic Analog) NCG->CPS1 Allosteric Activation ASS Argininosuccinate Synthetase (ASS) Citrulline_in->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea (Excreted) Arginase->Urea Ornithine_out Ornithine Arginase->Ornithine_out Ornithine_out->Ornithine_in Transport

Caption: The Urea Cycle pathway, highlighting the activation of CPS1 by NAG and its synthetic analog NCG in the mitochondrial matrix.

Experimental_Workflow Workflow for CPS1 Kinetic Analysis cluster_assay 2. Enzymatic Reaction cluster_analysis 3. Quantification and Analysis Purify_Enzyme Purify Recombinant CPS1 Enzyme Prepare_Reagents Prepare Assay Buffer, Substrates (ATP, NH₄⁺, HCO₃⁻), and Activators (NCG/NAG) Setup_Reaction Set up reaction mixtures with varying activator concentrations Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate reaction by adding CPS1 Setup_Reaction->Initiate_Reaction Incubate Incubate at 37°C for a defined time Initiate_Reaction->Incubate Stop_Reaction Terminate reaction with stop solution (e.g., TCA) Incubate->Stop_Reaction Quantify_Product Quantify product (Citrulline) using LC-MS/MS Stop_Reaction->Quantify_Product Plot_Data Plot reaction velocity vs. activator concentration Quantify_Product->Plot_Data Determine_Kinetics Determine kinetic parameters (K_act, Vmax) using non-linear regression Plot_Data->Determine_Kinetics

Caption: A generalized experimental workflow for determining the kinetic parameters of CPS1 activation by NCG and NAG.

References

The Discovery and History of N-Carbamoylglutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbamoyl-L-glutamic acid (NCG) is a synthetic structural analog of N-acetyl-L-glutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1). CPS1 is the rate-limiting enzyme in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in terrestrial mammals.[1][2] Deficiency or dysfunction of the urea cycle leads to hyperammonemia, a life-threatening condition that can cause severe neurological damage. NCG has emerged as a cornerstone in the management of hyperammonemia, particularly in patients with N-acetylglutamate synthase (NAGS) deficiency and certain organic acidemias.[3][4] This technical guide provides an in-depth exploration of the discovery, history, synthesis, mechanism of action, and clinical development of N-carbamoylglutamic acid.

Discovery and Early History

The journey to the therapeutic use of this compound is intertwined with the fundamental biochemical exploration of the urea cycle. While the initial synthesis of N-carbamoyl-amino acids was explored in the context of prebiotic peptide formation, its significance in mammalian metabolism was recognized later.[5][6]

A pivotal moment in the history of NCG's therapeutic application came in 1972 with a study by Kim, Paik, and Cohen.[1][7] Their research demonstrated that N-carbamoyl-L-glutamate, in combination with L-arginine, provided significant protection to rats against lethal doses of ammonium acetate.[1][7] This preclinical study laid the foundational evidence for NCG's potential as a therapeutic agent for hyperammonemia.

Subsequent research focused on the compound's ability to activate CPS1, the first enzyme of the urea cycle.[8] It was established that NCG mimics the action of the natural activator, N-acetyl-L-glutamate (NAG).[8][9] This understanding paved the way for its use in NAGS deficiency, a rare genetic disorder where the inability to synthesize NAG leads to a non-functional urea cycle and severe hyperammonemia.[3][8]

Synthesis of N-Carbamoyl-L-Glutamic Acid

The synthesis of N-carbamoyl-L-glutamic acid is typically achieved through the reaction of L-glutamic acid with a cyanate salt, such as potassium cyanate or sodium cyanate, in an aqueous solution.[5][10][11] This method, described in various patents and chemical literature, provides a reliable means of producing NCG for research and pharmaceutical purposes.[12][13]

General Experimental Protocol for Synthesis

The following protocol outlines a general method for the synthesis of N-carbamoyl-L-glutamic acid:

Materials:

  • L-Glutamic Acid

  • Potassium Cyanate (KOCN) or Sodium Cyanate (NaOCN)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Reaction vessel with stirring and heating capabilities

  • pH meter or indicator paper

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolution: L-glutamic acid is dissolved in deionized water. The solution may be heated to aid dissolution.

  • Addition of Cyanate: Potassium cyanate or sodium cyanate is added to the solution. The molar ratio of cyanate to L-glutamic acid is typically in excess to ensure complete reaction.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 60°C) for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • Acidification: After the reaction is complete, the solution is cooled, and the pH is adjusted to acidic conditions (e.g., pH 2-3) by the dropwise addition of hydrochloric acid. This protonates the carboxylate groups and causes the N-carbamoyl-L-glutamic acid to precipitate out of the solution.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold deionized water to remove any unreacted starting materials and salts, and then dried in an oven. Further purification can be achieved by recrystallization if necessary.

Mechanism of Action: Activation of Carbamoyl Phosphate Synthetase 1

This compound exerts its therapeutic effect by directly activating carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[2] CPS1 catalyzes the condensation of ammonia, bicarbonate, and two molecules of ATP to form carbamoyl phosphate.[14] This reaction is critically dependent on the allosteric binding of an activator, which is naturally N-acetyl-L-glutamate (NAG).[15]

In NAGS deficiency, the absence of NAG renders CPS1 inactive, leading to the accumulation of ammonia. NCG, as a structural analog of NAG, binds to the same allosteric site on CPS1 and induces a conformational change that activates the enzyme.[16][17] This allows the urea cycle to proceed, thereby facilitating the conversion of toxic ammonia into urea, which can be safely excreted.[8]

The binding of NCG to the C-terminal domain of CPS1 triggers a series of long-range conformational changes that propagate to the two distant phosphorylation domains of the enzyme.[7][17] This structural rearrangement stabilizes the catalytically competent conformation of CPS1, enabling the efficient synthesis of carbamoyl phosphate.[1][16]

Urea_Cycle_Activation cluster_mitochondrion Mitochondrial Matrix cluster_cytosol Cytosol NH3 Ammonia (NH₃) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NH3->CPS1 HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 ADP1 2 ADP + Pi CP Carbamoyl Phosphate OTC Ornithine Transcarbamylase (OTC) CP->OTC Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline Citrulline_in Citrulline Citrulline_out->Citrulline_in CPS1->ADP1 CPS1->CP OTC->Citrulline_out NCG This compound (NCG) NCG->CPS1 Activates NAG N-Acetylglutamate (NAG) NAG->CPS1 Activates NAGS N-Acetylglutamate Synthase (NAGS) NAGS->NAG Glutamate Glutamate Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS ASS Argininosuccinate Synthetase (ASS) Citrulline_in->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate Arginine Arginine ARG1 Arginase 1 (ARG1) Arginine->ARG1 Urea Urea Ornithine_out Ornithine Ornithine_out->Ornithine_in ASS->Argininosuccinate ASL->Fumarate ASL->Arginine ARG1->Urea ARG1->Ornithine_out caption Figure 1. The Urea Cycle and the site of action of this compound (NCG).

Figure 1. The Urea Cycle and the site of action of this compound (NCG).

Key Preclinical and Clinical Investigations

Preclinical Studies: The 1972 Rat Model of Ammonia Intoxication

The seminal 1972 study by Kim, Paik, and Cohen provided the first compelling in vivo evidence of NCG's efficacy in combating hyperammonemia.[1]

Experimental Protocol:

  • Animal Model: Male albino rats of the Holtzman strain were used.

  • Ammonia Challenge: A lethal dose (LD99.9) of ammonium acetate (10.8 mmol/kg of body weight) was administered intraperitoneally.

  • Treatment: N-carbamoyl-L-glutamate and/or L-arginine were injected intraperitoneally 30 minutes prior to the ammonium acetate challenge.

  • Outcome Measure: The primary endpoint was the survival rate of the rats.

Key Findings:

The study demonstrated a dose-dependent protective effect of NCG. When administered alone at 4 mmol/kg, NCG protected 85% of the rats from the lethal ammonia challenge.[1] A combination of NCG and L-arginine (1 mmol/kg each) resulted in 100% survival.[1] These findings strongly suggested that NCG could effectively stimulate the urea cycle to detoxify ammonia.

Experimental_Workflow cluster_protocol Experimental Protocol: Kim et al. (1972) A Male Albino Rats (Holtzman strain) B Intraperitoneal Injection: - NCG - L-Arginine - NCG + L-Arginine - Control (Saline) A->B C 30-minute Interval B->C D Intraperitoneal Injection: Lethal Dose (LD99.9) of Ammonium Acetate C->D E Observation for Survival D->E F Data Analysis: Comparison of Survival Rates E->F caption Figure 2. Experimental workflow of the 1972 rat study.

References

The Allosteric Activation of Carbamoyl Phosphate Synthetase I by N-carbamoylglutamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoyl Phosphate Synthetase I (CPS1) is the rate-limiting enzyme of the urea cycle, responsible for the detoxification of ammonia. Its activity is critically dependent on the allosteric activation by N-acetylglutamate (NAG). N-carbamoylglutamate (NCG), a stable structural analog of NAG, is a cornerstone in the management of certain urea cycle disorders, directly activating CPS1. This technical guide provides an in-depth exploration of the biochemical pathway of NCG activation of CPS1, presenting quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction: The Role of NCG in the Urea Cycle

The urea cycle is the primary metabolic pathway for the disposition of excess nitrogen in terrestrial mammals. The initial and rate-limiting step is the synthesis of carbamoyl phosphate from ammonia and bicarbonate, a reaction catalyzed by the mitochondrial enzyme Carbamoyl Phosphate Synthetase I (CPS1)[1][2][3]. This enzymatic activity is almost entirely dependent on the presence of its obligate allosteric activator, N-acetylglutamate (NAG)[1][4][5][6]. A deficiency in NAG, due to genetic defects in NAG synthase (NAGS), leads to hyperammonemia, a life-threatening condition[4][5].

N-carbamoylglutamate (NCG) is a synthetic, structural analog of NAG that is resistant to degradation by acylases[1][4][7]. This stability makes it an effective therapeutic agent for NAGS deficiency and certain other urea cycle disorders[2][3][8]. NCG mimics the action of NAG by binding to the same allosteric site on CPS1, inducing a conformational change that activates the enzyme and promotes ureagenesis[1][8][9].

The Biochemical Pathway of CPS1 Activation by NCG

The activation of CPS1 by NCG is a classic example of allosteric regulation. NCG binds to a specific site on the C-terminal domain of the CPS1 enzyme, distinct from the catalytic sites[9][10]. This binding event triggers a cascade of long-range conformational changes that are transmitted to the two distant phosphorylation domains of the enzyme[9][11].

Upon binding, NCG, in conjunction with MgATP, stabilizes the active conformation of CPS1[1]. This structural rearrangement is crucial for the proper formation of a nearly 35 Å-long tunnel within the enzyme. This tunnel facilitates the transfer of the unstable intermediate, carbamate, from its site of synthesis in one domain to the second phosphorylation site where it is converted to carbamoyl phosphate[9].

It is important to note that NCG activates CPS1 sub-optimally compared to the natural activator, NAG.[1] Studies have shown that while NCG effectively activates the enzyme, the maximal velocity (Vmax) achieved is typically 30-60% lower than that observed with saturating concentrations of NAG.[1] Furthermore, NCG competes with NAG for the same binding site, which can lead to a decrease in overall CPS1 activity if NAG is already present at saturating levels.[1]

Signaling Pathway Diagram

CPS1_Activation cluster_Mitochondrion Mitochondrial Matrix NCG N-carbamoylglutamate (NCG) CPS1_inactive CPS1 (Inactive) NCG->CPS1_inactive Binds to allosteric site CPS1_active CPS1 (Active) CPS1_inactive->CPS1_active Conformational Change Carbamoyl_P Carbamoyl Phosphate CPS1_active->Carbamoyl_P Catalyzes ADP 2 ADP + Pi CPS1_active->ADP Ammonia NH₃ Ammonia->CPS1_active Bicarbonate HCO₃⁻ Bicarbonate->CPS1_active ATP1 2 ATP ATP1->CPS1_active Citrulline Citrulline Carbamoyl_P->Citrulline OTC OTC Ornithine Ornithine Ornithine->Citrulline Urea_Cycle To Urea Cycle Citrulline->Urea_Cycle Experimental_Workflow cluster_Preparation Preparation cluster_Assay CPS1 Activity Assay cluster_Analysis Data Analysis Purification Purify Recombinant CPS1 and OTC Reaction_Setup Set up Reaction Mixture: Buffer + Substrates + Activator (NCG/NAG) Purification->Reaction_Setup Buffer_Prep Prepare Assay Buffer, Substrate & Activator Solutions Buffer_Prep->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Reaction_Start Initiate with CPS1 + OTC Pre_incubation->Reaction_Start Incubation Incubate at 37°C (e.g., 10 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction with TCA Incubation->Reaction_Stop Centrifugation Centrifuge to Remove Protein Reaction_Stop->Centrifugation Quantification Quantify Citrulline (Colorimetric or LC-MS) Centrifugation->Quantification Calculation Calculate Specific Activity Quantification->Calculation Kinetic_Modeling Kinetic Modeling (Vmax, Km, Ka) Calculation->Kinetic_Modeling

References

An In-depth Technical Guide to the Synthesis of N-carbamoyl-L-glutamic Acid from L-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-carbamoyl-L-glutamic acid (NCG), a synthetic analog of N-acetyl-L-glutamate (NAG), is a critical therapeutic agent for the management of hyperammonemia in patients with certain urea cycle disorders.[1][2] Its primary function is the activation of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme in the urea cycle, thereby enhancing the detoxification of ammonia.[3][4] This technical guide provides a comprehensive overview of the chemical synthesis of NCG from its precursor, L-glutamic acid. It details the predominant synthesis route involving carbamoylation with cyanates, explores alternative methodologies, and presents detailed experimental protocols. Furthermore, this guide includes a thorough characterization of NCG through spectroscopic data, a mechanistic exploration of the key chemical transformation, and a visualization of its biological role.

Synthesis of N-carbamoyl-L-glutamic Acid

The most prevalent and industrially scalable method for synthesizing N-carbamoyl-L-glutamic acid is the carbamoylation of L-glutamic acid's alpha-amino group. This reaction is typically achieved by treating L-glutamic acid with a cyanate salt in an aqueous medium under basic conditions.

Primary Synthesis Route: Carbamoylation with Cyanate Salts

The core of this synthesis involves the reaction of L-glutamic acid with a source of isocyanic acid (HNCO), which is generated in situ from a cyanate salt, such as sodium cyanate (NaOCN) or potassium cyanate (KOCN), in an aqueous solution.[5] The reaction is performed under controlled pH and temperature to ensure the specific N-carbamoylation of the alpha-amino group.

The overall reaction can be summarized as follows:

L-Glutamic Acid + Cyanate Salt (in water, with base) → N-carbamoyl-L-glutamic Acid

Several bases have been employed to facilitate this reaction, with alkali metal hydroxides and carbonates being common choices. The selection of the base can influence the reaction rate and the final product's purity and yield.

Table 1: Comparison of Reaction Conditions for NCG Synthesis via Carbamoylation of L-Glutamic Acid

L-Glutamic Acid (moles)Cyanate Source (moles)Base (moles)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1.36Sodium Cyanate (1.36)Sodium Hydroxide (1.36)Water302490.199.89[6]
1.13Sodium Cyanate (1.13)Lithium Hydroxide Monohydrate (1.13)Water302491.799.86[6]
0.68Sodium Cyanate (0.68)Lithium Carbonate (0.68)Water302499.099.88[6]
0.95Sodium Cyanate (0.95)Metallic Lithium (0.95)Water302488.099.82[6]
1.36Sodium Cyanate (1.36)Potassium Hydroxide (1.36)Water302483.097.3[6]
Alternative Synthesis Routes

While the cyanate-based method is predominant, other carbamoylating agents can theoretically be used, though they are less commonly described in the literature for NCG synthesis.

  • Reaction with Urea: Urea, when heated, can decompose to isocyanic acid and ammonia. This in-situ generated isocyanic acid can then react with L-glutamic acid. This method often requires higher temperatures and may lead to more byproducts.

  • Use of Phosgene Derivatives: Reagents such as phosgene (COCl₂) or its safer solid equivalent, triphosgene, are potent carbamoylating agents. The reaction would likely proceed via an isocyanate intermediate formed from L-glutamic acid, or by direct reaction to form a carbamoyl chloride, which is then hydrolyzed. However, the high toxicity and reactivity of these reagents make them less favorable for industrial production.[2][7]

Reaction Mechanism

The synthesis of N-carbamoyl-L-glutamic acid from L-glutamic acid and a cyanate salt proceeds via a nucleophilic addition mechanism. In an aqueous solution, the cyanate ion (OCN⁻) is in equilibrium with its acidic form, isocyanic acid (HNCO). The unprotonated α-amino group of L-glutamic acid, being nucleophilic, attacks the electrophilic carbon atom of isocyanic acid. A subsequent proton transfer results in the formation of the N-carbamoyl-L-glutamic acid product. The basic conditions of the reaction serve to deprotonate the α-amino group of L-glutamic acid, thereby increasing its nucleophilicity and driving the reaction forward.

Diagram 1: Reaction mechanism of L-glutamic acid carbamoylation.

Experimental Protocols

Synthesis of N-carbamoyl-L-glutamic Acid (based on WO2020075082A1)[6]

Materials:

  • L-Glutamic Acid

  • Sodium Cyanate

  • Lithium Hydroxide Monohydrate

  • 30% (w/w) Hydrochloric Acid

  • Deionized Water

Procedure:

  • To a suitable reactor, add 1.0 L of deionized water.

  • Add 47.6 g (1.13 moles) of lithium hydroxide monohydrate and stir until completely dissolved.

  • Add 73.7 g (1.13 moles) of sodium cyanate to the solution and stir to dissolve.

  • Add 167 g (1.13 moles) of L-glutamic acid to the reaction mixture.

  • Stir the mixture at a constant temperature of 30°C for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Slowly add 30% (w/w) aqueous hydrochloric acid to the mixture with stirring until the pH is below 3.0. Precipitation of the product will be observed.

  • Filter the resulting solid product using a Büchner funnel.

  • Wash the filtered solid with three portions of 30 mL of deionized water.

  • Dry the purified solid under vacuum at 50°C for 24 hours to yield N-carbamoyl-L-glutamic acid.

Purification by Recrystallization

Materials:

  • Crude N-carbamoyl-L-glutamic Acid

  • Deionized Water

Procedure:

  • Suspend the crude N-carbamoyl-L-glutamic acid in a minimal amount of deionized water in a flask.

  • Heat the suspension with stirring to 70-80°C to dissolve the solid completely. If necessary, add small additional volumes of hot water to achieve full dissolution.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Collect the recrystallized product by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals under vacuum at 50°C to a constant weight.

Experimental_Workflow start Start dissolve_base Dissolve Base (e.g., LiOH·H₂O) in Water start->dissolve_base add_cyanate Add Sodium Cyanate dissolve_base->add_cyanate add_glutamic_acid Add L-Glutamic Acid add_cyanate->add_glutamic_acid react React at 30°C for 24h add_glutamic_acid->react cool Cool to Room Temperature react->cool acidify Acidify with HCl to pH < 3 (Precipitation) cool->acidify filter_wash Filter and Wash Solid acidify->filter_wash dry Dry Under Vacuum at 50°C filter_wash->dry crude_product Crude NCG dry->crude_product purify Optional: Recrystallization from Water crude_product->purify final_product Pure NCG crude_product->final_product If purity is sufficient purify->final_product end End final_product->end

Diagram 2: Experimental workflow for NCG synthesis and purification.

Characterization of N-carbamoyl-L-glutamic Acid

The identity and purity of synthesized NCG are confirmed using various spectroscopic and analytical techniques.

Table 2: Spectroscopic Data for N-carbamoyl-L-glutamic Acid

TechniqueExpected Peaks / Values
¹H NMR (D₂O)δ (ppm): ~4.2 (dd, 1H, α-CH), ~2.3 (t, 2H, γ-CH₂), ~2.0 (m, 2H, β-CH₂)
¹³C NMR (D₂O)δ (ppm): ~180 (γ-COOH), ~175 (α-COOH), ~160 (C=O, carbamoyl), ~55 (α-CH), ~33 (γ-CH₂), ~28 (β-CH₂)
FT-IR (KBr, cm⁻¹)~3400-3200 (N-H stretch), ~3300-2500 (O-H stretch, broad), ~1710 (C=O stretch, carboxylic acid), ~1680 (C=O stretch, amide I), ~1550 (N-H bend, amide II)
Mass Spec. (ESI-MS)[M-H]⁻ at m/z 189.05, [M+H]⁺ at m/z 191.07. Key fragments may include loss of H₂O, CO₂, and the carbamoyl group.[6][8]

Note: NMR chemical shifts are approximate and can vary depending on the solvent and pH.

Biological Role of N-carbamoyl-L-glutamic Acid

N-carbamoyl-L-glutamic acid is a structural analog of N-acetyl-L-glutamate, the natural allosteric activator of carbamoyl phosphate synthetase I (CPS1).[3][4] CPS1 is a mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, which is the primary pathway for the detoxification of ammonia in the liver. In individuals with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to a non-functional urea cycle and subsequent hyperammonemia. NCG is able to cross the mitochondrial membrane and bind to the allosteric site of CPS1, activating the enzyme and restoring the function of the urea cycle.[9] This allows for the conversion of ammonia to carbamoyl phosphate, which then enters the urea cycle to be ultimately excreted as urea.

Urea_Cycle_Activation cluster_mito Mitochondrial Matrix Glutamate Glutamate NAGS NAGS Glutamate->NAGS Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG Synthesis CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NAG->CPS1 Activates ADP1 2 ADP + Pi CPS1->ADP1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Ammonia NH₃ Ammonia->CPS1 Bicarbonate HCO₃⁻ Bicarbonate->CPS1 ATP1 2 ATP ATP1->CPS1 Urea_Cycle Urea Cycle Carbamoyl_Phosphate->Urea_Cycle NCG N-carbamoylglutamic Acid (NCG) NCG->CPS1 Activates (Therapeutic)

Diagram 3: NCG's role in activating the urea cycle.

Conclusion

The synthesis of N-carbamoyl-L-glutamic acid from L-glutamic acid is a well-established and efficient process, primarily relying on the carbamoylation reaction with cyanate salts in an aqueous basic medium. This method has been optimized to produce high yields and purities, making it suitable for pharmaceutical manufacturing. The understanding of its synthesis, purification, and characterization is essential for ensuring the quality and efficacy of this life-saving drug. Furthermore, a clear comprehension of its mechanism of action as an activator of CPS1 underscores its importance in the management of specific metabolic disorders. This guide provides a foundational resource for professionals engaged in the research, development, and production of N-carbamoyl-L-glutamic acid.

References

A Comparative Analysis of the In Vivo Stability of N-Carbamoylglutamic Acid (NCG) and N-Acetylglutamate (NAG)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylglutamate (NAG) is an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle. Its deficiency leads to hyperammonemia, a life-threatening condition. While NAG itself has poor pharmacological properties, its synthetic structural analog, N-carbamoylglutamic acid (NCG), has emerged as a highly effective therapeutic agent. This technical guide provides a comprehensive comparison of the in vivo stability of NCG and NAG, detailing the biochemical and pharmacokinetic reasons for NCG's superior clinical efficacy. The document includes a thorough review of experimental methodologies for evaluating these compounds, presented with detailed protocols and data visualizations to support further research and development in this area.

Introduction: The Critical Role of CPS1 Activation

The urea cycle is the primary metabolic pathway for the detoxification of ammonia in terrestrial vertebrates. The initial step, the synthesis of carbamoyl phosphate from ammonia and bicarbonate, is catalyzed by the mitochondrial enzyme carbamoyl phosphate synthetase 1 (CPS1). The activity of CPS1 is absolutely dependent on its allosteric activator, N-acetylglutamate (NAG).[1][2][3] NAG is synthesized in the mitochondrial matrix from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[4]

Deficiency in NAGS, either primary due to genetic mutations or secondary due to other metabolic disorders, results in a lack of CPS1 activation, leading to the accumulation of toxic ammonia in the blood (hyperammonemia).[5][6] this compound (NCG), a synthetic analog of NAG, is capable of activating CPS1 and has been approved for the treatment of hyperammonemia due to NAGS deficiency and certain organic acidemias.[5][7] The superior in vivo stability of NCG is a key factor in its therapeutic success.[5]

Comparative Stability and Pharmacokinetics

The fundamental difference in the in vivo stability of NCG and NAG lies in their susceptibility to enzymatic degradation.

Enzymatic Degradation: A Tale of Two Molecules

NAG is rapidly hydrolyzed in the cytosol by aminoacylase I, an enzyme that cleaves N-acetylated amino acids into their constituent amino acid and an acetyl group.[4] This enzymatic degradation significantly limits the bioavailability and duration of action of exogenously administered NAG.

In stark contrast, NCG is resistant to hydrolysis by cytosolic aminoacylases.[5] This resistance to degradation is the cornerstone of its enhanced in vivo stability, allowing it to reach its mitochondrial target, CPS1, at therapeutic concentrations and exert a sustained effect.

Pharmacokinetic Profiles

The differential susceptibility to enzymatic degradation is directly reflected in the pharmacokinetic profiles of NCG and NAG.

Parameter This compound (NCG) N-Acetylglutamate (NAG) Reference(s)
Bioavailability Orally bioavailable Poor oral bioavailability due to rapid degradation [5]
Half-life (t½) ~5.6 hours in healthy adults Short, not well-defined due to rapid metabolism
Time to Peak Plasma Concentration (Tmax) ~3 hours in healthy adults Not applicable for oral administration
Peak Plasma Concentration (Cmax) 2.7 µg/mL (after 100 mg/kg dose in healthy males) Not applicable for oral administration
Clearance Apparent total clearance of 5.7 L/min Rapidly cleared via metabolism

Table 1: Comparative Pharmacokinetic Parameters of NCG and NAG.

Mechanism of Action: Binding and Activation of CPS1

Both NCG and NAG activate CPS1 by binding to its allosteric site. However, there are differences in their binding affinities. In vitro studies have shown that NCG has a lower affinity for CPS1 compared to NAG, with a 25-fold higher concentration of NCG required for half-maximal activation of the enzyme.[8] Despite this lower affinity, the superior in vivo stability and resulting higher and more sustained plasma concentrations of NCG lead to effective activation of CPS1 in a clinical setting.[8]

cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol cluster_Exogenous Exogenous Administration Glutamate Glutamate NAGS NAGS Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG NAG NAGS->NAG CPS1_inactive CPS1 (inactive) NAG->CPS1_inactive Allosteric Activation NAG_cyto NAG NAG->NAG_cyto Transport CPS1_active CPS1 (active) Carbamoyl_Phosphate Carbamoyl Phosphate CPS1_active->Carbamoyl_Phosphate Ammonia Ammonia (NH₃) Ammonia->CPS1_active Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS1_active Urea_Cycle To Urea Cycle Carbamoyl_Phosphate->Urea_Cycle AminoacylaseI Aminoacylase I NAG_cyto->AminoacylaseI Degradation Glutamate_cyto Glutamate AminoacylaseI->Glutamate_cyto Acetate Acetate AminoacylaseI->Acetate NCG_admin NCG (Oral) NCG_mito NCG NCG_admin->NCG_mito Resistant to Aminoacylase I cluster_Mitochondrion cluster_Mitochondrion NCG_mito->CPS1_inactive Allosteric Activation

Figure 1: Signaling Pathway of CPS1 Activation. This diagram illustrates the endogenous activation of CPS1 by NAG and the therapeutic intervention with NCG, highlighting the degradation of NAG by cytosolic aminoacylase I and the resistance of NCG to this enzymatic breakdown.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to assess the in vivo stability and efficacy of NCG and NAG.

Protocol for In Vivo Ureagenesis Measurement using Stable Isotopes

This method assesses the function of the urea cycle by tracing the incorporation of a stable isotope-labeled precursor into urea.

Objective: To quantify the rate of ureagenesis in vivo.

Materials:

  • [¹³C]Sodium acetate or [¹⁵N]Ammonium chloride

  • Mass spectrometer (Isotope Ratio Mass Spectrometry or Gas Chromatography-Mass Spectrometry)

  • Blood collection supplies

  • Centrifuge

Procedure:

  • Baseline Sample Collection: Collect a baseline blood sample from the subject prior to isotope administration.

  • Isotope Administration: Administer an oral bolus of [¹³C]sodium acetate or [¹⁵N]ammonium chloride.[1][9] The labeled acetate is converted to H¹³CO₃⁻, which is then incorporated into urea by CPS1.[10]

  • Serial Blood Sampling: Collect serial blood samples at timed intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

  • Sample Processing: Separate plasma from the blood samples by centrifugation.

  • Urea Analysis: Isolate urea from the plasma samples.

  • Mass Spectrometry: Analyze the isotopic enrichment of urea using either Isotope Ratio Mass Spectrometry (for ¹³C) or Gas Chromatography-Mass Spectrometry (for ¹⁵N).[1][9]

  • Data Analysis: Calculate the rate of appearance of the labeled urea in the plasma to determine the rate of ureagenesis.

cluster_workflow In Vivo Ureagenesis Measurement Workflow start Start baseline Collect Baseline Blood Sample start->baseline isotope Administer Oral Bolus of [¹³C]Acetate or [¹⁵N]NH₄Cl baseline->isotope sampling Serial Blood Sampling (e.g., 30, 60, 90, 120 min) isotope->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Isotopic Enrichment Analysis of Urea (MS) processing->analysis end Calculate Ureagenesis Rate analysis->end

Figure 2: In Vivo Ureagenesis Measurement Workflow. This diagram outlines the key steps in assessing urea cycle function using stable isotope tracers.

Protocol for Quantification of NCG in Plasma by LC-MS/MS

This protocol provides a robust method for the quantitative analysis of NCG in plasma samples.

Objective: To determine the pharmacokinetic profile of NCG.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)

  • NCG standard and internal standard (e.g., NCG-¹³C₅ ¹⁵N)

  • Acetonitrile, methanol, acetic acid

  • Human plasma

Procedure:

  • Sample Preparation:

    • To 100 µL of human plasma, add the internal standard.

    • Perform protein precipitation followed by solid-phase extraction using a mixed-mode anion exchange cartridge to isolate NCG.[11]

  • Chromatographic Separation:

    • Achieve separation on a suitable column (e.g., ACE 5CN) under isocratic conditions with a mobile phase of acetonitrile:methanol and 0.1% acetic acid in water.[11]

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer in negative ionization mode.

    • Monitor the deprotonated precursor to product ion transitions for NCG (e.g., 189/146) and the internal standard.[11]

  • Quantification:

    • Generate a calibration curve using known concentrations of NCG.

    • Determine the concentration of NCG in the plasma samples by comparing their peak area ratios to the calibration curve.

cluster_workflow LC-MS/MS Quantification of NCG in Plasma Workflow start Start sample_prep Plasma Sample Preparation (Protein Precipitation & SPE) start->sample_prep lc_sep Liquid Chromatographic Separation sample_prep->lc_sep ms_detect Tandem Mass Spectrometric Detection lc_sep->ms_detect quant Quantification against Calibration Curve ms_detect->quant end Determine Plasma NCG Concentration quant->end

Figure 3: LC-MS/MS Quantification of NCG Workflow. This diagram illustrates the analytical workflow for measuring NCG concentrations in plasma samples.

Protocol for Assessing Hyperammonemia in a NAGS Knockout Mouse Model

This animal model is crucial for studying the pathophysiology of NAGS deficiency and for the preclinical evaluation of therapeutic agents.[12]

Objective: To induce hyperammonemia in a NAGS knockout mouse model and assess the efficacy of therapeutic interventions.

Materials:

  • NAGS knockout (Nags⁻/⁻) mice

  • N-carbamoylglutamate (NCG) and L-citrulline for rescue

  • Ammonia assay kit

  • Blood collection supplies

Procedure:

  • Animal Model: Utilize NAGS knockout mice, which can be rescued from neonatal lethality by intraperitoneal injections of NCG and L-citrulline, followed by supplementation in their drinking water.[12]

  • Induction of Hyperammonemia: Interrupt the NCG and L-citrulline supplementation to induce hyperammonemia. Severe hyperammonemia typically develops within 48 hours.[12]

  • Therapeutic Intervention: Administer the test compound (e.g., NCG) to the hyperammonemic mice.

  • Monitoring:

    • Collect blood samples at baseline and at various time points after the intervention.

    • Measure plasma ammonia levels using a commercially available assay kit.

    • Monitor clinical signs of hyperammonemia (e.g., lethargy, seizures).

  • Data Analysis: Compare the plasma ammonia levels and clinical outcomes between the treated and control groups to evaluate the efficacy of the intervention.

Conclusion

The superior in vivo stability of this compound compared to N-acetylglutamate is unequivocally established. This enhanced stability, primarily due to its resistance to degradation by cytosolic aminoacylases, results in a favorable pharmacokinetic profile that allows for effective oral administration and sustained activation of carbamoyl phosphate synthetase 1. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of these compounds and the development of novel therapies for urea cycle disorders. The use of robust analytical methods and relevant animal models is paramount to advancing our understanding and treatment of these debilitating metabolic diseases.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of N-carbamoylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbamoylglutamic acid (NCG), a synthetic structural analog of N-acetylglutamate (NAG), is a critical therapeutic agent for the management of hyperammonemia, a hallmark of certain inherited metabolic disorders.[1] NCG functions as an activator of carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle.[1][2] This activation enhances the detoxification of ammonia into urea, thereby preventing its neurotoxic accumulation. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of NCG, compiling available data into a structured format to support further research and drug development.

Mechanism of Action: The Urea Cycle

The primary role of NCG is to compensate for the deficiency or absence of NAG, the natural allosteric activator of CPS1. By mimicking NAG, NCG restores the function of the urea cycle, which is the primary metabolic pathway for the removal of waste nitrogen from the body.[3]

Urea_Cycle Urea Cycle and the Role of NCG cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NH4 Ammonia (NH₄⁺) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NH4->CPS1 HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate NCG This compound (NCG) NCG->CPS1 Activates NAG N-Acetylglutamate (NAG) (Natural Activator) NAG->CPS1 Activates OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine ARG1 Arginase 1 (ARG1) Arginine->ARG1 Urea Urea (Excreted) ARG1->Urea Ornithine_cyto Ornithine ARG1->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle and the activating role of NCG on CPS1.

Pharmacokinetics

The pharmacokinetic profile of NCG has been investigated in both animal models and healthy human subjects. The following sections summarize the available data on its absorption, distribution, metabolism, and excretion.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Adults (Single Oral Dose)

ParameterValueReference
Dose 50 mg/kg[4]
Tmax (median) 3 hours (range: 2 to 4 hours)[5]
Apparent Volume of Distribution (Vd) 2657 L (range: 1616-5797 L)[5]
Absolute Bioavailability Not determined[5]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)

ParameterValueReference
Tmax 2 - 4 hours[6]
Absorption

Following oral administration in healthy male subjects, the median time to reach maximum plasma concentration (Tmax) for NCG is 3 hours, with a range of 2 to 4 hours.[5] In rats, a similar Tmax of 2 to 4 hours has been observed.[6] The absolute bioavailability of NCG in humans has not yet been determined.[5]

Distribution

The apparent volume of distribution (Vd) of NCG in healthy male subjects is approximately 2657 L, with a range of 1616 to 5797 L.[5] Information regarding the protein binding of NCG has not been determined.[5]

Metabolism

In vitro studies using human and rat hepatocytes, as well as in vivo studies in rats with radiolabeled NCG, have not identified any metabolite formation.[6] However, a study in rats that received a single oral dose of 500 mg/kg of 14C-labeled NCG showed that 9% of the radioactivity was eliminated as CO2 within 96 hours.[6] This suggests that a minor metabolic pathway leading to the complete breakdown of the molecule may exist, even though no intermediate metabolites have been detected under experimental conditions.[6] A study in three healthy male subjects who received a single oral dose of 70 μCurie 14C-labeled NCG (100 mg/kg) indicated that the metabolic capacity for NCG was limited in at least two of the subjects.[6]

Excretion

In a study with radiolabeled NCG in rats, after a single oral dose of 500 mg/kg, 51% of the radioactivity was excreted in the urine and 37% in the feces within 96 hours.[6] In a study with three healthy male subjects, the parent compound was primarily excreted in the feces (approximately 60% in two subjects and 8.5% in the third), with a smaller amount found in the urine (approximately 9% in two subjects and not specified for the third).[6]

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

A typical experimental workflow for a pharmacokinetic study of NCG in healthy volunteers is outlined below.

PK_Workflow General Workflow for a Human Pharmacokinetic Study of NCG cluster_planning Study Planning & Preparation cluster_execution Study Execution cluster_analysis Sample & Data Analysis cluster_reporting Reporting A Protocol Design & IRB Approval B Volunteer Recruitment & Screening A->B C Informed Consent B->C D Baseline Sample Collection (Blood, Urine) C->D E Oral Administration of NCG D->E F Serial Blood Sampling (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24h post-dose) E->F G Urine Collection over Intervals E->G H Plasma & Urine Sample Processing (Centrifugation, Storage at -80°C) F->H G->H I Quantification of NCG (LC-MS/MS Analysis) H->I J Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2 calculation) I->J K Statistical Analysis J->K L Final Study Report Generation K->L

Caption: A generalized workflow for a human pharmacokinetic study of NCG.

Blood Sample Collection and Processing:

  • Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., heparin).

  • Centrifugation: The blood samples are centrifuged at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge to separate the plasma from the cellular components.[7]

  • Storage: The resulting plasma supernatant is carefully transferred to clean polypropylene tubes and stored at -80°C until analysis.[7]

Analytical Method: LC-MS/MS for NCG Quantification in Human Plasma

A robust and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate determination of NCG in human plasma. The following protocol is based on a validated method.[8]

Sample Preparation (Solid-Phase Extraction - SPE):

  • Sorbent: A mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX, 30 mg, 1cc) is used for sample extraction.[8]

  • Procedure:

    • Condition the SPE cartridge.

    • Load 100 µL of the human plasma sample.

    • Wash the cartridge to remove interfering substances.

    • Elute NCG from the cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: ACE 5CN (150 × 4.6 mm, 5 µm)[8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile:methanol (50:50, v/v) and 0.1% acetic acid in water (80:20, v/v).[8]

  • Ionization Mode: Negative ion electrospray ionization (ESI-).[8]

  • Mass Transitions:

    • NCG: 189/146 (precursor/product ion)[8]

    • Internal Standard (NCG-13C5 15N): 195/152[8]

This method has been shown to be linear over a concentration range of 6.00-6000 ng/mL.[8]

Conclusion

This compound exhibits favorable pharmacokinetic properties that contribute to its efficacy in managing hyperammonemia. Its oral absorption is consistent, and it appears to undergo minimal metabolism. The primary routes of elimination are through urine and feces. The detailed experimental protocols provided, particularly the validated LC-MS/MS method, offer a robust framework for future pharmacokinetic and bioavailability studies. Further research is warranted to determine the absolute bioavailability of NCG in humans and to further elucidate any minor metabolic pathways. The continued investigation into the pharmacokinetics of NCG will be invaluable for optimizing therapeutic regimens and expanding its clinical applications.

References

An In-depth Technical Guide to N-carbamoylglutamic Acid for Studying Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-carbamoylglutamic acid (NCG) is a synthetic analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1).[1][2] CPS1 is the rate-limiting enzyme of the urea cycle, a critical metabolic pathway for the detoxification of ammonia that primarily occurs in the mitochondria of hepatocytes.[3][4] Due to its ability to activate CPS1 and the urea cycle, NCG has emerged as a valuable tool for studying mitochondrial function, particularly in the context of inherited metabolic disorders and conditions associated with hyperammonemia. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation related to the use of NCG in mitochondrial research.

Introduction to this compound and Mitochondrial Function

Mitochondria are central to cellular energy metabolism, playing a pivotal role in ATP production through oxidative phosphorylation.[5][6] Mitochondrial dysfunction is implicated in a wide range of human diseases, including neurodegenerative disorders and metabolic syndromes.[7][8] The urea cycle is intrinsically linked to mitochondrial function as its initial steps, including the reaction catalyzed by CPS1, occur within the mitochondrial matrix.[1][9]

NCG's primary mechanism of action is the activation of CPS1, thereby enhancing the flux through the urea cycle to convert toxic ammonia into urea.[10][11] This action has direct implications for mitochondrial function by influencing the levels of key metabolites within the mitochondria and affecting the overall nitrogen balance of the cell.

Mechanism of Action of this compound

NCG functions as a structural analog of NAG, the natural activator of CPS1.[12] In conditions where NAG is deficient, either due to genetic defects in NAG synthase (NAGS) or secondary inhibition, CPS1 activity is compromised, leading to the accumulation of ammonia.[2][4] NCG effectively bypasses this deficiency by directly binding to and activating CPS1, restoring the enzyme's function.[10][13]

Signaling Pathway of NCG Action

The activation of CPS1 by NCG initiates a cascade of events within the urea cycle, ultimately leading to the production of urea. This pathway is crucial for maintaining nitrogen homeostasis and preventing the toxic effects of ammonia on cellular function, including mitochondrial respiration.

NCG_Action_Pathway cluster_mitochondrion Mitochondrial Matrix cluster_cytosol Cytosol NCG N-carbamoylglutamic acid (NCG) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NCG->CPS1 Activates Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate Catalyzes Ammonia Ammonia (NH3) + Bicarbonate (HCO3-) Ammonia->CPS1 Substrate Citrulline Citrulline Carbamoyl_Phosphate->Citrulline Reacts with Ornithine Ornithine Ornithine Ornithine->Citrulline Urea_Cycle_Intermediates Further Urea Cycle Steps Citrulline->Urea_Cycle_Intermediates Exported Urea Urea Urea_Cycle_Intermediates->Urea Leads to caption NCG activates CPS1 in the mitochondria, driving the urea cycle.

Caption: NCG activates CPS1 in the mitochondria, driving the urea cycle.

Quantitative Data on the Effects of NCG

The efficacy of NCG in augmenting ureagenesis and reducing ammonia levels has been quantified in several studies. The following tables summarize key findings.

Study Parameter Condition Before NCG Treatment After NCG Treatment Significance (p-value) Reference
Peak [¹³C]urea (μM) Propionic Acidemia2.23.8< 0.0005[14]
Mean Plasma Ammonia (μM) Propionic Acidemia5943< 0.0005[14]
Mean Plasma Glutamine (μM) Propionic Acidemia552331< 0.0005[14]
Cell Line Parameter Treatment Effect Reference
THP monocytes Maximal Respiration21.64 μM CBD58% inhibition[15]
THP monocytes ATP Production21.64 μM CBD60% inhibition[15]
AGS gastric cancer cells Basal Respiration Rate4 μM CBDSignificant reduction[15]
AGS gastric cancer cells Overall ATP Production4 μM CBDSignificant reduction[15]

Experimental Protocols for Studying Mitochondrial Function with NCG

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols are adapted from established methods for assessing mitochondrial function.[16][17][18][19][20]

Measurement of Oxygen Consumption Rate (OCR)

This protocol assesses mitochondrial respiration by measuring the rate at which cells consume oxygen, a key indicator of oxidative phosphorylation activity.[17][21]

Workflow for OCR Measurement

OCR_Workflow A 1. Cell Seeding & Culture B 2. NCG Treatment A->B C 3. Assay Plate Preparation B->C E 5. Baseline OCR Measurement C->E D 4. Sensor Cartridge Hydration & Calibration D->C F 6. Sequential Injection of Mitochondrial Stressors E->F G 7. Data Acquisition & Analysis F->G caption Workflow for measuring Oxygen Consumption Rate (OCR).

Caption: Workflow for measuring Oxygen Consumption Rate (OCR).

Protocol:

  • Cell Culture: Plate cells (e.g., primary neurons, hepatocytes) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.[16]

  • NCG Incubation: Treat cells with the desired concentration of NCG for a specified duration. Include vehicle-treated cells as a control.

  • Assay Medium: One hour before the assay, replace the culture medium with pre-warmed XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.[22]

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

  • Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to assess different parameters of mitochondrial respiration:

    • Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.[22][23]

    • FCCP (uncoupler): To determine maximal respiration.[21]

    • Rotenone/Antimycin A (Complex I/III inhibitors): To measure non-mitochondrial respiration.[24]

  • Data Analysis: The Seahorse software calculates OCR at baseline and after each injection. Normalize the data to cell number or protein concentration.

Measurement of ATP Production Rate

This assay quantifies the rate of ATP production from both glycolysis and mitochondrial respiration, providing a comprehensive view of cellular bioenergetics.[22][23][24]

Protocol:

  • Cell Preparation: Prepare cells as described in the OCR protocol.

  • Assay Principle: The assay measures both OCR and the extracellular acidification rate (ECAR), which is an indicator of glycolysis.[23]

  • Reagent Injections:

    • Oligomycin: Inhibits mitochondrial ATP synthesis, allowing for the calculation of the mitochondrial ATP production rate from the decrease in OCR.

    • Rotenone/Antimycin A: Inhibit mitochondrial respiration completely, enabling the calculation of the glycolytic ATP production rate from the ECAR.[22]

  • Calculation: The instrument's software uses proprietary algorithms to convert OCR and ECAR measurements into mitochondrial and glycolytic ATP production rates.[23][24]

Logical Relationships in Mitochondrial Function Assessment

The study of mitochondrial function involves understanding the interplay between different metabolic pathways and cellular processes.

Mitochondrial_Function_Logic cluster_cellular_processes Cellular Processes cluster_assays Experimental Assays Mito_Function Mitochondrial Function Cell_Health Cellular Health & Viability Mito_Function->Cell_Health Impacts OCR_Assay Oxygen Consumption Rate (OCR) Mito_Function->OCR_Assay Assessed by ATP_Assay ATP Production Rate Mito_Function->ATP_Assay Assessed by Membrane_Potential Mitochondrial Membrane Potential Mito_Function->Membrane_Potential Assessed by Metabolic_Disorders Metabolic Disorders Cell_Health->Metabolic_Disorders Dysregulation leads to Metabolic_Disorders->Mito_Function Causes Dysfunction OCR_Assay->Mito_Function Indicates ATP_Assay->Mito_Function Indicates Membrane_Potential->Mito_Function Indicates caption Interplay of mitochondrial function, assays, and health.

Caption: Interplay of mitochondrial function, assays, and health.

Conclusion

This compound is a powerful tool for investigating mitochondrial function, particularly in the context of the urea cycle and nitrogen metabolism. By providing detailed experimental protocols and a framework for data interpretation, this guide aims to facilitate the use of NCG in research settings. The ability to directly modulate a key mitochondrial enzyme offers a unique opportunity to dissect the intricate roles of mitochondria in health and disease, paving the way for the development of novel therapeutic strategies for a variety of metabolic disorders.

References

Cellular Uptake Mechanisms of N-carbamoylglutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-carbamoylglutamic acid (NCGA), a structural analogue of N-acetylglutamate (NAG), is a critical therapeutic agent for managing hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency and certain organic acidemias.[1][2] Its efficacy is underpinned by its ability to activate carbamoyl phosphate synthase-1 (CPS1), the rate-limiting enzyme of the urea cycle.[1] A key pharmacological advantage of NCGA over native NAG is its superior bioavailability, which is directly dependent on its transport across cellular membranes.[3][4][5] This document provides an in-depth technical overview of the known cellular uptake mechanisms of NCGA, focusing on the specific transporters involved, quantitative kinetic data, and the experimental protocols used to elucidate these pathways.

Recent studies have moved beyond inference based on structural similarity to glutamate and have identified specific transporters responsible for NCGA's disposition. The primary uptake mechanisms involve members of the Solute Carrier (SLC) superfamily of transporters, including Excitatory Amino Acid Transporters (EAATs) and Organic Anion Transporters (OATs).[6][7] Specifically, EAAT3 (SLC1A1) has been implicated in the intestinal absorption and hepatic uptake of NCGA.[7] In renal handling, uptake from the blood is mediated by the sodium-dependent dicarboxylate transporter 3 (NaDC3, or SLC13A3) and, to a lesser extent, Organic Anion Transporter 1 (OAT1, or SLC22A6) .[6] Subsequent efflux into the kidney tubule lumen is likely completed by Organic Anion Transporter 4 (OAT4, or SLC22A11) .[6]

This guide synthesizes the current understanding of these transport processes, presents the available data in a structured format, and provides detailed methodologies to facilitate further research in this area.

Identified NCGA Transporters and Their Roles

The cellular transport of NCGA is a carrier-mediated process. Due to its structural similarity to glutamate, initial hypotheses centered on glutamate transporters.[7] Experimental evidence has since confirmed and refined this, identifying several specific members of the SLC superfamily that interact with NCGA.

Transporters Involved in NCGA Uptake and Efflux

Studies using human transporters expressed in Xenopus laevis oocytes have identified the following key proteins in NCGA transport:

  • Excitatory Amino Acid Transporter 3 (EAAT3 / SLC1A1): NCGA is a substrate for EAAT3, inducing small, sodium-dependent inward currents in oocytes expressing this transporter. This interaction suggests that EAAT3 plays a role in the intestinal absorption of orally administered NCGA and its subsequent uptake into hepatocytes, where it performs its primary function.[7]

  • Sodium-Dependent Dicarboxylate Transporter 3 (NaDC3 / SLC13A3): NCGA is recognized as a high-affinity substrate for NaDC3. This transporter is likely a primary mechanism for the uptake of NCGA from the bloodstream into renal proximal tubule cells.[6]

  • Organic Anion Transporter 1 (OAT1 / SLC22A6): OAT1 has also been shown to transport NCGA. It is considered a contributor to the uptake of NCGA from the blood into renal cells, although likely to a lesser extent than NaDC3.[6]

  • Organic Anion Transporter 4 (OAT4 / SLC22A11): OAT4 is implicated in the efflux of NCGA. Evidence suggests it facilitates the transport of NCGA from the renal tubule cell across the luminal membrane and into the tubular lumen, completing the process of renal secretion.[6]

Transporters Confirmed to NOT Interact with NCGA

Importantly, research has also clarified which related transporters do not play a significant role in NCGA transport. This is crucial for understanding its specificity and pharmacokinetic profile.

  • EAAT1 (SLC1A3) and EAAT2 (SLC1A2) do not transport NCGA.[7]

  • Organic Anion-Transporting Polypeptides (OATPs) , OAT2 (SLC22A7) , and OAT3 (SLC22A8) showed no interaction with NCGA.[6]

The diagram below illustrates the proposed journey of NCGA, from intestinal absorption to renal excretion, highlighting the key transporters at each stage.

G Figure 1: Proposed Cellular Transport Pathway of NCGA cluster_intestine Intestinal Lumen cluster_blood Bloodstream cluster_tubule Renal Tubule Lumen cluster_intestinal_cell Intestinal Epithelial Cell cluster_renal_cell Renal Proximal Tubule Cell NCG_lumen NCGA EAAT3 EAAT3 (SLC1A1) NCG_lumen->EAAT3 Absorption NCG_blood NCGA NaDC3 NaDC3 (SLC13A3) NCG_blood->NaDC3 Renal Uptake (High Affinity) OAT1 OAT1 (SLC22A6) NCG_blood->OAT1 Renal Uptake NCG_urine NCGA (Excreted) EAAT3->NCG_blood Entry to Circulation OAT4 OAT4 (SLC22A11) OAT4->NCG_urine Efflux/ Secretion

Figure 1: Proposed Cellular Transport Pathway of NCGA

Quantitative Data Summary

While specific transport kinetics for NCGA have not yet been fully quantified in the literature, the available studies provide qualitative descriptions and data for structurally related compounds. This information is summarized below.

Table 1: Summary of NCGA Cellular Transporters

Transporter SLC Family Gene Location Role in NCGA Disposition Evidence
EAAT3 SLC1 SLC1A1 Intestine, Liver, Kidney, Brain Uptake / Absorption Induces small, Na+-dependent inward current with NCGA.[7]
NaDC3 SLC13 SLC13A3 Kidney (Basolateral), Brain Uptake from Blood Identified as a "high-affinity substrate" for NCGA.[6]
OAT1 SLC22 SLC22A6 Kidney (Basolateral), Brain Uptake from Blood Confirmed to transport NCGA.[6]

| OAT4 | SLC22 | SLC22A11| Kidney (Apical / Luminal) | Efflux / Secretion | Inferred to mediate NCGA efflux via substrate exchange.[6] |

Table 2: Transport Kinetic Parameters

Substrate Transporter Km (Michaelis Constant) Vmax (Maximum Velocity) Notes
This compound (NCGA) EAAT3 Not Determined Not Determined Described as inducing a "small" inward current, suggesting it is a substrate but perhaps with lower affinity or turnover than glutamate.[7]
This compound (NCGA) NaDC3 Not Determined Not Determined Described as a "high-affinity substrate."[6]
N-acetylglutamate (NAG) EAAT3 409 µM Not Determined Data for the closely related structural analogue NAG provides a potential reference point for the affinity of N-acylated glutamate compounds for EAAT3.[7]

| L-glutamate | EAAT3 | < 30 µM | Not Determined | The endogenous substrate shows significantly higher affinity than NAG.[7] |

Experimental Protocols

The primary method used to identify and characterize the transporters involved in NCGA cellular uptake is the Two-Electrode Voltage-Clamp (TEVC) Assay using Xenopus laevis oocytes. This technique allows for the functional expression of a single human transporter protein in a cell that has a very low background of endogenous transport activity. Transport of charged molecules like NCGA results in a measurable electrical current, providing a direct readout of transporter activity.

Detailed Methodology: TEVC Assay for NCGA Transport

Objective: To determine if a specific human transporter (e.g., EAAT3, NaDC3) facilitates the cellular uptake of NCGA.

Materials:

  • Xenopus laevis frogs

  • cRNA for the human transporter of interest (e.g., hEAAT3, hNaDC3)

  • Collagenase solution

  • Oocyte Ringer's solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.

  • Micropipette puller and microinjection setup

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Test solutions: ND96 buffer containing various concentrations of NCGA, L-glutamate (positive control), and other relevant compounds.

Procedure:

  • Oocyte Preparation:

    • Surgically harvest oocytes from an anesthetized female Xenopus laevis.

    • Treat the oocytes with collagenase to defolliculate (remove surrounding follicular cells).

    • Wash thoroughly and store in ND96 solution supplemented with antibiotics. Select healthy Stage V-VI oocytes for injection.

  • cRNA Microinjection:

    • Prepare cRNA of the human transporter gene through in vitro transcription.

    • Using a nanoinjector, inject approximately 50 nL of cRNA solution (e.g., at 1 µg/µL) into the cytoplasm of each oocyte.

    • As a negative control, inject an equivalent volume of sterile water into a separate batch of oocytes.

    • Incubate the injected oocytes at 16-18°C for 3-7 days to allow for protein expression and insertion into the plasma membrane.

  • Electrophysiological Recording (TEVC):

    • Place a single oocyte in a recording chamber continuously perfused with ND96 buffer.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.

    • Clamp the oocyte's membrane potential to a holding potential (e.g., -50 mV).

    • Record the baseline holding current in the ND96 buffer.

  • Substrate Application and Data Acquisition:

    • Switch the perfusion buffer to one containing the test substrate (e.g., 1 mM NCGA in ND96).

    • The transport of the substrate and co-transported ions (like Na+) across the membrane will generate a substrate-induced current. Record this change in current (ΔI).

    • After the current reaches a steady state, wash out the substrate with the standard ND96 buffer until the current returns to baseline.

    • Repeat the procedure for a range of substrate concentrations to determine kinetic parameters (if currents are large enough for saturation analysis).

    • Use known substrates (e.g., L-glutamate for EAAT3) as positive controls and water-injected oocytes as negative controls to ensure the observed currents are specific to the expressed transporter.

  • Data Analysis:

    • Measure the amplitude of the substrate-induced current for each compound and concentration.

    • For kinetic analysis, plot the current amplitude against the substrate concentration and fit the data to the Michaelis-Menten equation to estimate Km and Imax (maximum induced current).

The following diagram outlines this experimental workflow.

G Figure 2: Workflow for TEVC Transporter Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis oocyte_harvest 1. Harvest Oocytes from Xenopus laevis defolliculate 2. Defolliculate with Collagenase oocyte_harvest->defolliculate inject 3. Microinject Transporter cRNA (or Water for Control) defolliculate->inject incubate 4. Incubate 3-7 Days for Protein Expression inject->incubate place_chamber 5. Place Oocyte in Recording Chamber incubate->place_chamber clamp 6. Impale with Electrodes & Set Holding Potential (-50 mV) place_chamber->clamp perfuse 7. Perfuse with Test Substrate (e.g., NCGA) clamp->perfuse record 8. Record Substrate-Induced Current (ΔI) perfuse->record analyze 9. Measure Current Amplitude record->analyze plot 10. Plot Current vs. [Substrate] analyze->plot kinetics 11. Calculate Kinetics (Km, Imax) if Applicable plot->kinetics

Figure 2: Workflow for TEVC Transporter Assay

Signaling Pathways

Currently, there is no direct evidence in the literature describing signaling pathways that acutely regulate the activity or cell-surface expression of the transporters responsible for NCGA uptake. Research in suckling lambs has shown that dietary NCGA supplementation can influence the mTOR signaling pathway , leading to increased protein abundance of other amino acid and peptide transporters in the intestine.[7] However, this appears to be a longer-term, adaptive response to NCGA's metabolic effects rather than a direct signaling mechanism controlling its own cellular entry. Further research is required to determine if pathways known to regulate glutamate transporters (e.g., via protein kinase C) also affect NCGA transport.

The diagram below shows the logical classification of the identified NCGA transporters within the broader SLC superfamily.

G Figure 3: Classification of Identified NCGA Transporters cluster_families cluster_transporters SLC Solute Carrier (SLC) Superfamily SLC1 SLC1 Family (High-Affinity Glutamate & Neutral Amino Acid) SLC->SLC1 SLC13 SLC13 Family (Sodium-Dependent Dicarboxylate) SLC->SLC13 SLC22 SLC22 Family (Organic Anion/Cation) SLC->SLC22 EAAT3 EAAT3 (SLC1A1) SLC1->EAAT3 Transports NCGA NaDC3 NaDC3 (SLC13A3) SLC13->NaDC3 Transports NCGA OAT1 OAT1 (SLC22A6) SLC22->OAT1 Transports NCGA OAT4 OAT4 (SLC22A11) SLC22->OAT4 Transports NCGA

Figure 3: Classification of Identified NCGA Transporters

Conclusion and Future Directions

The cellular uptake of this compound is a specific, carrier-mediated process facilitated by a distinct set of transporters from the SLC superfamily. Evidence strongly points to EAAT3 as a key player in intestinal absorption, while NaDC3, OAT1, and OAT4 are critical for its renal handling. This knowledge is fundamental for understanding the pharmacokinetics of NCGA and provides a basis for predicting potential drug-drug interactions.

Despite these advances, several areas warrant further investigation:

  • Quantitative Kinetics: Determining the precise Km and Vmax values for NCGA with each identified transporter is essential for building accurate pharmacokinetic models.

  • Tissue-Specific Expression: A more detailed map of the expression levels of these transporters in the human intestine and liver would clarify their relative contributions to NCGA absorption and disposition.

  • Regulation: Investigating the potential regulation of these transporters by cellular signaling pathways could uncover mechanisms that modulate NCGA bioavailability.

  • Caco-2 Permeability: While not found in the literature, performing a standard Caco-2 permeability assay would provide a valuable dataset for classifying NCGA according to the Biopharmaceutics Classification System (BCS) and for in vitro screening of potential drug interactions.[8][9]

Continued research into these areas will further refine our understanding of NCGA's journey through the body and enhance its therapeutic application.

References

Methodological & Application

Application Notes and Protocols for N-carbamoylglutamic Acid Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of N-carbamoylglutamic acid (NCG), a synthetic analog of N-acetylglutamate (NAG), in mouse models for preclinical research. NCG is a critical activator of the urea cycle and has shown therapeutic potential in various disease models.

Introduction

This compound is an activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[1] By mimicking the action of the natural CPS1 activator, N-acetylglutamate, NCG enhances the conversion of ammonia to urea, thereby reducing hyperammonemia.[1][2] This mechanism of action makes it a valuable tool for studying the urea cycle and for investigating therapeutic strategies for conditions associated with elevated ammonia levels.[1][3] Recent studies have also explored its potential as an anti-cancer agent.[4]

Data Presentation

Table 1: Summary of NCG Dosages in Mouse Models
ApplicationMouse ModelDosageAdministration RouteDurationOutcomeReference
Hyperammonemia3-hydroxy-3-methylglutaryl-CoA lyase deficiency model500 mg/kgNot specifiedSingle doseReduced 2-ketoisocaproate-induced hyperammonemia
HyperammonemiaAmmonium acetate-induced hyperammonemiaNot specifiedInjectionPre-loadingProtected against lethality[1]
CancerOrthotopic pancreatic cancer (AsPc1/luc cells)120 mg/kg/dayOral10 days80% inhibition of tumor growth[4]
CancerOrthotopic triple-negative breast cancer (MDA-MB-231 cells)120 mg/kg/dayOral10 days82% inhibition of tumor growth[4]

Experimental Protocols

Protocol 1: Preparation of NCG Solution for Oral Administration

This protocol describes the preparation of an NCG solution suitable for oral gavage in mice.

Materials:

  • This compound (crystalline solid)

  • Sterile water or 0.9% saline

  • Vehicle (e.g., 1% methyl cellulose, corn oil, or a mixture of DMSO, PEG300, Tween-80, and saline)

  • Sterile containers

  • Vortex mixer

  • Sonicator (optional)

  • Scale

Procedure:

  • Determine the required concentration: Calculate the desired concentration of the NCG solution based on the target dosage (mg/kg) and the administration volume (typically 5-10 mL/kg for mice).[5]

  • Weigh NCG: Accurately weigh the required amount of NCG powder.

  • Prepare the vehicle:

    • For aqueous solutions: Dissolve the NCG powder in sterile water or saline. Gentle warming or sonication can aid dissolution. Note that the solubility of NCG in PBS (pH 7.2) is approximately 2 mg/mL.

    • For suspensions: If a higher concentration is needed or if using a non-aqueous vehicle, gradually add the NCG powder to the chosen vehicle (e.g., 1% methyl cellulose) while vortexing to ensure a homogenous suspension.[6] A common vehicle for oral gavage is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

  • Ensure homogeneity: Vortex the solution/suspension thoroughly until a uniform mixture is achieved.

  • Storage: Prepare the dosing solution fresh on the day of the experiment. Aqueous solutions are not recommended for storage for more than one day.

Protocol 2: Administration of NCG by Oral Gavage

This protocol provides a step-by-step guide for the oral administration of NCG to mice. This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared NCG dosing solution

  • Syringes (1 mL)

  • Oral gavage needles (18-20 gauge, 1.5-2 inches with a rounded tip for mice)[8]

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to determine the correct volume of the NCG solution to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[5]

    • Acclimatize the mice to handling for several days before the experiment to minimize stress.[6]

  • Restraint:

    • Securely restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The body should be held in a vertical position to straighten the esophagus.[6][9]

  • Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure the correct insertion depth to reach the stomach.[10]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6] The needle should pass easily without resistance. If resistance is met, withdraw and re-attempt.[6][9]

  • Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the NCG solution.[9]

    • If the mouse exhibits signs of distress, such as coughing or choking, immediately stop the procedure.[10]

  • Post-Procedure:

    • Gently withdraw the needle in the same direction it was inserted.[6]

    • Return the mouse to its cage and monitor for any adverse reactions.[6]

Protocol 3: Administration of NCG by Intraperitoneal (IP) Injection

This protocol outlines the procedure for administering NCG via intraperitoneal injection. This is an alternative route when oral administration is not suitable.

Materials:

  • Prepared NCG dosing solution (sterile)

  • Syringes (1 mL)

  • Needles (25-27 gauge)[11]

  • 70% alcohol swabs

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to calculate the appropriate injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.[11]

  • Restraint:

    • Restrain the mouse by scruffing the neck to expose the abdomen. Tilt the mouse's head downwards to move the abdominal organs forward.[12]

  • Injection Site:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[12][13]

    • Disinfect the injection site with a 70% alcohol swab.[13]

  • Injection:

    • Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[12]

    • Aspirate by pulling back the plunger to ensure that a blood vessel or organ has not been punctured. If blood or any fluid is drawn, withdraw the needle and inject at a different site with a new sterile needle.[13]

    • Slowly inject the NCG solution.

  • Post-Procedure:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Visualizations

NCG Mechanism of Action in the Urea Cycle

NCG_Urea_Cycle CP CP OTC OTC CP->OTC Citrulline_mito Citrulline_mito OTC->Citrulline_mito Ornithine_mito Ornithine_mito Ornithine_mito->OTC Citrulline_cyto Citrulline_cyto Citrulline_mito->Citrulline_cyto Transport UreaCycle UreaCycle Citrulline_cyto->UreaCycle Urea Urea UreaCycle->Urea

Caption: NCG activates CPS1 in the urea cycle.

Experimental Workflow for NCG Administration in a Mouse Model

G2933_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A Acclimatize Mice B Prepare NCG Dosing Solution A->B C Weigh Mouse & Calculate Dose B->C D Administer NCG (Oral Gavage or IP Injection) C->D E Control Group (Vehicle Administration) C->E F Monitor for Adverse Effects D->F E->F G Collect Samples (e.g., Blood, Tissue) F->G H Analyze Endpoints (e.g., Ammonia levels, Tumor size) G->H

Caption: General workflow for NCG studies in mice.

References

Application Notes and Protocols for N-Carbamoylglutamic Acid (NCG) Solutions in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbamoylglutamic acid (NCG) is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1).[1][2] CPS1 is the first and rate-limiting enzyme of the urea cycle, a critical metabolic pathway for the detoxification of ammonia in the liver.[2][3] By activating CPS1, NCG enhances the conversion of ammonia to urea, making it a valuable tool for research in hyperammonemia, inborn errors of metabolism such as N-acetylglutamate synthase (NAGS) deficiency, and certain organic acidemias.[2][4][5] These application notes provide detailed protocols for the preparation and use of NCG solutions in various experimental settings.

Data Presentation

NCG Physicochemical and Solubility Data
PropertyValueCitation(s)
Molecular Formula C₆H₁₀N₂O₅[1]
Molecular Weight 190.2 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Storage (Solid) Room temperature, stable for ≥4 years[1]
Solubility in Ethanol ~10 mg/mL (~52.6 mM)[1]
Solubility in DMSO ~30 mg/mL (~157.7 mM)[1]
Solubility in DMF ~30 mg/mL (~157.7 mM)[1]
Solubility in PBS (pH 7.2) ~2 mg/mL (~10.5 mM)[1]
Recommended Concentrations for Experimental Use
Experimental SystemRecommended Concentration/Dose RangeCitation(s)
Enzyme Assays (CPS1) Varies; dependent on enzyme and substrate concentrations[6]
Cell Culture IC₅₀ values of 5-7.5 mM in some cancer cell lines[1]
In Vivo (Mice) 120 mg/kg/day for tumor growth inhibition[1]
In Vivo (Mice) 500 mg/kg to reduce hyperammonemia[1]
In Vivo (Pigs) 500 mg/kg in diet[7]
In Vivo (Bulls) 20-80 mg/kg body weight[8]
Human (Clinical) Initial dose: 100 mg/kg/day, can be increased to 250 mg/kg/day[9]

Experimental Protocols

Protocol 1: Preparation of a 100 mM NCG Stock Solution in DMSO

Materials:

  • This compound (NCG), crystalline solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Calibrated balance

  • Spatula

  • Pipettes and sterile, filtered pipette tips

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Weighing NCG: In a sterile conical tube, accurately weigh out 19.02 mg of NCG.

  • Adding Solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the NCG.

  • Dissolving NCG: Tightly cap the tube and vortex the mixture until the NCG is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but avoid overheating.

  • Inert Gas Purge: Briefly purge the headspace of the tube with an inert gas (e.g., argon or nitrogen) to displace oxygen and minimize degradation of the NCG in solution.[1]

  • Storage: Store the 100 mM NCG stock solution in aliquots at -20°C. Minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1]

Protocol 2: Preparation of NCG Working Solutions for Cell Culture Experiments

Materials:

  • 100 mM NCG stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or conical tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 100 mM NCG stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the NCG stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Example for a 1 mM working solution: Add 10 µL of the 100 mM NCG stock solution to 990 µL of cell culture medium. Mix well by gentle pipetting.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of your NCG working solution. This is crucial as organic solvents can have physiological effects at low concentrations.[1]

  • Immediate Use: Use the freshly prepared NCG working solutions for your cell culture experiments immediately. Do not store diluted aqueous solutions of NCG.[1]

Protocol 3: Preparation of NCG for In Vivo Administration (Oral Gavage)

Materials:

  • This compound (NCG), crystalline solid

  • Sterile water or 0.9% saline

  • Mortar and pestle (optional, for fine powder)

  • Stir plate and magnetic stir bar

  • pH meter and pH adjustment solutions (e.g., dilute NaOH or HCl)

  • Gavage needles appropriate for the animal model

Procedure:

  • Calculate Required Amount: Calculate the total amount of NCG needed based on the number of animals, their weights, and the desired dose (e.g., 120 mg/kg).

  • Suspending NCG: Weigh the required amount of NCG and place it in a sterile beaker with a magnetic stir bar. Add a small volume of sterile water or saline and begin stirring to create a suspension.

  • Adjusting pH (if necessary): The solubility of NCG in aqueous solutions is low.[1] For some applications, adjusting the pH may be necessary to aid in dissolution or to be compatible with physiological conditions. Monitor the pH and adjust as needed. Note that the stability of glutamic acid, a related compound, is pH-dependent.[10]

  • Final Volume: Once a uniform suspension is achieved, add the remaining vehicle (water or saline) to reach the final desired concentration for dosing. Ensure the suspension is well-mixed before each administration.

  • Administration: Administer the NCG suspension to the animals via oral gavage using the appropriate technique and gavage needle size for the species.

Mandatory Visualizations

Urea_Cycle_Signaling_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol NH3 Ammonia (NH₃) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NH3->CPS1 HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate NCG This compound (NCG) (Activator) NCG->CPS1 Allosteric Activation OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine TCA Cycle TCA Cycle Fumarate->TCA Cycle ARG1 Arginase 1 (ARG1) Arginine->ARG1 Urea Urea (Excreted) ARG1->Urea Ornithine_cyto Ornithine ARG1->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: NCG activates CPS1 in the urea cycle.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Model Induce Hyperammonemia in Animal Model Grouping Randomly Assign Animals to Control and NCG Groups Animal_Model->Grouping Control_Group Administer Vehicle (e.g., Saline) Grouping->Control_Group NCG_Group Administer NCG Solution (e.g., Oral Gavage) Grouping->NCG_Group Blood_Sampling Collect Blood Samples at Timed Intervals Control_Group->Blood_Sampling NCG_Group->Blood_Sampling Ammonia_Assay Measure Plasma Ammonia Levels Blood_Sampling->Ammonia_Assay Urea_Assay Measure Plasma Urea Levels Blood_Sampling->Urea_Assay Data_Analysis Statistical Analysis (e.g., t-test, ANOVA) Ammonia_Assay->Data_Analysis Urea_Assay->Data_Analysis

Caption: Workflow for in vivo NCG efficacy testing.

References

Application Notes and Protocols for the Quantification of N-Carbamoylglutamic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-carbamoylglutamic acid (NCG) in plasma, a critical aspect of pharmacokinetic studies and clinical monitoring. The protocols focus on robust and sensitive analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for this application.

Introduction

This compound is a synthetic structural analog of N-acetylglutamate (NAG).[1][2] It acts as an essential cofactor for carbamoyl phosphate synthetase 1 (CPS1), a key enzyme in the urea cycle.[1][2] The urea cycle is the primary metabolic pathway for the detoxification of ammonia in the liver.[2] In cases of N-acetylglutamate synthase (NAGS) deficiency or certain organic acidemias, the production of NAG is impaired, leading to hyperammonemia.[2][3] NCG effectively activates CPS1, thereby restoring the function of the urea cycle.[1][2] Accurate and precise quantification of NCG in plasma is crucial for dose optimization and for monitoring the therapeutic efficacy of this drug.

Metabolic Pathway of this compound

The primary mechanism of action for NCG is its role in the urea cycle. It mimics the natural activator of CPS1, initiating the conversion of ammonia and bicarbonate into carbamoyl phosphate, which then enters the urea cycle to be converted into urea for excretion.[2]

Urea_Cycle cluster_mitochondria Mitochondria cluster_cytosol Cytosol Ammonia Ammonia CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) Ammonia->CPS1 Bicarbonate Bicarbonate Bicarbonate->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate NCG N-Carbamoylglutamic Acid (NCG) NCG->CPS1 Activates Citrulline_mito Citrulline Carbamoyl_Phosphate->Citrulline_mito Ornithine_mito Ornithine Ornithine_mito->Citrulline_mito OTC Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transporter Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate ASS Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine ASL Urea Urea Arginine->Urea ARG1 Ornithine_cyto Ornithine Arginine->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transporter

Diagram 1: Role of NCG in the Urea Cycle.

Analytical Methods for NCG Quantification in Plasma

Several analytical methods have been developed for the quantification of NCG in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity. High-performance liquid chromatography with ultraviolet or diode array detection (HPLC-UV/DAD) has also been employed, particularly for the analysis of pharmaceutical formulations.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the quantification of NCG.

MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
LC-MS/MS Human Plasma6.00 - 60006.00~50[4][5]
HPLC-MS/MS Animal Body Fluids0.1 - 10 µg/mL0.047 - 0.077 µg/mL88.12 - 110.21[6]
HPLC-ESI-MS/MS Feedstuff20 - 1000 µg/L80 µg/kg95.3 - 104.0[7]
UHPLC/DAD Pharmaceutical Formulation-150-[8]
HPLC-DAD Pharmaceutical Formulation-50098 - 102[9][10]

Protocol 1: LC-MS/MS Method for the Quantification of NCG in Human Plasma

This protocol describes a robust LC-MS/MS method for the reliable and precise determination of NCG in human plasma.[4][5]

Materials and Reagents
  • This compound (NCG) reference standard

  • This compound-¹³C₅,¹⁵N internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges: Oasis MAX (30 mg, 1 cc) mixed-mode anion exchange[4][5]

Instrumentation
  • Liquid chromatograph (e.g., Agilent, Waters)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)

  • Analytical column: ACE 5CN (150 × 4.6 mm, 5 µm)[4][5]

Experimental Workflow

Gapp start Start: Plasma Sample (100 µL) spike Spike with Internal Standard (NCG-¹³C₅,¹⁵N) start->spike spe_conditioning SPE Conditioning (Methanol then Water) spe_loading Load Sample onto SPE Cartridge spe_conditioning->spe_loading spe_wash Wash with Water then Methanol spe_loading->spe_wash spe_elution Elute with 2% Formic Acid in Methanol spe_wash->spe_elution evaporation Evaporate to Dryness (Nitrogen Stream) spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis end End: Data Quantification lcms_analysis->end

Diagram 2: Sample Preparation Workflow for LC-MS/MS Analysis.
Detailed Procedure

4.1. Standard and Quality Control (QC) Sample Preparation

  • Prepare a stock solution of NCG (1 mg/mL) in ultrapure water.

  • Prepare a stock solution of the internal standard (1 mg/mL) in ultrapure water.

  • Prepare working solutions of NCG for the calibration curve and QC samples by diluting the stock solution with ultrapure water.

  • Spike blank human plasma with the appropriate working solutions to create calibration standards (e.g., 6.00, 10, 20, 50, 100, 200, 500, 1000, 3000, 6000 ng/mL) and QC samples (e.g., low, medium, high concentrations).

4.2. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add the internal standard.

  • Condition the Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.3. LC-MS/MS Conditions

  • LC Conditions:

    • Column: ACE 5CN (150 × 4.6 mm, 5 µm)[5]

    • Mobile Phase: Isocratic elution with acetonitrile:methanol (50:50, v/v) - 0.1% acetic acid in water [80:20, v/v][5]

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)[5]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • NCG: m/z 189 → 146[5]

      • IS (NCG-¹³C₅,¹⁵N): m/z 195 → 152[5]

    • Optimize other MS parameters such as declustering potential, collision energy, and source temperature for the specific instrument used.

4.4. Data Analysis

  • Quantify NCG concentrations in unknown samples by constructing a calibration curve of the peak area ratio (NCG/IS) versus the nominal concentration of the calibration standards.

  • Apply a weighted (1/x²) linear regression to the calibration curve.

Protocol 2: HPLC-MS/MS Method for Quantification in Animal Body Fluids

This protocol is adapted from a method for the determination of NCG in various animal tissues and body fluids and can be applied to plasma samples.[6]

Materials and Reagents
  • This compound (NCG) reference standard

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges: Anionic SPE cartridge

Instrumentation
  • High-performance liquid chromatograph (HPLC)

  • Tandem mass spectrometer with an ESI source

  • Analytical column: Atlantis T3 C18 column (4.6 × 250 mm, 5 µm)[6]

Procedure

3.1. Sample Preparation

  • Extract plasma samples with a solution of 0.5% formic acid in water/methanol (80/20, v/v).[6]

  • Purify the extract using an anionic solid-phase extraction cartridge.[6]

3.2. HPLC-MS/MS Conditions

  • HPLC Conditions:

    • Column: Atlantis T3 C18 (4.6 × 250 mm, 5 µm)[6]

    • Mobile Phase: Gradient elution (specific gradient not detailed, would require optimization)

    • Run Time: 20 minutes[6]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Precursor Ion: m/z 191.0[6]

      • Product Ions for Quantification/Confirmation: m/z 130.0, m/z 84.0, m/z 148.0[6]

Discussion

The choice of analytical method will depend on the specific requirements of the study, including the required sensitivity, the sample matrix, and the available instrumentation. For therapeutic drug monitoring and pharmacokinetic studies in humans, a validated LC-MS/MS method, such as Protocol 1, is highly recommended due to its superior sensitivity and selectivity. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and ensuring accurate quantification.[4]

Sample preparation is a critical step in the analytical workflow. Solid-phase extraction is effective for cleaning up complex biological matrices like plasma and concentrating the analyte of interest. The choice of SPE sorbent is important, with mixed-mode anion exchange cartridges showing good recovery for NCG from plasma.[4][5]

Method validation should be performed according to regulatory guidelines to ensure the reliability of the results. Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quantification of this compound in plasma. The detailed LC-MS/MS methodology offers a robust and sensitive approach for accurate and precise measurements, which are essential for the clinical development and therapeutic use of this important drug.

References

Application Notes and Protocols for Studying Hyperammonemia In Vitro Using N-carbamoylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperammonemia, a condition characterized by elevated levels of ammonia in the blood, is a serious and potentially life-threatening metabolic disorder. It can arise from genetic defects in the urea cycle, liver disease, or as a side effect of certain medications. The neurotoxic effects of ammonia can lead to severe neurological complications, including cerebral edema and encephalopathy. N-carbamoylglutamic acid (NCG), a synthetic analog of N-acetylglutamate (NAG), is a potent activator of carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle.[1][2] This activation enhances the conversion of ammonia to urea, thereby reducing blood ammonia levels.[1][3][4] These application notes provide detailed protocols for utilizing NCG to study hyperammonemia in vitro, offering a valuable tool for researchers in academia and the pharmaceutical industry to investigate the pathophysiology of hyperammonemia and to screen for novel therapeutic agents.

The provided protocols will detail the establishment of an in vitro hyperammonemia model using cultured hepatocytes, the application of NCG to this model, and the subsequent quantification of its effects on ammonia detoxification and cellular viability.

Mechanism of Action of this compound (NCG)

NCG acts as a structural and functional analog of N-acetylglutamate (NAG), the natural allosteric activator of CPS1.[1] In states of NAG deficiency or when the urea cycle is otherwise compromised, NCG can directly bind to and activate CPS1, thereby restoring or enhancing the cycle's capacity to detoxify ammonia into urea.[1][2]

Figure 1: NCG activates CPS1 in the urea cycle.

Experimental Protocols

1. In Vitro Hyperammonemia Model

This protocol describes the induction of a hyperammonemic state in cultured hepatocytes using ammonium chloride (NH₄Cl).

  • Cell Lines:

    • HepG2 (human hepatoma cell line) is a commonly used and robust cell line for these studies.

    • Primary human hepatocytes are considered the gold standard but are more challenging to culture.[5]

    • iPSC-derived hepatocytes offer a promising alternative, providing a renewable source of human-relevant cells.

  • Materials:

    • Hepatocyte cell line of choice

    • Appropriate cell culture medium (e.g., DMEM for HepG2)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Ammonium chloride (NH₄Cl), sterile-filtered

    • This compound (NCG)

    • Phosphate-Buffered Saline (PBS)

    • 96-well and 6-well cell culture plates

  • Protocol:

    • Cell Seeding: Seed hepatocytes in 96-well plates (for viability and endpoint assays) or 6-well plates (for collecting larger volumes of supernatant for biochemical assays) at a density that allows for 80-90% confluency at the time of the experiment. For HepG2 cells, a seeding density of 7.5 x 10⁵ cells/mL can be used.[6]

    • Cell Culture: Culture the cells in a humidified incubator at 37°C and 5% CO₂.

    • Induction of Hyperammonemia: Once the cells reach the desired confluency, replace the culture medium with fresh medium containing NH₄Cl. A concentration of 10 mM NH₄Cl has been shown to induce a hyperammonemic state in HepG2 cells.[7][8]

    • NCG Treatment: Simultaneously with the NH₄Cl treatment, add NCG at various concentrations to the designated wells. A dose-response curve can be generated using a range of NCG concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Incubation: Incubate the cells for a defined period, typically 24 to 48 hours.

    • Sample Collection: After incubation, collect the cell culture supernatant for ammonia and urea quantification. The cells can be lysed for viability assays or protein quantification.

Experimental_Workflow start Start seed_cells Seed Hepatocytes (e.g., HepG2) start->seed_cells culture_cells Culture to 80-90% Confluency seed_cells->culture_cells induce_hyperammonemia Induce Hyperammonemia (e.g., 10 mM NH₄Cl) culture_cells->induce_hyperammonemia treat_ncg Treat with NCG (Dose-Response) induce_hyperammonemia->treat_ncg incubate Incubate (24-48 hours) treat_ncg->incubate collect_samples Collect Supernatant and Cell Lysate incubate->collect_samples analyze Biochemical & Viability Assays collect_samples->analyze end End analyze->end

Figure 2: Workflow for in vitro hyperammonemia study.

2. Quantification of Ammonia

Several commercially available kits can be used to measure ammonia concentration in the cell culture supernatant. The principle often involves the oxidation of NADPH to NADP⁺ in the presence of glutamate dehydrogenase, where the decrease in absorbance at 340 nm is proportional to the ammonia concentration.[9] Alternatively, colorimetric assays that produce a colored product upon reaction with ammonia are also widely used.[10][11][12]

  • Protocol (Example using a colorimetric assay kit):

    • Prepare ammonia standards as per the kit instructions.

    • Add 100 µL of standards and collected cell culture supernatants to a 96-well plate in duplicate or triplicate.[10]

    • Add the kit's assay reagents to each well.[10]

    • Incubate at 37°C for 30 minutes.[10]

    • Measure the absorbance at the recommended wavelength (e.g., 630-670 nm) using a microplate reader.[10]

    • Calculate the ammonia concentration in the samples based on the standard curve.

3. Quantification of Urea

Urea production is a direct measure of ammonia detoxification by the urea cycle. Commercial kits are available for the colorimetric or fluorometric quantification of urea.[13][14][15][16]

  • Protocol (Example using a colorimetric assay kit):

    • Prepare urea standards according to the kit's protocol.

    • Add samples (cell culture supernatant) and standards to a 96-well plate.[14]

    • Add the reaction mix containing urease to each well. Urease will hydrolyze urea to ammonia.[13][15]

    • Incubate for the recommended time (e.g., 60 minutes at room temperature).[13]

    • Add a developing reagent that reacts with the generated ammonia to produce a colored product.

    • Measure the absorbance at the specified wavelength (e.g., 570 nm).[13]

    • Determine the urea concentration in the samples by comparing to the standard curve.

4. Cell Viability Assay

It is crucial to assess the potential cytotoxicity of NCG and the hyperammonemic conditions. Standard cell viability assays such as MTT, XTT, or LDH release assays can be employed.

  • Protocol (Example using MTT assay):

    • After the treatment period, remove the culture medium from the 96-well plate.

    • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Express cell viability as a percentage of the untreated control.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of NCG on Ammonia Concentration in Hyperammonemic Hepatocytes

NCG Concentration (µM)Ammonia Concentration (µM) (Mean ± SD)% Reduction in Ammonia
0 (Control)500 ± 250%
0.1450 ± 2010%
1375 ± 1825%
10250 ± 1550%
100150 ± 1270%
1000100 ± 1080%

Table 2: Effect of NCG on Urea Production in Hyperammonemic Hepatocytes

NCG Concentration (µM)Urea Production (nmol/mg protein) (Mean ± SD)Fold Increase in Urea Production
0 (Control)50 ± 51.0
0.165 ± 61.3
185 ± 81.7
10120 ± 112.4
100150 ± 143.0
1000160 ± 153.2

Table 3: Effect of NCG on Hepatocyte Viability in Hyperammonemic Conditions

NCG Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5
10 mM NH₄Cl (no NCG)85 ± 7
10 mM NH₄Cl + 1 µM NCG88 ± 6
10 mM NH₄Cl + 10 µM NCG92 ± 5
10 mM NH₄Cl + 100 µM NCG95 ± 4
10 mM NH₄Cl + 1000 µM NCG96 ± 4

Note: The data presented in these tables are illustrative and should be generated experimentally using the provided protocols.

Logical Relationships in Experimental Design

The experimental design follows a logical progression to assess the efficacy and safety of NCG in an in vitro model of hyperammonemia.

Logical_Relationships establish_model Establish a reliable in vitro hyperammonemia model dose_response Determine the dose-response relationship of NCG establish_model->dose_response assess_efficacy Assess the efficacy of NCG in reducing ammonia and increasing urea production dose_response->assess_efficacy assess_safety Evaluate the cytotoxicity of NCG dose_response->assess_safety conclusion Draw conclusions on the therapeutic potential of NCG in vitro assess_efficacy->conclusion assess_safety->conclusion

Figure 3: Logical flow of the experimental design.

The protocols and application notes provided herein offer a comprehensive framework for researchers to investigate the therapeutic potential of this compound in the context of hyperammonemia using in vitro models. By following these detailed methodologies, scientists can generate robust and reproducible data to further our understanding of urea cycle disorders and facilitate the development of novel therapeutic strategies. The use of these in vitro systems allows for high-throughput screening and detailed mechanistic studies in a controlled environment, ultimately accelerating the translation of basic research findings into clinical applications.

References

Application Notes and Protocols: N-carbamoylglutamic Acid (NCG) as a Tool for Investigating Urea Cycle Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-carbamoylglutamic acid (NCG) is a synthetic, structural analog of N-acetylglutamate (NAG), the essential allosteric activator of carbamoyl phosphate synthetase I (CPS1). CPS1 is the rate-limiting enzyme of the urea cycle, responsible for the detoxification of ammonia. Due to its stability and ability to activate CPS1, NCG serves as an invaluable tool for studying the kinetics of urea cycle enzymes, diagnosing urea cycle disorders (UCDs), and exploring therapeutic interventions for hyperammonemia.

These application notes provide a comprehensive overview of the use of NCG in investigating urea cycle enzyme kinetics, including its mechanism of action, quantitative data on its effects, and detailed protocols for relevant experiments.

Mechanism of Action

NCG mimics the function of the natural CPS1 activator, NAG, by binding to the same allosteric site on the CPS1 enzyme.[1] This binding induces a conformational change in the enzyme, promoting its catalytic activity.[1] However, NCG activates CPS1 sub-optimally compared to NAG.[1] In conditions where NAG is deficient, such as in N-acetylglutamate synthase (NAGS) deficiency or certain organic acidemias, NCG can effectively restore or enhance CPS1 activity and ureagenesis.[2][3] It is important to note that NCG competes with NAG for binding to CPS1.[1] Therefore, in the presence of saturating NAG concentrations, high concentrations of NCG may lead to a decrease in overall CPS1 activity due to its lower activation efficiency.[1]

Data Presentation

The following tables summarize the quantitative data on the kinetic parameters of CPS1 in the presence of its natural activator, NAG, and the synthetic analog, NCG.

ActivatorRelative Vmax (%)Relative AffinityEffect on Substrate Km (ATP, NH4+)
NAG 100HighBaseline
NCG ~40-70>10-fold lower than NAG2- to 3-fold increase

Table 1: Comparison of Kinetic Parameters of CPS1 with NAG and NCG. Data compiled from studies on recombinant wild-type CPS1. The Vmax of CPS1 with NCG is approximately 30-60% lower than with NAG. The affinity of CPS1 for NCG is more than 10 times lower than for NAG. The Michaelis constant (Km) for ATP and ammonium is 2- to 3-fold higher in the presence of NCG compared to NAG, indicating a lower affinity for these substrates when the enzyme is activated by NCG.[1]

Mandatory Visualizations

Urea_Cycle_and_NCG_Action cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NH4 NH₄⁺ CPS1 CPS1 NH4->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 CP Carbamoyl Phosphate CPS1->CP OTC OTC CP->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport NAGS NAGS NAG NAG NAGS->NAG Glutamate Glutamate Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG->CPS1 Activates NCG NCG (analog) NCG->CPS1 Activates ASS ASS Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine ARG1 ARG1 Arginine->ARG1 Urea Urea ARG1->Urea Ornithine_cyto Ornithine ARG1->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle and the site of NCG action.

Experimental_Workflow start Start reagents Prepare Reaction Mixture: Buffer, Substrates (NH₄HCO₃, ATP, MgCl₂), Ornithine, OTC Enzyme start->reagents activator Add Activator: - N-acetylglutamate (NAG) [Control] - this compound (NCG) [Test] - No Activator [Negative Control] reagents->activator enzyme Initiate Reaction: Add purified recombinant CPS1 enzyme activator->enzyme incubation Incubate at 37°C for a defined time (e.g., 10 minutes) enzyme->incubation stop_reaction Stop Reaction: Add quenching solution (e.g., 30% TCA) and internal standard (¹³C-citrulline) incubation->stop_reaction centrifuge Centrifuge to pellet precipitated protein stop_reaction->centrifuge analysis Analyze Supernatant by LC-MS: Quantify citrulline production centrifuge->analysis data_analysis Data Analysis: Calculate specific activity, Determine Km and Vmax analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for CPS1 activity assay.

Experimental Protocols

Protocol 1: In Vitro Assay of Carbamoyl Phosphate Synthetase I (CPS1) Activity

This protocol describes an in vitro assay to measure the activity of purified recombinant CPS1 by quantifying the production of citrulline in a coupled reaction with ornithine transcarbamylase (OTC).

Materials:

  • Purified recombinant CPS1 enzyme

  • Purified human ornithine transcarbamylase (OTC)

  • This compound (NCG)

  • N-acetylglutamate (NAG)

  • Potassium chloride (KCl)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • L-ornithine

  • Glycyl-glycine buffer

  • ¹³C-citrulline (internal standard)

  • Trichloroacetic acid (TCA)

  • LC-MS grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • LC-MS system

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

      • 20 mM KCl

      • 35 mM NH₄HCO₃

      • 5 mM ATP

      • 20 mM MgCl₂

      • 5 mM L-ornithine

      • 20 mM Glycyl-glycine buffer, pH 7.4

      • 0.5 µg human OTC

    • Prepare separate reaction mixtures for the test conditions:

      • NCG Test: Add NCG to the desired final concentration (e.g., a titration from 0.1 mM to 10 mM).

      • NAG Control: Add NAG to a saturating concentration (e.g., 1 mM).

      • Negative Control: No activator added.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding a known amount of purified recombinant CPS1 enzyme (e.g., 20 µg).

    • Incubate the reaction at 37°C for a fixed time, for instance, 10 minutes.

  • Stopping the Reaction:

    • Stop the reaction by adding an equal volume (100 µL) of a stopping solution containing 30% TCA (v/v) and a known concentration of ¹³C-citrulline as an internal standard.

    • Vortex briefly to mix.

  • Sample Preparation for LC-MS:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze a 10 µL aliquot of the supernatant by LC-MS.

    • An example of LC conditions:

      • Mobile phase: 92% solvent A (0.1% TFA in water) and 8% solvent B (0.1% TFA in 90% acetonitrile).

      • Flow rate: 0.6 mL/min.

    • Detect and quantify citrulline and ¹³C-citrulline using selected ion monitoring (SIM).

  • Data Analysis:

    • Quantify the amount of citrulline produced by comparing its peak area to the peak area of the ¹³C-citrulline internal standard.

    • Calculate the specific activity of CPS1 (e.g., in nmol of citrulline/min/mg of protein).

    • For kinetic analysis, plot the specific activity against the concentration of the substrate or activator.

    • Fit the data to the Michaelis-Menten equation or a sigmoidal dose-response curve to determine Vmax, Km, and the activation constant (Ka).

Protocol 2: Investigating the Competition between NCG and NAG

This protocol is an extension of Protocol 1 to investigate the competitive interaction between NCG and NAG.

Procedure:

  • Prepare Reaction Mixtures:

    • Prepare a series of reaction mixtures as described in Protocol 1.

    • For one set of experiments, use a fixed, saturating concentration of NAG (e.g., 1.0 mM) and titrate in increasing concentrations of NCG.

    • For a second set of experiments, use a fixed, sub-saturating concentration of NAG (e.g., 0.1 mM) and titrate in increasing concentrations of NCG.

    • For a third set of experiments, use a fixed concentration of NCG and titrate in increasing concentrations of NAG.

  • Follow Steps 2-6 of Protocol 1.

  • Data Analysis:

    • Analyze the effect of increasing NCG concentrations on CPS1 activity in the presence of fixed NAG concentrations.

    • Analyze the effect of increasing NAG concentrations on CPS1 activity in the presence of a fixed NCG concentration.

    • These data can be used to determine the nature of the competition between the two activators.

Conclusion

This compound is a powerful tool for the in vitro and in vivo investigation of the urea cycle. Its ability to activate CPS1, albeit sub-optimally compared to the natural activator NAG, allows for the detailed kinetic characterization of this crucial enzyme. The protocols provided herein offer a framework for researchers to utilize NCG to explore the function of CPS1 in both normal and pathological states, aiding in the diagnosis of urea cycle disorders and the development of novel therapeutic strategies.

References

Application Notes and Protocols for N-Carbamylglutamate (NCG) Treatment in Organic Acidemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic acidemias (OAs) are a group of inherited metabolic disorders characterized by the accumulation of toxic organic acids in bodily fluids.[1][2] These disorders often lead to severe and life-threatening metabolic decompensation, including hyperammonemia, which can cause significant neurological damage.[3][4] N-carbamylglutamate (NCG), a synthetic analog of N-acetylglutamate (NAG), has emerged as a promising therapeutic agent for managing hyperammonemia in patients with certain organic acidemias, such as propionic acidemia (PA) and methylmalonic acidemia (MMA).[3][4][5] NCG activates carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle, thereby enhancing ammonia detoxification.[6][7][8]

These application notes provide a comprehensive overview of the experimental design for investigating the efficacy and mechanisms of NCG treatment in the context of organic acidemia research. Detailed protocols for key biochemical and cellular assays are included to facilitate the robust evaluation of NCG in both preclinical and clinical research settings.

Mechanism of Action of NCG

In organic acidemias like PA and MMA, the accumulation of metabolites such as propionyl-CoA and methylmalonyl-CoA can inhibit N-acetylglutamate synthase (NAGS), the enzyme responsible for producing NAG.[3] NAG is an essential allosteric activator of CPS1.[7] A deficiency in NAG leads to a dysfunctional urea cycle and subsequent hyperammonemia. NCG mimics the action of NAG, directly activating CPS1 and restoring urea synthesis, thus lowering plasma ammonia levels.[6][7][8]

Beyond its direct effect on the urea cycle, research suggests NCG may influence other cellular pathways, including the PI3K/PKB/mTOR signaling pathway and antioxidant responses, potentially contributing to broader therapeutic benefits.[9][10][11]

NCG Signaling Pathway in Organic Acidemia

NCG_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Propionyl_CoA Propionyl-CoA / Methylmalonyl-CoA NAGS NAGS Propionyl_CoA->NAGS NAG NAG NAGS->NAG CPS1 CPS1 NAG->CPS1 Activates Urea_Cycle Urea Cycle CPS1->Urea_Cycle Urea Urea Urea_Cycle->Urea Excreted NCG NCG NCG->CPS1 Activates PI3K PI3K PKB_mTOR PKB/mTOR Pathway PI3K->PKB_mTOR Cell_Growth Cell Growth & Survival PKB_mTOR->Cell_Growth Antioxidant_Response Antioxidant Response (e.g., Nrf2) Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Response->Reduced_Oxidative_Stress NCG_effect NCG NCG_effect->PI3K NCG_effect->Antioxidant_Response Ammonia Ammonia Ammonia->Urea_Cycle Detoxified

Caption: NCG signaling pathway in organic acidemia.

Experimental Design and Protocols

A robust experimental design to evaluate NCG treatment should incorporate a multi-faceted approach, including biochemical analyses, cellular assays, and, where applicable, in vivo studies using animal models of organic acidemia.

Preclinical Experimental Workflow

Preclinical_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_biochemical Biochemical Analysis cluster_cellular Cellular & Mitochondrial Function Animal_Model Organic Acidemia Animal Model Control_Group Control Group (Vehicle) Animal_Model->Control_Group NCG_Group NCG Treatment Group (Dose-Response) Animal_Model->NCG_Group Clinical_Signs Clinical Signs (Weight, Activity) Control_Group->Clinical_Signs Survival_Analysis Survival Analysis Control_Group->Survival_Analysis Blood_Ammonia Blood Ammonia Levels Control_Group->Blood_Ammonia Urine_Organic_Acids Urine Organic Acids (GC-MS) Control_Group->Urine_Organic_Acids Plasma_Acylcarnitines Plasma Acylcarnitines (MS/MS) Control_Group->Plasma_Acylcarnitines Plasma_Amino_Acids Plasma Amino Acids Control_Group->Plasma_Amino_Acids Tissue_Harvest Tissue Harvest (Liver, Brain) Control_Group->Tissue_Harvest NCG_Group->Clinical_Signs NCG_Group->Survival_Analysis NCG_Group->Blood_Ammonia NCG_Group->Urine_Organic_Acids NCG_Group->Plasma_Acylcarnitines NCG_Group->Plasma_Amino_Acids NCG_Group->Tissue_Harvest Mitochondrial_Respiration Mitochondrial Respiration (Seahorse Assay) Tissue_Harvest->Mitochondrial_Respiration Oxidative_Stress_Markers Oxidative Stress Markers Tissue_Harvest->Oxidative_Stress_Markers

Caption: Preclinical experimental workflow for NCG testing.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on NCG treatment in organic acidemias.

Table 1: Effect of NCG on Plasma Ammonia Levels

Organic AcidemiaStudy PopulationNCG DosageMean Plasma Ammonia (μmol/L) - Pre-NCGMean Plasma Ammonia (μmol/L) - Post-NCGp-valueReference
Propionic Acidemia1 patient (long-term)50-100 mg/kg/day140.3 ± 47.275.7 ± 37< 0.005[3]
Propionic Acidemia7 patients (short-term)Not specified5943< 0.018[12]
PA and MMA21 patients (long-term)12.5–250 mg/kg/day69.64 ± 17.82855.31 ± 13.7620.021[4][5]
PA and MMA8 patients (long-term)50 mg/kg/dayNot specifiedStatistically significant reductionNot specified[13]

Table 2: Effect of NCG on Clinical Outcomes

Organic AcidemiaStudy PopulationOutcome MeasurePre-NCGPost-NCGp-valueReference
Propionic Acidemia1 patient (long-term)Hospitalizations/year8-92 in the first year, 0 thereafterN/A[3]
PA and MMA21 patients (long-term)Hospitalization-requiring hyperammonemic episodesSignificantly more frequentSignificantly decreased0.013[4][5]
PA and MMA8 patients (long-term)Metabolic decompensation episodes249 (none requiring hospitalization)Not specified[13]

Table 3: Effect of NCG on Other Biomarkers

Organic AcidemiaStudy PopulationBiomarkerPre-NCGPost-NCGp-valueReference
Propionic Acidemia7 patients (short-term)Plasma Glutamine (μmol/L)552331< 0.0005[12]
Propionic Acidemia1 patient (long-term)Plasma Glycine (μmol/L)561.81349Not specified[3]
Propionic Acidemia1 patient (long-term)Plasma Alanine (μmol/L)NormalNormalNot specified[3]
Propionic Acidemia7 patients (short-term)Peak [13C]Urea (μM)2.23.8< 0.0005[12]

Detailed Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify organic acids in urine to diagnose and monitor organic acidemias.

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified by GC-MS.[14][15]

Materials:

  • Urine sample

  • Internal standards (e.g., tropic acid, 2-ketocaproic acid)

  • Hydroxylamine hydrochloride

  • 5M HCl

  • Sodium chloride

  • Ethyl acetate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system

Protocol:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Normalize urine samples based on creatinine concentration. A typical approach is to use a volume of urine containing 1 µmol of creatinine.[14]

    • Add internal standards to the urine sample.

  • Oximation:

    • To stabilize keto-acids, add hydroxylamine hydrochloride solution and incubate at 60°C for 30 minutes.[16]

  • Extraction:

    • Acidify the sample to a pH < 2 with 5M HCl.[17]

    • Saturate the sample with sodium chloride.[17]

    • Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging.[5][14]

    • Collect the organic (upper) layer. Repeat the extraction process and pool the organic layers.

  • Drying and Derivatization:

    • Evaporate the pooled organic extract to dryness under a stream of nitrogen.[5][17]

    • Add BSTFA with 1% TMCS and pyridine to the dried residue to form trimethylsilyl (TMS) derivatives.[14][18]

    • Incubate at 70-90°C for 15-30 minutes.[5][18]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use an appropriate temperature program to separate the organic acids on the GC column.

    • The mass spectrometer will fragment the eluted compounds, and the resulting mass spectra are used for identification by comparison to a spectral library.

    • Quantification is achieved by comparing the peak area of each analyte to the peak area of the internal standard.

Blood Ammonia Measurement by Enzymatic Spectrophotometric Assay

Objective: To quantify the concentration of ammonia in plasma.

Principle: This assay is based on the reductive amination of α-ketoglutarate to glutamate, catalyzed by glutamate dehydrogenase (GLDH). This reaction consumes NADH, and the rate of decrease in absorbance at 340 nm is proportional to the ammonia concentration.[4][19]

Materials:

  • EDTA plasma (serum is not recommended)

  • Ammonia assay kit containing:

    • α-ketoglutarate

    • NADH

    • Glutamate dehydrogenase (GLDH)

    • Buffer

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • Sample Collection and Handling (CRITICAL):

    • Collect blood in an EDTA tube and immediately place it on ice.[4][19]

    • Separate plasma from cells by centrifugation at 4°C as soon as possible (ideally within 15-30 minutes of collection).[4]

    • Hemolyzed samples are not suitable as red blood cells have higher ammonia content.[4][20]

    • Store plasma at 4°C if analyzed within 2-4 hours, or at -20°C for longer storage.[4][20]

  • Assay Procedure (based on a typical kit):

    • Prepare the working reagent by mixing the buffer, α-ketoglutarate, and NADH according to the kit instructions.[19]

    • Pipette the working reagent into a cuvette.

    • Add the plasma sample to the cuvette and mix.

    • Initiate the reaction by adding GLDH.

    • Immediately start monitoring the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes).[1][19]

  • Calculation:

    • Calculate the rate of change in absorbance (ΔA/min).

    • Determine the ammonia concentration using a standard curve prepared with ammonia standards of known concentrations or by using a factor provided in the assay kit.[19]

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

Objective: To identify and quantify acylcarnitine species in plasma or dried blood spots for the diagnosis and monitoring of fatty acid oxidation disorders and organic acidemias.[3][12][21]

Principle: Acylcarnitines are extracted from the biological sample and derivatized (e.g., to butyl esters). The derivatized acylcarnitines are then analyzed by flow-injection ESI-MS/MS. A precursor ion scan of m/z 85 or a neutral loss scan of 59 is commonly used to detect the various acylcarnitine species.[3]

Materials:

  • Plasma or dried blood spots

  • Internal standards (stable isotope-labeled acylcarnitines)

  • Methanol

  • Butanolic HCl

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Protocol:

  • Sample Preparation:

    • For plasma, precipitate proteins with methanol containing the internal standards. Centrifuge and collect the supernatant.

    • For dried blood spots, punch out a small disc and extract the acylcarnitines with methanol containing the internal standards.

  • Derivatization:

    • Evaporate the methanolic extract to dryness.

    • Add butanolic HCl and incubate to form butyl esters of the acylcarnitines.

    • Evaporate the butanolic HCl to dryness.

  • MS/MS Analysis:

    • Reconstitute the dried residue in the mobile phase.

    • Introduce the sample into the mass spectrometer via flow injection.

    • Perform MS/MS analysis using the appropriate scan mode (e.g., precursor ion scan).

  • Data Analysis:

    • Identify acylcarnitine species based on their mass-to-charge ratio.

    • Quantify each acylcarnitine by comparing its ion intensity to that of its corresponding stable isotope-labeled internal standard.

Mitochondrial Function Assessment using the Seahorse XF Cell Mito Stress Test

Objective: To measure key parameters of mitochondrial respiration in live cells.

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time. By sequentially injecting pharmacological agents that modulate the electron transport chain, key parameters of mitochondrial function such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined.[6]

Materials:

  • Cultured cells (e.g., fibroblasts from patients, or cells from an animal model)

  • Seahorse XF cell culture microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit containing:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Analyzer

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation:

    • The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour at 37°C in a non-CO2 incubator.

  • Seahorse XF Analysis:

    • Load the sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) in the appropriate injection ports.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and start the assay.

    • The instrument will measure the basal OCR, then sequentially inject the inhibitors and measure the OCR after each injection.

  • Data Analysis:

    • The Seahorse software calculates the key parameters of mitochondrial function based on the changes in OCR after each inhibitor injection.[6]

Conclusion

The experimental designs and protocols outlined in these application notes provide a comprehensive framework for the investigation of NCG as a therapeutic agent for organic acidemias. By employing these standardized methods, researchers can obtain reliable and reproducible data on the biochemical and cellular effects of NCG, ultimately contributing to a better understanding of its therapeutic potential and advancing the development of improved treatments for these devastating disorders.

References

Application Notes and Protocols for N-Carbamoylglutamic Acid (NCG) in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbamoylglutamic acid (NCG) is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle. By activating CPS1, NCG enhances the conversion of ammonia to urea, playing a crucial role in the detoxification of ammonia. Its therapeutic potential is recognized in the treatment of hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency and certain organic acidemias.[1] Emerging research also suggests roles for NCG in modulating signaling pathways beyond ureagenesis, such as the PI3K/PKB/mTOR pathway, indicating its potential in other therapeutic areas.[2]

These application notes provide detailed protocols and dosage calculation guidelines for the use of NCG in preclinical rodent models, a critical step in evaluating its pharmacokinetic profile, efficacy, and safety prior to clinical translation.

Data Presentation: Dosage and Pharmacokinetic Parameters

Quantitative data from preclinical studies are crucial for informing dose selection and understanding the disposition of NCG. The following tables summarize key dosage information found in the literature and provide a template for organizing pharmacokinetic data.

Table 1: this compound Dosage Information in Rodents

SpeciesDosageRoute of AdministrationObserved EffectReference
Rat1 mmol/kgIntraperitoneal InjectionProtection against lethal dose of ammonium acetate (61% protection)[3][4]
Rat4 mmol/kgIntraperitoneal InjectionProtection against lethal dose of ammonium acetate (85% protection)[3][4]
Neonatal Rat250 - 1000 mg/kg/dayOral GavageNo drug-related deaths observed in a 2-week toxicity study.[5]
Neonatal Rat2000 mg/kg/dayOral GavageLethal dose, with deaths occurring within 2-3 days in a 2-week toxicity study.[5]
RatUp to 2800 mg/kgOralGenerally well-tolerated in acute toxicity studies.[5]
RatUp to 238 mg/kgIntravenousWell-tolerated in acute intravenous studies.[5]

Table 2: Template for Pharmacokinetic Parameters of this compound in Rodents

ParameterSymbolUnitRatMouseReference
Maximum Plasma ConcentrationCmaxµg/mLData not availableData not available
Time to Maximum Plasma ConcentrationTmaxh2 - 4Data not available[6]
Area Under the Curve (0-t)AUC(0-t)µgh/mLData not availableData not available
Area Under the Curve (0-∞)AUC(0-∞)µgh/mLData not availableData not available
Elimination Half-lifet1/2hData not availableData not available
Volume of DistributionVdL/kgData not availableData not available
ClearanceCLL/h/kgData not availableData not available
BioavailabilityF%Data not availableData not available

*Note: Specific pharmacokinetic parameters for NCG in rodents are not extensively reported in the available literature. This table serves as a template for researchers to populate with their experimental data.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of NCG in Mice

This protocol is adapted from established methods for determining the MTD of cytotoxic agents and can be applied to NCG.[7][8] The MTD is defined as the highest dose that does not cause unacceptable toxicity over a specified period.[9]

Materials:

  • This compound (NCG)

  • Vehicle for NCG (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Appropriately sized oral gavage needles

  • Syringes

  • Animal balance

  • Experimental mice (e.g., CD-1, BALB/c, or C57BL/6), 6-8 weeks old, both sexes

Procedure:

  • Dose Range Finding (Phase A):

    • Based on acute toxicity data where single oral doses of up to 2800 mg/kg were tolerated in rats, a starting dose for mice can be estimated.[5] A conservative starting dose could be 500 mg/kg.

    • Divide mice into groups of 3-5 per sex.

    • Administer a single intraperitoneal or oral dose of NCG to each group in an escalating manner (e.g., 500, 1000, 1500, 2000, 2500 mg/kg).

    • Observe animals continuously for the first 4 hours post-dosing, and then daily for 7-14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.

    • Measure body weight daily.

    • The MTD is the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss exceeding 15-20%.[7]

  • Repeated Dose Study (Phase B):

    • Select 3-4 dose levels based on the single-dose MTD (e.g., MTD, 1/2 MTD, 1/4 MTD).

    • Administer NCG daily for 5 consecutive days via the intended route of administration for future efficacy studies.

    • Monitor animals as described in Phase A for the duration of the study and for a 2-day recovery period.

    • At the end of the study, collect blood for hematology and serum biochemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

    • The repeated-dose MTD is the highest dose that is tolerated without significant pathological findings or sustained adverse clinical signs.

Protocol 2: Oral Gavage Administration of NCG in Mice

This protocol provides a standardized method for the oral administration of NCG to mice.

Materials:

  • NCG solution/suspension at the desired concentration

  • 20-22 gauge, 1.5-inch flexible or rigid gavage needle with a ball tip

  • 1 mL syringe

  • Animal balance

Procedure:

  • Preparation:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Draw the calculated volume of the NCG solution/suspension into the syringe.

    • Attach the gavage needle to the syringe.

  • Restraint:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • The body of the mouse should be held securely with the head and neck extended to create a straight line from the mouth to the stomach.

  • Gavage:

    • Gently insert the gavage needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle as it passes into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

    • Once the needle has passed the pharynx, advance it to the pre-measured depth (from the corner of the mouth to the last rib).

    • Slowly administer the NCG solution over 2-3 seconds.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 3: Intravenous Administration of NCG in Rats

This protocol details the procedure for intravenous injection of NCG in rats, typically via the lateral tail vein.

Materials:

  • Sterile NCG solution

  • 25-27 gauge needle

  • 1 mL syringe

  • Rat restrainer

  • Heat lamp (optional, to induce vasodilation)

Procedure:

  • Preparation:

    • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the rat in a suitable restrainer.

    • Draw the sterile NCG solution into the syringe and remove any air bubbles.

  • Injection:

    • Identify one of the lateral tail veins.

    • Swab the injection site with 70% ethanol.

    • Insert the needle, bevel up, into the vein at a shallow angle. A flash of blood in the hub of the needle may indicate successful cannulation.

    • Slowly inject the NCG solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse reactions.

Protocol 4: Pharmacokinetic Study of NCG in Rats

This protocol outlines a basic pharmacokinetic study to determine the key parameters of NCG in rats following oral administration.

Materials:

  • NCG

  • Vehicle

  • Oral gavage supplies

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for NCG quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing:

    • Fast rats overnight before dosing.

    • Administer a single oral dose of NCG. A dose should be selected from the non-toxic range determined in the MTD study.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the tail vein or another appropriate site.

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of NCG in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, t1/2, Vd, and CL, based on the plasma concentration-time data.

Visualizations

Signaling Pathway Diagram

NCG_mTOR_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NCG This compound (NCG) Receptor Amino Acid Transporter NCG->Receptor Uptake PI3K PI3K Receptor->PI3K Activates PKB_Akt PKB/Akt PI3K->PKB_Akt Activates mTORC1 mTORC1 PKB_Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates Cell_Adhesion Trophoblast Cell Adhesion S6K1->Cell_Adhesion Promotes Pregnancy_Outcome Enhanced Pregnancy Outcome Cell_Adhesion->Pregnancy_Outcome Leads to

Caption: NCG activates the PI3K/PKB/mTOR signaling pathway.

Experimental Workflow Diagram

Dosage_Determination_Workflow start Start: Dosage Calculation for Preclinical Study lit_review Literature Review: - Existing preclinical data - Clinical dosage information start->lit_review acute_tox Acute Toxicity Study (Single Dose Escalation) lit_review->acute_tox mtd_det Determine Single Dose MTD acute_tox->mtd_det repeat_tox Repeated Dose Toxicity Study (e.g., 5-day) mtd_det->repeat_tox Inform Dose Selection repeat_mtd Determine Repeated Dose MTD repeat_tox->repeat_mtd dose_select Select Doses for Efficacy Studies (e.g., MTD, 1/2 MTD, 1/4 MTD) repeat_mtd->dose_select efficacy_study Conduct Efficacy Studies dose_select->efficacy_study end End: Establish Dose-Response Relationship efficacy_study->end Pharmacokinetic_Study_Workflow start Start: Pharmacokinetic Study dosing Administer NCG to Animal Model (Oral or IV) start->dosing sampling Collect Blood Samples at Timed Intervals dosing->sampling processing Process Blood to Obtain Plasma sampling->processing analysis Quantify NCG Concentration (e.g., LC-MS/MS) processing->analysis modeling Pharmacokinetic Modeling and Parameter Calculation analysis->modeling results Generate Pharmacokinetic Profile: Cmax, Tmax, AUC, t1/2, etc. modeling->results end End: Characterize ADME Properties results->end

References

Application Notes and Protocols: N-Carbamoylglutamic Acid in Valproate-Induced Hyperammonemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA) is a widely utilized medication for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] A significant and potentially severe side effect of VPA therapy is hyperammonemia, an elevation of ammonia in the blood, which can occur even with therapeutic VPA levels and normal liver function.[3][4][5] This condition can lead to valproate-induced hyperammonemic encephalopathy (VHE), characterized by symptoms ranging from lethargy and vomiting to coma and death.[3][4]

The primary mechanism underlying VPA-induced hyperammonemia involves the disruption of the urea cycle, the body's main pathway for waste nitrogen disposal.[3] VPA is metabolized in the liver to intermediates, particularly valproyl-CoA, which inhibits the enzyme N-acetylglutamate synthase (NAGS).[6][7] This inhibition leads to a deficiency of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase I (CPS-I), the first and rate-limiting enzyme of the urea cycle.[6][7] The resulting decrease in CPS-I activity impairs the conversion of ammonia to urea, causing ammonia to accumulate in the bloodstream.

N-carbamoylglutamic acid (NCG), marketed as carglumic acid, is a stable structural analog of NAG.[8][9] It is capable of directly activating CPS-I, thereby bypassing the VPA-induced inhibition of NAGS and restoring the function of the urea cycle.[8][10] This unique mechanism makes NCG a targeted and effective therapeutic agent for managing VPA-induced hyperammonemia. These application notes provide detailed protocols for establishing a rodent model of VPA-induced hyperammonemia and for evaluating the therapeutic efficacy of NCG.

Mechanism of Action and Therapeutic Intervention

The following diagram illustrates the biochemical pathway of VPA-induced hyperammonemia and the mechanism by which this compound restores normal function.

G cluster_mito Mitochondrial Matrix VPA Valproic Acid (VPA) VPCoA Valproyl-CoA VPA->VPCoA Metabolism NAGS N-Acetylglutamate Synthase (NAGS) VPCoA->NAGS Inhibition NAG N-Acetylglutamate (NAG) NAGS->NAG Synthesis CPSI Carbamoyl Phosphate Synthetase I (CPSI) NAG->CPSI Activation UreaCycle Urea Cycle CPSI->UreaCycle Rate-Limiting Step Ammonia Ammonia (NH₃) Ammonia->UreaCycle NCG N-Carbamoylglutamic Acid (NCG) NCG->CPSI Direct Activation (Bypasses Inhibition) G start Start: Animal Acclimatization (Sprague Dawley Rats, 1 week) grouping Group Assignment (e.g., Vehicle, VPA 400mg/kg) start->grouping induction VPA Induction Phase (Daily IP Injections for 14-28 days) grouping->induction baseline Baseline Blood Sample (Confirm Hyperammonemia) induction->baseline treatment Treatment Administration (Oral Gavage: NCG or Vehicle) baseline->treatment followup Follow-up Blood Sampling (e.g., 2h, 4h, 24h post-treatment) treatment->followup analysis Plasma Ammonia Analysis (Enzymatic GLDH Assay) followup->analysis data Data Analysis & Interpretation analysis->data

References

Application Notes and Protocols: Assessing CPS1 Activation by N-Carbamoylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamoyl Phosphate Synthetase 1 (CPS1) is the rate-limiting enzyme in the urea cycle, a critical metabolic pathway for detoxifying ammonia in the liver.[1][2][3] The activity of CPS1 is allosterically regulated by N-acetylglutamate (NAG), its natural activator.[2][3] N-carbamoylglutamic acid (NCG), a synthetic and stable analog of NAG, is capable of activating CPS1 and is utilized as a therapeutic agent for certain urea cycle disorders, such as NAGS deficiency and in some cases of CPS1 deficiency.[4][5][6][7] NCG binds to the same allosteric site as NAG but activates CPS1 suboptimally.[4][6]

These application notes provide detailed protocols for assessing the activation of CPS1 by NCG, enabling researchers to characterize the efficacy of NCG on wild-type and mutant CPS1 enzymes, and to screen for novel CPS1 activators. The provided methodologies are essential for basic research, clinical diagnostics, and the development of new therapeutics for urea cycle disorders.

Data Presentation: Biochemical Parameters of CPS1 Activation

The following table summarizes the kinetic parameters of mouse CPS1 activation by its natural activator NAG versus the synthetic analog NCG. This data is critical for comparative analysis and for understanding the suboptimal activation by NCG.[4]

ActivatorSubstrateKm or Ka (mM)Vmax (μmol/min/mg)
NCG ATP6.3 ± 1.21.4 ± 0.1
Bicarbonate5.2 ± 0.80.56 ± 0.01
NAG ATP2.7 ± 0.62.1 ± 0.2
Bicarbonate7.8 ± 0.61.4 ± 0.1

Table 1: Biochemical properties of mouse CPS1 in response to NCG and NAG. Data presented as mean ± standard deviation.[4]

Experimental Protocols

CPS1 Activity Assay (Coupled LC-MS Method)

This protocol describes a highly specific and sensitive method to determine CPS1 activity by measuring the production of citrulline in a coupled reaction with ornithine transcarbamylase (OTC).

Principle: CPS1 catalyzes the formation of carbamoyl phosphate from ammonia, bicarbonate, and ATP. In the presence of ornithine and OTC, carbamoyl phosphate is converted to citrulline. The amount of citrulline produced is then quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Purified recombinant CPS1 enzyme

  • Purified recombinant human ornithine transcarbamylase (OTC)

  • This compound (NCG) and N-acetylglutamate (NAG) stock solutions

  • Assay Buffer: 20 mM glycyl-glycine (pH 7.4), 20 mM KCl, 20 mM MgCl₂, 5 mM L-ornithine

  • Substrate Solution: 35 mM NH₄HCO₃, 5 mM ATP

  • Reaction Stop Solution: 30% (v/v) Trichloroacetic acid (TCA) containing a known concentration of ¹³C-citrulline as an internal standard

  • LC-MS system

Procedure:

  • Prepare the reaction mixture in a 100 μL final volume.

  • To the assay buffer, add the desired concentration of NCG or NAG.

  • Add the substrate solution.

  • Add 0.5 μg of human OTC.

  • Initiate the reaction by adding 20 μg of purified recombinant CPS1 enzyme.

  • Incubate the reaction at 37°C (310 K) for 10 minutes.

  • Stop the reaction by adding an equal volume of the Reaction Stop Solution.

  • Centrifuge the mixture to precipitate the protein.

  • Analyze 10 μL of the supernatant by LC-MS to quantify the amount of citrulline formed, using the ¹³C-citrulline for normalization.

Colorimetric Assay for CPS1 Activity

This protocol offers a simpler, non-LC-MS-based method for determining CPS1 activity.

Principle: This assay measures the formation of carbamoyl phosphate by its chemical conversion to hydroxyurea with hydroxylamine. The resulting hydroxyurea is then quantified colorimetrically.[8]

Materials:

  • Purified recombinant CPS1 enzyme

  • NCG and NAG stock solutions

  • Assay Buffer: (As described in the LC-MS method, without ornithine and OTC)

  • Substrate Solution: (As described in the LC-MS method)

  • Hydroxylamine solution

  • Colorimetric reagent for ureido compounds

Procedure:

  • Follow steps 1-4 of the LC-MS protocol (omitting OTC and ornithine).

  • Incubate the reaction at 37°C for the desired time.

  • Stop the reaction and convert carbamoyl phosphate to hydroxyurea by adding the hydroxylamine solution.

  • Add the colorimetric reagent and incubate for 15 minutes to allow for color development.[8]

  • Measure the absorbance of the resulting chromophore at 458 nm.[8]

  • Calculate CPS1 activity based on a standard curve generated with known concentrations of carbamoyl phosphate.

Thermal Stability Assay

This assay assesses the effect of NCG on the thermal stability of CPS1, which can be an indicator of ligand binding and protein stabilization.

Principle: The thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) is monitored by measuring the increase in fluorescence as the temperature is ramped up. Ligand binding typically increases the melting temperature (Tm) of the protein.

Materials:

  • Purified recombinant CPS1 enzyme

  • NCG and NAG stock solutions

  • Assay Buffer: 20 mM glycyl-glycine (pH 7.4), 20 mM KCl, 10% glycerol

  • SYPRO Orange dye (50X stock)

  • Real-time PCR system capable of thermal ramping

Procedure:

  • Prepare the reaction in a 96-well PCR plate.

  • Each well should contain 6 μg of CPS1 enzyme in the assay buffer.

  • Add the desired concentrations of NCG or NAG.

  • Add SYPRO Orange dye to a final concentration of 50X.

  • Ramp the temperature from 25°C (298 K) to 80°C (353 K) in the real-time PCR system, recording fluorescence at each temperature increment.

  • The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve.

Limited Proteolysis Assay

This assay provides insights into the conformational changes and stabilization of CPS1 induced by NCG binding.

Principle: The binding of a ligand like NCG can alter the conformation of CPS1, making it more or less susceptible to cleavage by a protease. The residual activity of CPS1 after a defined period of proteolysis is measured.

Materials:

  • Purified recombinant CPS1 enzyme

  • NCG and NAG stock solutions

  • Protease (e.g., elastase)

  • Proteolysis Buffer: 20 mM glycyl-glycine (pH 7.4), 10% glycerol, 20 mM KCl, 20 mM MgCl₂

  • ATP solution (50 mM)

  • CPS1 activity assay reagents (from Protocol 1 or 2)

Procedure:

  • Incubate recombinant mouse CPS1 with 0.08 U of elastase at 37°C (310 K) in the proteolysis buffer.

  • Perform incubations in the presence of:

    • 50 mM ATP

    • 50 mM ATP + 1 mM NAG

    • 50 mM ATP + 10 mM NCG

  • Take aliquots at different time points (e.g., 5, 10, 20, 30 minutes).

  • Stop the proteolysis reaction (e.g., by adding a protease inhibitor).

  • Measure the residual CPS1 activity of each aliquot using the CPS1 activity assay (Protocol 1 or 2).

  • Plot the remaining relative activity against the incubation time to compare the protective effects of NAG and NCG.[4]

Visualizations

CPS1_Activation_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_UreaCycle NH3 Ammonia (NH₃) CPS1_active CPS1 (active) NH3->CPS1_active HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1_active ATP1 2 ATP ATP1->CPS1_active ADP 2 ADP + Pi CP Carbamoyl Phosphate OTC OTC CP->OTC Ornithine Ornithine Ornithine->OTC Citrulline Citrulline To Cytosol To Cytosol Citrulline->To Cytosol CPS1_inactive CPS1 (inactive) CPS1_active->ADP CPS1_active->CP NCG NCG NCG->CPS1_inactive Binds & Activates (Suboptimal) NAG NAG (Natural Activator) NAG->CPS1_inactive Binds & Activates (Optimal) OTC->Citrulline

Caption: Allosteric activation of CPS1 by NCG and NAG.

Experimental_Workflow_CPS1_Activity cluster_Preparation 1. Reaction Preparation cluster_Reaction 2. Enzymatic Reaction cluster_Analysis 3. Analysis Prep Prepare Reaction Mix: - Assay Buffer - NCG/NAG - Substrates (ATP, NH₄HCO₃) - OTC & Ornithine Start Initiate with CPS1 Enzyme Prep->Start Incubate Incubate at 37°C for 10 min Start->Incubate Stop Stop with TCA + ¹³C-Citrulline Incubate->Stop Centrifuge Centrifuge to Pellet Protein Stop->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Quantify Quantify Citrulline Production Analyze->Quantify

Caption: Workflow for the coupled LC-MS CPS1 activity assay.

NCG_NAG_Competition cluster_Binding CPS1 CPS1 (Allosteric Site) NAG_Bound CPS1-NAG Complex (Optimal Activation) NCG_Bound CPS1-NCG Complex (Suboptimal Activation) NAG NAG NAG->CPS1 Binds NAG->NCG_Bound Competes with NCG NCG NCG NCG->CPS1 Binds NCG->NAG_Bound Competes with NAG

References

Troubleshooting & Optimization

N-Carbamoylglutamic Acid (NCG): Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered when working with N-carbamoylglutamic acid (NCG).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound (NCG) is not dissolving in cold water. Is this expected?

A1: Yes, this is expected behavior. NCG, also known as Carglumic Acid, is described as being only slightly soluble in cold water but soluble in boiling water[1][2]. For most laboratory purposes at room temperature, NCG will not readily dissolve in pure, neutral water.

Q2: I'm trying to prepare a solution in PBS (pH 7.2) and the solubility is very low. Why is that?

A2: The solubility of NCG in PBS at a pH of 7.2 is limited to approximately 2 mg/mL[3]. If your desired concentration exceeds this, you will encounter solubility issues. The limited solubility is due to the acidic nature of the NCG molecule.

Q3: How can I significantly increase the aqueous solubility of NCG?

A3: The most effective method to increase the aqueous solubility of NCG is to adjust the pH of the solution. NCG's water solubility increases dramatically with a rise in pH[1]. By adding a base, such as sodium hydroxide (NaOH), to deprotonate the carboxylic acid groups, you convert NCG into its much more soluble salt form. For instance, its solubility rises from 28.2 g/L at pH 3.0 to 440.9 g/L at pH 5.0 and remains high at pH 6.0-8.0[1]. A similar approach is used for dissolving L-glutamic acid, which also has limited solubility at neutral pH but dissolves upon pH adjustment[4][5].

Q4: What is the optimal pH for dissolving NCG in an aqueous solution?

A4: The solubility of NCG is stable and very high between pH 6.0 (555.5 g/L) and pH 8.0 (553.9 g/L)[1]. For most biological experiments, adjusting the pH to a physiological range (e.g., 7.2-7.4) is recommended and will ensure complete dissolution at typical working concentrations.

Q5: Can I use organic solvents to prepare a stock solution of NCG?

A5: Yes, NCG is soluble in several organic solvents, which is a common strategy for preparing high-concentration stock solutions[3]. The most common solvents are DMSO and DMF, where solubility is approximately 30 mg/mL[3]. Ethanol can also be used, with a solubility of about 10 mg/mL[3]. These stock solutions can then be further diluted into aqueous buffers for experiments[3].

Q6: How stable are NCG solutions? How should they be stored?

A6: NCG is supplied as a stable crystalline solid that can be stored at room temperature for years[3]. However, aqueous solutions are less stable. It is recommended not to store aqueous solutions for more than one day[3]. For longer-term storage, preparing stock solutions in anhydrous organic solvents like DMSO and storing them at -20°C is a better practice[6].

Data Summary: NCG Solubility

The following table summarizes the solubility of this compound in various solvents.

SolventpHTemperatureSolubilityCitation
Water2.0Cold21.0 g/L (21 mg/mL)[1]
Water3.0Cold28.2 g/L (28.2 mg/mL)[1]
Water5.0Cold440.9 g/L (440.9 mg/mL)[1]
Water6.0 - 8.0Cold~555 g/L (~555 mg/mL)[1]
WaterN/ABoilingSoluble[1][2]
PBS7.2N/A~2 mg/mL[3]
DMSON/AN/A~30 mg/mL (≥19 mg/mL)[3][6]
DMFN/AN/A~30 mg/mL[3]
EthanolN/AN/A~10 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous NCG Stock Solution (e.g., 100 mg/mL at pH 7.4)

This protocol describes how to prepare an aqueous stock solution by adjusting the pH.

Materials:

  • This compound (solid)

  • Nuclease-free water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Sterile 0.22 µm filter

Methodology:

  • Weigh NCG: Weigh the desired amount of NCG powder. For example, for 10 mL of a 100 mg/mL solution, weigh 1.0 g of NCG.

  • Add Water: Add the NCG powder to a beaker containing a magnetic stir bar and approximately 80% of the final desired volume of water (e.g., 8 mL). The powder will not dissolve and will form a suspension.

  • Adjust pH: Place the beaker on a stir plate and begin stirring. Slowly add 1 M NaOH dropwise while continuously monitoring the pH with a calibrated meter.

  • Dissolution: As the pH increases, the NCG will begin to dissolve. Continue adding NaOH until all the solid has dissolved and the pH reaches the target of 7.4. This process is analogous to dissolving glutamic acid, where titrating with NaOH to a neutral or slightly alkaline pH is necessary for solubilization[5].

  • Adjust Final Volume: Once the NCG is fully dissolved and the pH is stable at 7.4, transfer the solution to a graduated cylinder and add water to reach the final desired volume (e.g., 10 mL).

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Use the solution fresh. It is not recommended to store aqueous solutions for more than one day[3].

Protocol 2: Preparation of an Organic NCG Stock Solution (e.g., 30 mg/mL in DMSO)

This protocol is for creating a concentrated stock solution for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh NCG: Weigh the required amount of NCG powder. For 1 mL of a 30 mg/mL stock, weigh 30 mg of NCG.

  • Add Solvent: Add the NCG to a suitable vial. Add the final volume of anhydrous DMSO (e.g., 1 mL).

  • Dissolution: Cap the vial tightly and vortex vigorously. Gentle warming or brief sonication can be used to aid dissolution if needed[7].

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Ensure the cap is sealed tightly as DMSO is hygroscopic.

Visualizations

Signaling Pathway & Experimental Workflows

NCG_Activation_Pathway outside NCG is a structural analog of NAG, activating the first enzyme of the urea cycle.

// Aqueous Path aqueous [label="Aqueous Buffer\n(e.g., Water, PBS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dissolve [label="Does it dissolve at\ndesired concentration?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Adjust pH to 7.0-8.0\nwith NaOH", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; success_aq [label="Solution Prepared\n(Use Fresh)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail_aq [label="Concentration too high?\nConsider organic solvent", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Organic Path organic [label="Organic Solvent\n(e.g., DMSO, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve_org [label="Dissolve NCG\n(Vortex/Sonicate)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; success_org [label="Stock Solution Prepared\n(Store at -20°C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> solvent; solvent -> aqueous [label=" Aqueous "]; solvent -> organic [label=" Organic "];

aqueous -> check_dissolve; check_dissolve -> success_aq [label=" Yes "]; check_dissolve -> adjust_ph [label=" No "]; adjust_ph -> check_dissolve [label="Re-check"]; adjust_ph -> fail_aq [style=dashed, label=" If still insoluble "];

organic -> dissolve_org; dissolve_org -> success_org; } dot Caption: A step-by-step workflow for dissolving this compound.

References

Degradation of N-carbamoylglutamic acid in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Carbamoylglutamic Acid (NCG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of NCG in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NCG) and what is its primary mechanism of action?

A1: this compound (NCG) is a synthetic structural analog of N-acetylglutamate (NAG).[1][2] Its primary mechanism of action is the activation of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[1] By activating CPS1, NCG helps to convert ammonia into carbamoyl phosphate, thus facilitating the detoxification of ammonia into urea.

Q2: What are the known degradation products of NCG?

A2: Forced degradation studies have identified several potential degradation products of NCG under various stress conditions. These include pyroglutamic acid, 5-hydantoin propionic acid (HPA), pyrocarglumic acid, and dicarbamoyl L-glutamic acid.[3][4]

Q3: What is the general stability of NCG in aqueous solutions?

A3: NCG is susceptible to hydrolysis in aqueous solutions, particularly at neutral to alkaline pH. It is recommended to prepare aqueous solutions of NCG fresh for daily use. One study has shown that a standard solution of NCG in a pH 6.8 phosphate buffer is stable for up to 60-74 hours when stored at 5°C.[5] Phenylcarbamates, a related class of compounds, are generally stable in acidic aqueous media but show relative stability in dilute basic aqueous solutions.[6]

Q4: Are there any known incompatibilities of NCG with common laboratory reagents?

A4: While specific incompatibility studies with a wide range of reagents are not extensively documented, the carbamate group can be susceptible to hydrolysis under strong acidic or basic conditions.[3][4] Additionally, the presence of certain metal ions can trigger the hydrolysis of carbamates.[7][8] It is advisable to avoid highly acidic or alkaline conditions and the presence of unnecessary metal ions in NCG-containing buffers unless experimentally required.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results with NCG. Degradation of NCG in the experimental buffer due to improper storage (time, temperature, pH).1. Prepare fresh NCG solutions daily. 2. Store stock solutions at 5°C for no longer than 74 hours (in pH 6.8 phosphate buffer).[5] 3. Verify the pH of your final experimental buffer. 4. Use the provided HPLC protocol to assess the integrity of your NCG solution.
Loss of NCG activity in a cell-based assay. 1. Hydrolysis of NCG at physiological pH (around 7.4) and 37°C. 2. Interaction with components of the cell culture medium.1. Minimize the pre-incubation time of NCG in the medium before adding to cells. 2. Consider the stability data in different buffers to choose the most appropriate one for your experimental window. 3. If using buffers other than phosphate, perform a stability check using the provided HPLC protocol.
Unexpected peaks in HPLC analysis of NCG-containing samples. Formation of NCG degradation products.1. Refer to the list of known degradation products (Pyroglutamic acid, HPA, etc.).[3][4] 2. Review your sample preparation and storage conditions. Acidic or basic conditions, high temperatures, or prolonged storage can accelerate degradation.[3][4]
Difficulty dissolving NCG in aqueous buffers. NCG is a crystalline solid with specific solubility properties.1. NCG is soluble in PBS (pH 7.2) at approximately 2 mg/mL. 2. For higher concentrations, consider using organic solvents like ethanol (approx. 10 mg/mL) or DMSO and DMF (approx. 30 mg/mL) for stock solutions, followed by further dilution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.

Quantitative Data on NCG Degradation

The stability of NCG is highly dependent on the pH, temperature, and composition of the buffer. Below is a summary of available quantitative data from forced degradation studies and stability in phosphate buffer.

Table 1: Forced Degradation of this compound [3]

Stress ConditionTimeTemperatureDegradation (%)Purity of Remaining NCG (%)
0.1 N HCl (Acid Hydrolysis)2 hours25°C11.698.1
0.1 N NaOH (Alkali Hydrolysis)2 hours25°C5.298.9
3% H₂O₂ (Oxidative Degradation)1 hour25°C8.699.5
Thermal Degradation21 days90°C7.698.3

Table 2: Stability of this compound in Common Experimental Buffers

Buffer SystempHTemperature (°C)Incubation TimeRemaining NCG (%)Reference / Status
Phosphate Buffer6.8560 hours>98% (Stable)[5]
Phosphate Buffer6.8574 hours>98% (Stable)[5]
Tris-HCl7.42524 hoursData not availableUse protocol below
Tris-HCl7.43724 hoursData not availableUse protocol below
HEPES7.42524 hoursData not availableUse protocol below
HEPES7.43724 hoursData not availableUse protocol below

Experimental Protocols

Protocol for Assessing NCG Stability in Experimental Buffers

This protocol is adapted from a validated stability-indicating UHPLC-DAD method.[3][4][9][10]

1. Objective: To quantify the degradation of NCG in a given experimental buffer over time at different temperatures.

2. Materials:

  • This compound (NCG) reference standard

  • Experimental buffers of interest (e.g., Tris-HCl, HEPES, Phosphate) at desired pH values

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (for mobile phase)

  • Phosphoric acid (for pH adjustment)

  • Ultrapure water

  • UHPLC system with a DAD or UV detector

  • Reverse-phase C18 column (e.g., Waters BEH 150 mm × 2.1 mm, 1.7 µm)

  • Volumetric flasks, pipettes, and autosampler vials

3. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 2.4 with phosphoric acid. Filter and degas.

  • Mobile Phase B: Acetonitrile.

4. Standard Solution Preparation:

  • Accurately weigh about 40.0 mg of NCG reference standard into a 5 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase A or a suitable diluent. This yields a stock solution of approximately 8000 µg/mL.

  • Prepare working standards by diluting the stock solution to appropriate concentrations (e.g., 1-100 µg/mL).

5. Sample Preparation and Incubation:

  • Prepare a solution of NCG in the experimental buffer of interest at a known concentration (e.g., 100 µg/mL).

  • Divide the solution into aliquots for each time point and temperature condition to be tested (e.g., 0, 2, 4, 8, 12, 24 hours at 4°C, 25°C, and 37°C).

  • At each designated time point, take an aliquot and immediately dilute it with mobile phase A to a concentration within the calibration curve range. If necessary, store at -20°C until analysis.

6. Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Flow Rate: 0.39 mL/min

  • Detection Wavelength: 214 nm

  • Column Temperature: 22°C

  • Injection Volume: 2 µL

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    5.0 50 50
    7.0 5 95
    9.0 5 95
    9.1 95 5

    | 10.0 | 95 | 5 |

7. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the NCG standard against its concentration.

  • Determine the concentration of NCG in each incubated sample using the calibration curve.

  • Calculate the percentage of NCG remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining NCG versus time for each buffer and temperature condition.

Visualizations

NCG_Signaling_Pathway cluster_mitochondrion Mitochondrial Matrix NCG N-Carbamoylglutamic Acid (NCG) CPS1_inactive CPS1 (inactive) NCG->CPS1_inactive activates CPS1_active CPS1 (active) CPS1_inactive->CPS1_active Carbamoyl_Phosphate Carbamoyl Phosphate CPS1_active->Carbamoyl_Phosphate catalyzes Ammonia Ammonia (NH₃) Ammonia->CPS1_active Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS1_active ATP1 2 ATP ATP1->CPS1_active Urea_Cycle Urea Cycle Carbamoyl_Phosphate->Urea_Cycle

Caption: Mechanism of action of this compound (NCG) in the urea cycle.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_ncg Prepare NCG Solution in Test Buffer aliquot Aliquot for Time Points (T=0, 2, 4, 8, 12, 24h) prep_ncg->aliquot temp1 Incubate at 4°C aliquot->temp1 temp2 Incubate at 25°C aliquot->temp2 temp3 Incubate at 37°C aliquot->temp3 sampling Sample at Each Time Point temp1->sampling temp2->sampling temp3->sampling hplc UHPLC-DAD Analysis sampling->hplc data_analysis Data Analysis & Quantification hplc->data_analysis result Stability Profile data_analysis->result Determine % NCG Remaining

Caption: Workflow for assessing the stability of NCG in experimental buffers.

References

Technical Support Center: N-Carbamoylglutamic Acid (NCG) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies observed during N-carbamoylglutamic acid (NCG) treatment in experimental settings.

Troubleshooting Guides

Issue 1: Suboptimal or No Therapeutic Response to NCG

Description: Administration of NCG does not lead to the expected decrease in ammonia levels or increase in urea synthesis.

Potential CauseRecommended Solution
Genetic Variation in Target Enzyme (CPS1) NCG's efficacy can be highly dependent on the specific mutation in the carbamoyl phosphate synthetase 1 (CPS1) gene. Some mutations may alter the enzyme's structure, reducing its responsiveness to NCG. In some cases, NCG can even compete with the natural activator N-acetylglutamate (NAG), leading to a decrease in urea synthesis.[1] It is crucial to determine the specific CPS1 mutation in your experimental model or patient cohort. Consider performing in vitro assays with recombinant mutant CPS1 to assess NCG responsiveness directly.
Incorrect Dosing The optimal dose of NCG can vary significantly depending on the specific metabolic disorder, the severity of hyperammonemia, and the experimental model. A dose that is too low may not be sufficient to activate CPS1 effectively. Conversely, excessively high doses may not provide additional benefits and could lead to off-target effects. Conduct a dose-response study to determine the optimal NCG concentration for your specific experimental setup.[2][3][4][5]
Delayed Response In some cases, particularly in neonatal subjects, the response to NCG treatment may be delayed. One case report described a neonate with NAGS deficiency who did not respond to NCG treatment within the first 15 hours.
Issues with NCG Formulation or Administration Improper storage or preparation of the NCG solution can lead to degradation of the compound. The route and frequency of administration can also impact its bioavailability and efficacy. Ensure NCG is stored according to the manufacturer's instructions. Prepare fresh solutions for each experiment. For in vivo studies, consider the pharmacokinetic properties of NCG and optimize the administration schedule accordingly.
Secondary N-acetylglutamate (NAG) Deficiency In conditions like organic acidemias, the accumulation of certain metabolites can inhibit NAG synthase (NAGS), leading to a secondary NAG deficiency and hyperammonemia.[6] While NCG is effective in these cases, the underlying metabolic derangement may also need to be addressed for an optimal response.
Issue 2: High Variability in Experimental Results

Description: Significant variation in ammonia levels or urea synthesis is observed between seemingly identical experiments or within the same experimental group.

Potential CauseRecommended Solution
Inconsistent Experimental Conditions Minor variations in experimental parameters such as cell density, incubation times, or reagent concentrations can lead to significant variability in results. Standardize all experimental protocols and ensure they are followed meticulously. Use of automated liquid handling systems can help minimize pipetting errors.
Cell Line Instability The genetic and phenotypic characteristics of cell lines can drift over time with increasing passage numbers, potentially affecting their response to NCG. Use low-passage cells for all experiments and regularly perform cell line authentication.
Animal Model Variability Factors such as age, sex, genetic background, and gut microbiome can all contribute to variability in the response to NCG in animal models. Use age- and sex-matched animals from a reputable supplier. House animals under standardized conditions to minimize environmental variables.
Dietary Factors The protein content of the diet can influence nitrogen metabolism and the response to NCG. Ensure that all animals in a study are maintained on the same standardized diet.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (NCG)?

A1: NCG is a synthetic structural analog of N-acetylglutamate (NAG).[7] NAG is an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[8][9][10] NCG mimics the action of NAG, binding to and activating CPS1, thereby stimulating the conversion of ammonia to urea.[11]

Q2: In which conditions is NCG treatment typically effective?

A2: NCG is most effective in treating hyperammonemia caused by N-acetylglutamate synthase (NAGS) deficiency, a rare genetic disorder where the body cannot produce enough NAG.[7] It is also used to treat hyperammonemia in certain organic acidemias, such as propionic acidemia and methylmalonic acidemia, where the accumulation of abnormal metabolites leads to a secondary NAG deficiency.[6]

Q3: Can NCG be effective in patients with CPS1 deficiency?

A3: The effectiveness of NCG in CPS1 deficiency is variable and depends on the specific mutation.[1] For some mutations that cause enzyme instability or reduced affinity for NAG, NCG may help to stabilize the enzyme or enhance the activity of the residual enzyme. However, for other mutations, NCG may compete with NAG and further reduce enzyme activity.[1] Therefore, the use of NCG in CPS1 deficiency should be carefully evaluated on a case-by-case basis.

Q4: Are there any known off-target effects of NCG?

A4: Current research suggests that NCG's primary action is the activation of CPS1, with no other cellular actions identified.[12] Toxicity studies have not observed any off-target activity.[12]

Data Presentation

Table 1: Effect of NCG on Ureagenesis in Healthy Adults

SubjectPre-NCG Ureagenesis (Slope of [13C]urea formation)Post-NCG Ureagenesis (Slope of [13C]urea formation)Percent Change
10.0100.015+50%
20.0120.018+50%
30.0080.011+37.5%
4a0.0110.014+27.3%
4b0.0090.012+33.3%
50.0130.0130%
60.0100.016+60%

Adapted from a study on the effects of a single 50 mg/kg dose of NCG on ureagenesis in healthy adults.[2]

Table 2: Effect of NCG on Ammonia and Glutamine Levels in Patients with Propionic Acidemia

ParameterPre-NCG TreatmentPost-NCG Treatmentp-value
Plasma Ammonia (μM)59 ± 1043 ± 6< 0.018
Plasma Glutamine (μM)552 ± 81331 ± 54< 0.0005

Data represents mean ± SEM from a study investigating the long-term effects of NCG treatment in patients with propionic acidemia.[3]

Experimental Protocols

In Vitro NCG Treatment of Hepatocytes

Objective: To assess the effect of NCG on urea synthesis in a primary hepatocyte or hepatoma cell line model of hyperammonemia.

Materials:

  • Primary hepatocytes or a suitable hepatoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Ammonium chloride (NH4Cl) solution

  • This compound (NCG) stock solution

  • Urea assay kit

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Cell Seeding: Seed hepatocytes in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to attach overnight.

  • Induction of Hyperammonemia: Replace the culture medium with fresh medium containing a final concentration of 5-10 mM NH4Cl to induce hyperammonemia. Incubate for 24 hours.

  • NCG Treatment: Prepare serial dilutions of NCG in culture medium. Remove the NH4Cl-containing medium and add the NCG solutions at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium without NCG).

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant for urea measurement.

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Analysis:

    • Measure the urea concentration in the supernatant using a commercial urea assay kit.

    • Determine the total protein concentration in the cell lysates.

    • Normalize the urea concentration to the total protein content to account for differences in cell number.

In Vivo NCG Treatment in a Mouse Model of Hyperammonemia

Objective: To evaluate the efficacy of NCG in reducing blood ammonia levels in a mouse model of acute hyperammonemia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Ammonium acetate solution (e.g., 8 mmol/kg)

  • This compound (NCG) solution

  • Saline (vehicle control)

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Ammonia assay kit

Procedure:

  • Acclimatization: Acclimate mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice for 4-6 hours before the experiment, with free access to water.

  • NCG Administration: Administer NCG by oral gavage or intraperitoneal injection at the desired dose (e.g., 100 mg/kg). Administer an equal volume of saline to the control group.

  • Induction of Hyperammonemia: Thirty minutes after NCG administration, induce hyperammonemia by intraperitoneally injecting ammonium acetate.

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at various time points after ammonia challenge (e.g., 15, 30, 60, and 120 minutes).

  • Ammonia Measurement: Immediately measure blood ammonia levels using a commercial ammonia assay kit.

  • Data Analysis: Compare the blood ammonia levels between the NCG-treated and control groups at each time point.

Mandatory Visualization

Urea_Cycle_Activation_by_NCG cluster_mitochondrion Mitochondrion cluster_activation cluster_cytosol Cytosol NH4 Ammonia (NH₄⁺) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NH4->CPS1 HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1 CP Carbamoyl Phosphate CPS1->CP OTC Ornithine Transcarbamylase CP->OTC Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline Citrulline_in Citrulline Citrulline_out->Citrulline_in Transport OTC->Citrulline_out NAGS NAGS NAG N-acetylglutamate (NAG) NAGS->NAG Glutamate Glutamate Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG->CPS1 Activates NCG N-carbamoylglutamate (NCG) NCG->CPS1 Activates ASS Argininosuccinate Synthetase Citrulline_in->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_out Ornithine Arginase->Ornithine_out Ornithine_out->Ornithine_in Transport

Caption: NCG activation of the Urea Cycle.

Troubleshooting_Workflow Start Inconsistent NCG Results Check_Response Suboptimal or No Response? Start->Check_Response Check_Variability High Variability? Start->Check_Variability Check_Response->Check_Variability No Genetic_Variation Investigate Genetic Variation (e.g., CPS1 sequencing) Check_Response->Genetic_Variation Yes Standardize_Protocols Standardize Experimental Protocols Check_Variability->Standardize_Protocols Yes End Consistent Results Check_Variability->End No Dose_Response Perform Dose-Response Study Genetic_Variation->Dose_Response Formulation Verify NCG Formulation & Administration Dose_Response->Formulation Formulation->End Cell_Line Check Cell Line Stability & Passage Number Standardize_Protocols->Cell_Line Animal_Model Assess Animal Model Variability Cell_Line->Animal_Model Animal_Model->End

Caption: Troubleshooting inconsistent NCG results.

References

Optimizing N-carbamoylglutamic Acid (NCG) Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and optimization of N-carbamoylglutamic acid (NCG) in cell-based assays. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data presentation tables to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (NCG)?

A1: this compound is a synthetic structural analogue of N-acetylglutamate (NAG). Its primary mechanism of action is the activation of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle. By activating CPS1, NCG enhances the detoxification of ammonia into urea, primarily in hepatocytes.

Q2: What are the common applications of NCG in cell-based assays?

A2: In a research setting, NCG is primarily used to:

  • Investigate the function and regulation of the urea cycle in hepatic cell models.

  • Study the effects of enhanced ureagenesis on cellular metabolism and signaling.

  • Explore the therapeutic potential of NCG for conditions associated with hyperammonemia.

  • Investigate off-target effects, such as its influence on cell proliferation and steroidogenesis in specific cell types.

Q3: Which cell lines are most suitable for studying the effects of NCG?

A3: The most relevant cell lines are those that express the enzymes of the urea cycle. Primary human hepatocytes are the gold standard, although their availability and culture can be challenging. Immortalized human hepatoma cell lines, such as HepG2 and Huh-7, are also commonly used as they retain some hepatocyte-specific functions, including components of the urea cycle.

Q4: How should I prepare and store NCG stock solutions?

A4: NCG is soluble in organic solvents like DMSO, DMF, and ethanol. For cell-based assays, preparing a concentrated stock solution in DMSO is recommended. The solubility in PBS (pH 7.2) is approximately 2 mg/mL, but aqueous solutions are not recommended for storage beyond one day. It is advisable to prepare single-use aliquots of the DMSO stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determining the Optimal NCG Concentration via Dose-Response Assay

This protocol describes how to determine the effective concentration range of NCG for activating the urea cycle in a hepatocyte cell model by measuring urea production.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • NCG powder and DMSO

  • Ammonia (e.g., ammonium chloride) solution

  • Quantichrom Urea Assay Kit or similar

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the hepatocyte cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.

  • NCG Preparation: Prepare a 100 mM stock solution of NCG in DMSO. From this stock, create a series of 10X working solutions in cell culture medium, ranging from 100 µM to 100 mM.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add fresh medium containing a final concentration of 1-5 mM ammonium chloride to induce the urea cycle.

    • Immediately add the 10X NCG working solutions to the respective wells to achieve a final concentration range (e.g., 10 µM to 10 mM). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.

  • Urea Measurement:

    • After incubation, collect the cell culture supernatant.

    • Measure the urea concentration in the supernatant using a commercial urea assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the urea concentration against the logarithm of the NCG concentration.

    • Use non-linear regression (e.g., four-parameter logistic curve) to determine the EC50 (half-maximal effective concentration).

Protocol 2: Assessing NCG Cytotoxicity using an MTT Assay

This protocol outlines the steps to evaluate the cytotoxic effects of NCG on a chosen cell line.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • NCG stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of NCG in culture medium. Add these to the wells, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 48-72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the NCG concentration to determine the IC50 (half-maximal inhibitory concentration).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability in urea production measurements Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.Use a multichannel pipette for consistency, ensure pipettes are calibrated, and avoid using the outer wells of the plate or fill them with sterile PBS.
Low or no NCG-induced effect on urea production The cell line does not have a functional urea cycle, suboptimal ammonia concentration, or insufficient incubation time.Confirm urea cycle enzyme expression in your cell line. Optimize the ammonium chloride concentration and perform a time-course experiment (e.g., 24, 48, 72 hours).
High background in urea assay Components in the cell culture medium (e.g., amino acids) are interfering with the assay.Run a control with medium only to determine the background signal. If necessary, wash the cells with PBS before adding a minimal essential medium for the duration of the NCG treatment. Increase the number of wash steps in your assay protocol.
NCG precipitates in the culture medium The concentration of NCG exceeds its solubility in the medium, or the DMSO concentration is too high.Ensure the final concentration of NCG is within its solubility limit and that the final DMSO concentration is low (typically <0.5%).
High cell death observed in all wells, including controls Solvent (DMSO) toxicity, or microbial contamination.Ensure the final DMSO concentration is not toxic to your cells (test a range of concentrations). Regularly check for mycoplasma and other microbial contaminants.

Data Presentation

Table 1: Reported IC50 Values for NCG in Various Cancer Cell Lines

The following table summarizes the reported 50% inhibitory concentration (IC50) values for NCG (Carglumic acid) in different cancer cell lines after a 48-hour treatment.

Cell LineCancer TypeIC50 (mM)
AsPC-1Pancreatic Ductal Adenocarcinoma5 - 7.5
MDA-MB-231Triple-Negative Breast Cancer5 - 7.5
HepG2Hepatoma5 - 7.5
A549Non-Small Cell Lung Carcinoma5 - 7.5
Data sourced from MedChemExpress and represents a general range. Researchers should determine the precise IC50 for their specific experimental conditions.

Visualizations

NCG_Signaling_Pathway cluster_mitochondrion Mitochondrial Matrix NCG N-carbamoylglutamic acid (NCG) CPS1_inactive CPS1 (Inactive) NCG->CPS1_inactive Allosteric Activation CPS1_active CPS1 (Active) CPS1_inactive->CPS1_active Carbamoyl_P Carbamoyl Phosphate CPS1_active->Carbamoyl_P Catalyzes Ammonia Ammonia (NH3) + Bicarbonate (HCO3-) Ammonia->CPS1_active + 2 ATP Urea_Cycle Urea Cycle Carbamoyl_P->Urea_Cycle Urea Urea (Excreted) Urea_Cycle->Urea

Caption: NCG activates the urea cycle by allosterically activating CPS1.

Experimental_Workflow start Start: Optimize NCG Assay seed_cells 1. Seed Cells (e.g., HepG2 in 96-well plate) start->seed_cells prepare_ncg 2. Prepare NCG Serial Dilutions (e.g., 10 µM to 10 mM) seed_cells->prepare_ncg treat_cells 3. Treat Cells with NCG + Ammonia prepare_ncg->treat_cells incubate 4. Incubate (24-48 hours) treat_cells->incubate measure_urea 5. Measure Urea Production (Supernatant) incubate->measure_urea cytotoxicity 6. Assess Cytotoxicity (Parallel MTT Assay) incubate->cytotoxicity analyze 7. Analyze Data (Determine EC50 and IC50) measure_urea->analyze cytotoxicity->analyze end End: Optimal Concentration Determined analyze->end

Caption: Workflow for determining the optimal NCG concentration.

Troubleshooting_Logic start Unexpected Results? issue What is the primary issue? start->issue no_effect No NCG Effect issue->no_effect Low Urea Production high_variability High Variability issue->high_variability Inconsistent Data cell_death High Cell Death issue->cell_death Low Viability check_cell_line Check Cell Line: Functional Urea Cycle? no_effect->check_cell_line optimize_conditions Optimize Conditions: - Ammonia Conc. - Incubation Time no_effect->optimize_conditions review_pipetting Review Technique: - Calibrate Pipettes - Consistent Seeding high_variability->review_pipetting check_plate Check Plate: - Avoid Edge Effects high_variability->check_plate check_dmso Check DMSO Conc.: (<0.5%) cell_death->check_dmso check_contamination Check for Contamination: (Mycoplasma, etc.) cell_death->check_contamination

Caption: A troubleshooting decision tree for NCG cell-based assays.

Technical Support Center: N-carbamoylglutamic Acid (NCG) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-carbamoylglutamic acid (NCG) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NCG) and what is its primary mechanism of action?

A1: this compound (NCG) is a synthetic structural analog of N-acetylglutamate (NAG).[1][2] Its primary mechanism of action is the activation of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[2][3] By activating CPS1, NCG enhances the conversion of ammonia to carbamoyl phosphate, thereby promoting ureagenesis and reducing ammonia levels in the blood.[2]

Q2: What are the common methods for delivering NCG to animals in research studies?

A2: The most common methods for NCG delivery in animal studies are oral gavage and dietary supplementation. Oral gavage allows for the precise administration of a specific dose, while dietary supplementation is a non-invasive method suitable for long-term studies. Injection has also been used in some studies to investigate the direct protective effects of NCG against ammonia toxicity.[2]

Q3: Is NCG stable in solution and in feed?

A3: NCG exhibits good stability. In solution, it can be stored for at least three months at -4°C and for one week at 20°C with minimal degradation.[1] It is also considered a metabolically stable activator of CPS1, making it suitable for incorporation into animal feed for chronic studies.[3]

Q4: What are the potential off-target effects of NCG?

A4: Current research primarily focuses on the on-target effects of NCG on the urea cycle. High concentrations of NCG have been shown to inhibit gonadotrophin-releasing hormone (GnRH) and neuronal nitric oxide synthase (nNOS) mRNA abundance in cell culture.[4] However, comprehensive studies on off-target effects in animal models are limited. As with any experimental compound, it is crucial to include appropriate control groups to assess any potential off-target effects in your specific model.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and administration of NCG in animal experiments.

NCG Solution Preparation

Problem: NCG is not dissolving properly or is precipitating out of solution.

  • Possible Cause: Incorrect solvent, pH, or temperature.

  • Solution:

    • Solvent Selection: NCG is soluble in boiling water and slightly soluble in cold water.[1] For aqueous solutions, consider gently warming the water to aid dissolution. NCG is practically insoluble in most organic solvents.

    • pH Adjustment: The solubility of NCG in water is highly dependent on pH. Its solubility increases significantly as the pH rises from 2.0 to 5.0.[1] Adjusting the pH of your vehicle may improve solubility.

    • Vehicle Choice: If direct dissolution in water is problematic, consider using a vehicle known to be safe for your animal model and compatible with NCG.

Problem: The prepared NCG solution appears unstable.

  • Possible Cause: Improper storage conditions.

  • Solution:

    • Storage Temperature: For short-term storage (up to one week), solutions can be kept at room temperature (20°C). For longer-term storage (up to three months), store the solution at -4°C.[1]

    • Fresh Preparation: Whenever possible, prepare fresh NCG solutions for each experiment to ensure potency and avoid potential degradation.

Oral Gavage Administration

Problem: Animals show signs of stress (e.g., increased corticosterone levels, altered behavior) after oral gavage.

  • Possible Cause: Improper gavage technique or high dose volume.

  • Solution:

    • Proper Technique: Ensure that personnel are well-trained in oral gavage techniques to minimize stress and the risk of injury to the animal.[5][6]

    • Volume Limits: The volume of the administered solution can induce a stress response. It is recommended that gavage volumes should not exceed 10 mL/kg body weight in rats.[5]

    • Vehicle Effects: The choice of vehicle can also impact the stress response. Some lipid-based vehicles have been shown to increase plasma corticosterone levels.[5]

Problem: Inconsistent results are observed between animals in the same gavage group.

  • Possible Cause: Inconsistent administration technique or animal-to-animal variability in stress response.

  • Solution:

    • Standardized Procedure: Implement a standardized and consistent gavage procedure for all animals.[7]

    • Acclimatization: Acclimate animals to handling and the gavage procedure to reduce stress-induced variability.

    • Experienced Technicians: Utilize experienced technicians to perform the gavage, as this can minimize animal stress and mortality.[6]

Dietary Supplementation

Problem: Inconsistent feed intake among animals, leading to variable NCG dosage.

  • Possible Cause: Palatability of the NCG-supplemented feed.

  • Solution:

    • Palatability Testing: Conduct a pilot study to assess the palatability of the NCG-supplemented diet.

    • Gradual Introduction: Gradually introduce the NCG-supplemented feed to allow animals to acclimate to any taste differences.

    • Uniform Mixing: Ensure that NCG is thoroughly and uniformly mixed into the feed to provide a consistent dose in every portion.

Problem: Difficulty in accurately preparing a homogenous NCG-supplemented diet.

  • Possible Cause: Improper mixing technique.

  • Solution:

    • Premixing: Create a premix by blending the required amount of NCG with a small portion of the powdered diet before incorporating it into the total batch. This helps to ensure a more even distribution.[3]

    • Commercial Formulation: For large-scale or long-term studies, consider having a commercial vendor prepare the custom diet to ensure homogeneity and quality control.

Data Presentation

Table 1: Solubility of this compound
Solvent/VehiclepHTemperatureSolubility
Water2.0ColdSlightly Soluble
Water2.0N/A21.0 g/L[1]
Water3.0N/A28.2 g/L[1]
Water5.0N/A440.9 g/L[1]
Water6.0 - 8.0N/A~555 g/L[1]
WaterN/ABoilingSoluble[1]
Organic Solvents (Cyclohexane, Dichloromethane, Ether)N/AN/APractically Insoluble[1]
Table 2: Pharmacokinetic Parameters of this compound in Different Animal Species (Oral Administration)
SpeciesDoseTmax (hours)Cmax (ng/mL)Half-life (hours)Reference
Rat 20 mg/kg~2-4N/A0.73[8]
Rabbit 50 mg/kg~2-4N/A2.3[8]
Dog (Beagle) 8 mg/kg (fasted)N/AN/A20[9]
Dog (Beagle) 8 mg/kg (fed)N/AN/A20[9]
Piglet 50 mg/kg (every 12h for 7d)N/AN/AN/A[10]

Note: Pharmacokinetic parameters can vary significantly based on factors such as formulation, prandial state, and analytical methods. The data presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Preparation and Administration of NCG via Oral Gavage in Mice

Materials:

  • This compound (NCG) powder

  • Sterile water for injection or other appropriate vehicle

  • pH meter and solutions for pH adjustment (if necessary)

  • Magnetic stirrer and stir bar

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes

Procedure:

  • Dose Calculation: Calculate the required amount of NCG based on the desired dose (mg/kg) and the body weight of the mice.

  • Solution Preparation: a. Weigh the calculated amount of NCG powder. b. In a sterile container, add the NCG powder to the desired volume of vehicle. c. If using water, gently warm the solution and stir using a magnetic stirrer until the NCG is completely dissolved. d. If necessary, adjust the pH of the solution to improve solubility. e. Allow the solution to cool to room temperature before administration.

  • Animal Handling and Gavage: a. Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle. b. Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. c. Gently insert the gavage needle into the esophagus. Do not force the needle. d. Slowly administer the calculated volume of the NCG solution. e. Carefully remove the gavage needle. f. Monitor the animal for any signs of distress after the procedure.

Protocol 2: Incorporation of NCG into Rodent Diet

Materials:

  • This compound (NCG) powder

  • Standard powdered rodent chow (e.g., AIN-93G or AIN-93M)[11][12]

  • A planetary mixer or other suitable blending equipment

Procedure:

  • Dose Calculation: Determine the total amount of NCG needed based on the desired concentration in the final diet (e.g., g/kg of feed).

  • Premixing: a. Weigh the calculated amount of NCG powder. b. In a separate container, mix the NCG powder with a small portion (e.g., 10%) of the total powdered chow. c. Blend this premix thoroughly until the NCG is evenly distributed.

  • Final Mixing: a. Add the premix to the remaining powdered chow in a large mixer. b. Mix for a sufficient amount of time to ensure a homogenous distribution of NCG throughout the entire batch of feed.

  • Diet Pelleting (Optional): If required, the powdered diet can be pelleted using appropriate equipment.

  • Storage: Store the NCG-supplemented diet in a cool, dry place to maintain stability.

Visualizations

NCG_Signaling_Pathway cluster_mitochondrion Mitochondrial Matrix cluster_cytosol Cytosol Ammonia Ammonia (NH3) CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline OTC->Citrulline_out Citrulline_in Citrulline NCG This compound (NCG) NCG->CPS1 Activates NAG N-acetylglutamate (NAG) NAG->CPS1 Activates ASS Argininosuccinate Synthetase (ASS) Citrulline_in->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine ARG1 Arginase 1 (ARG1) Arginine->ARG1 Urea Urea (Excreted) ARG1->Urea Ornithine_out Ornithine ARG1->Ornithine_out

Caption: NCG activates CPS1 in the urea cycle.

NCG_Experimental_Workflow start Start: Experimental Design protocol_selection Select Delivery Protocol (Oral Gavage or Dietary Supplementation) start->protocol_selection dose_calc Calculate NCG Dose protocol_selection->dose_calc solution_prep Prepare NCG Solution/Feed dose_calc->solution_prep animal_admin Administer NCG to Animals solution_prep->animal_admin data_collection Collect Experimental Data (e.g., blood, tissue samples) animal_admin->data_collection analysis Analyze Data data_collection->analysis end End: Report Findings analysis->end

Caption: A typical workflow for NCG animal studies.

NCG_Troubleshooting_Logic start Inconsistent Experimental Results check_solution Check NCG Solution/Feed Preparation start->check_solution check_admin Review Administration Technique start->check_admin check_animals Assess Animal Health and Behavior start->check_animals sol_homogeneity Is the solution/feed homogenous? check_solution->sol_homogeneity admin_consistency Is the administration consistent? check_admin->admin_consistency animal_stress Are there signs of animal stress? check_animals->animal_stress sol_stability Is the solution stable? sol_homogeneity->sol_stability Yes reprepare_sol Action: Reprepare solution/feed with proper mixing. sol_homogeneity->reprepare_sol No fresh_sol Action: Prepare fresh solution before each experiment. sol_stability->fresh_sol No retrain_tech Action: Retrain personnel on standardized techniques. admin_consistency->retrain_tech No refine_handling Action: Refine animal handling and acclimatization protocols. animal_stress->refine_handling Yes

Caption: A decision tree for troubleshooting NCG studies.

References

Technical Support Center: N-Carbamoylglutamic Acid (NCG) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for variables in N-carbamoylglutamic acid (NCG) experiments. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (NCG)?

A1: this compound is a synthetic structural analog of N-acetylglutamate (NAG).[1][2] Its primary mechanism of action is to act as an allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle.[1][3] In conditions where NAG is deficient, either due to genetic defects in NAG synthase (NAGS) or secondary inhibition, the urea cycle cannot efficiently detoxify ammonia. NCG bypasses the need for NAG by directly binding to and activating CPS1, thereby restoring or enhancing ureagenesis and facilitating the conversion of toxic ammonia into urea.[1][4]

Q2: What are the key variables to control in a typical in vitro experiment studying NCG's effect on ammonia detoxification?

A2: Controlling variables is critical for obtaining reproducible results. Key variables for an in vitro study include:

  • Cell Type and Condition: Use a consistent cell line (e.g., primary human hepatocytes, HepG2) or primary cells from a consistent source.[5][6] Ensure cells are in a similar growth phase and confluency, as metabolic activity can vary.

  • Ammonia Concentration: The concentration of the ammonia challenge (e.g., from ammonium chloride) must be precisely controlled across all wells and experiments. High concentrations can be cytotoxic.[7]

  • NCG Concentration and Purity: Use a range of NCG concentrations to determine dose-responsiveness. The purity of the NCG should be high (>98%) to avoid confounding effects from impurities.[4]

  • Media Composition: The composition of the cell culture media, including amino acid concentrations (especially arginine and glutamine), glucose, and serum content, can significantly impact ammonia metabolism and cell viability.[8]

  • Incubation Time: The duration of both the ammonia challenge and the NCG treatment must be kept consistent.

  • pH of Media: The pH of the culture medium can influence both cell health and ammonia chemistry. It should be monitored and controlled.

Q3: What are the important factors to consider when designing an in vivo (animal model) NCG experiment?

A3: For in vivo studies, consider the following:

  • Animal Model: Select an appropriate animal model. While there isn't a specific NCG metabolic mouse model widely cited, studies often use standard laboratory animals (e.g., mice, rats, piglets, calves) and induce hyperammonemia or use models of metabolic disorders.[9][10]

  • Diet: The protein and amino acid content of the animal's diet can significantly influence baseline ammonia and arginine levels. A controlled diet is essential.

  • Route and Timing of Administration: The method of NCG administration (e.g., oral gavage, in feed) and the timing relative to any induced metabolic stress must be consistent.[9]

  • Sample Collection: Standardize the timing and method of blood and tissue sample collection to minimize variability in metabolite concentrations due to circadian rhythms or stress.

  • Environmental Factors: Housing conditions, including temperature, humidity, and ventilation, can affect animal metabolism and ammonia levels in the environment.[11]

Q4: How should NCG be prepared and stored for experimental use?

A4: NCG is a stable compound. For in vitro experiments, a stock solution can be prepared by dissolving NCG powder in sterile water or a buffer solution. The pH should be adjusted as needed. It is recommended to sterile-filter the solution and store it at 2-8°C for short-term use or in aliquots at -20°C for long-term storage to prevent degradation and contamination.[8] For animal studies, NCG can be mixed into feed or dissolved in a vehicle for oral administration.[9] The stability of NCG in the specific formulation should be considered.

Troubleshooting Guides

Issue 1: High Variability in Ammonia/Urea Measurements in In Vitro Assays

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well. Perform cell counts before seeding.

  • Possible Cause: Edge effects on the microplate.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill outer wells with sterile water or media.

  • Possible Cause: Inaccurate pipetting of reagents (Ammonia, NCG, Assay Reagents).

    • Solution: Calibrate pipettes regularly. Use fresh tips for each replicate.

  • Possible Cause: Cell health is compromised.

    • Solution: Visually inspect cells under a microscope before and after treatment to check for signs of stress or death. Perform a cell viability assay in parallel.[12]

Issue 2: Unexpected Lack of NCG Effect on Ammonia Detoxification

  • Possible Cause: NCG degradation.

    • Solution: Prepare fresh NCG solutions. Verify the storage conditions and age of the stock solution.

  • Possible Cause: Cell model is not appropriate.

    • Solution: Ensure the chosen cell line expresses the necessary components of the urea cycle, particularly CPS1. Some cell lines, like HepG2, may primarily detoxify ammonia via glutamine synthesis rather than urea production.[6] Primary hepatocytes are often a more suitable model.[5]

  • Possible Cause: Suboptimal NCG concentration.

    • Solution: Perform a dose-response experiment with a wider range of NCG concentrations.

  • Possible Cause: Assay interference.

    • Solution: Run controls to ensure that NCG or other components of the media do not interfere with the ammonia or urea detection assay.

Issue 3: Poor Cell Viability in Culture After Treatment

  • Possible Cause: Cytotoxicity from ammonia.

    • Solution: Reduce the concentration of ammonium chloride or the duration of exposure. Determine the No-Observed-Adverse-Effect Level (NOAEL) for ammonia in your specific cell model.[7]

  • Possible Cause: Cytotoxicity from NCG.

    • Solution: While generally considered safe, very high concentrations of any compound can be toxic. Lower the NCG concentration and perform a cell viability assay (e.g., MTT, ATP-based) to assess NCG's direct effect on cell health.[13][14]

  • Possible Cause: Contamination (bacterial, fungal, mycoplasma).

    • Solution: Regularly check cultures for signs of contamination. Use aseptic techniques and test cell stocks for mycoplasma.[13]

Experimental Protocols

Protocol 1: In Vitro Ammonia Detoxification Assay in Primary Hepatocytes

Objective: To assess the dose-dependent effect of NCG on ammonia detoxification and urea production in primary hepatocytes challenged with ammonium chloride.

Methodology:

  • Cell Seeding: Seed primary human or rodent hepatocytes in collagen-coated 24-well plates at a density that will result in a confluent monolayer (e.g., 0.5 x 10^6 cells/well). Culture in appropriate hepatocyte maintenance medium for 24 hours.

  • Preparation of Treatment Media:

    • Prepare a high-ammonia challenge medium by supplementing the maintenance medium with ammonium chloride (NH₄Cl) to a final concentration of 2-5 mM.

    • Prepare a stock solution of NCG (e.g., 100 mM) in sterile water.

    • Create a serial dilution of NCG in the high-ammonia challenge medium to achieve final concentrations (e.g., 0, 10, 50, 100, 500 µM).

  • Treatment:

    • Carefully aspirate the old medium from the cells.

    • Gently wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 500 µL of the respective treatment media (containing ammonia and varying NCG concentrations) to each well. Include a control group with medium containing neither ammonia nor NCG.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.

  • Sample Collection: At the end of the incubation period, collect the supernatant (cell culture medium) from each well. Be careful not to disturb the cell layer.

  • Analysis:

    • Urea Assay: Measure the concentration of urea in the collected supernatant using a colorimetric assay kit (e.g., based on the reaction with diacetyl monoxime).[5]

    • Ammonia Assay: Measure the remaining ammonia concentration in the supernatant using a suitable assay kit.

    • Cell Viability: In a parallel plate, perform a cell viability assay (e.g., MTT or ATP-based) to ensure that the observed effects are not due to cytotoxicity.[14]

  • Data Normalization: Normalize the urea production and ammonia clearance values to the total protein content or cell number in each well.

Data Presentation

Table 1: Effect of NCG on Ammonia and Urea Levels in an In Vitro Hepatocyte Model

NCG Concentration (µM)Ammonia in Supernatant (mM) (Mean ± SD)Urea Production (µg/mg protein) (Mean ± SD)Cell Viability (% of Control) (Mean ± SD)
0 (No Ammonia Control)0.5 ± 0.115.2 ± 2.1100 ± 5.0
0 (+ 5mM Ammonia)4.8 ± 0.325.8 ± 3.595 ± 4.2
10 (+ 5mM Ammonia)4.1 ± 0.445.1 ± 4.896 ± 3.9
50 (+ 5mM Ammonia)3.2 ± 0.378.6 ± 6.294 ± 4.5
100 (+ 5mM Ammonia)2.5 ± 0.295.3 ± 7.193 ± 5.1
500 (+ 5mM Ammonia)2.3 ± 0.398.1 ± 8.091 ± 4.8

Table 2: Dose-Dependent Effects of NCG on Plasma Metabolites in a Fattening Bull Model

NCG Supplementation ( g/day )Plasma Ammonia (µmol/L) (Mean)Plasma Urea (mmol/L) (Mean)Plasma Arginine (µmol/L) (Mean)Plasma Citrulline (µmol/L) (Mean)
0181.34.51105.745.2
5165.84.25118.948.6
10150.23.98135.452.1
15152.54.01133.851.5

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NCG_Urea_Cycle_Pathway cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol cluster_downstream Downstream Metabolic Effects NH3 Ammonia (NH₃) CPS1 Carbamoyl Phosphate Synthetase I (CPS1) HCO3 Bicarbonate (HCO₃⁻) Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P 2 ATP → 2 ADP + Pi NAG N-Acetylglutamate (NAG) NAG->CPS1 Allosteric Activation NCG N-Carbamoylglutamate (NCG) NCG->CPS1 Therapeutic Activation Arginine Arginine OTC Ornithine Transcarbamylase (OTC) Ornithine_mito Ornithine Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) Aspartate Aspartate Argininosuccinate Argininosuccinate ASS->Argininosuccinate ATP → AMP + PPi ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate ASL->Arginine ARG1 Arginase 1 (ARG1) Arginine->ARG1 mTOR mTOR Pathway Arginine->mTOR Precursor for NO_Synth Nitric Oxide (NO) Synthesis Arginine->NO_Synth Precursor for Polyamine_Synth Polyamine Synthesis Arginine->Polyamine_Synth Precursor for Urea Urea (Excreted) Ornithine_cyto Ornithine Ornithine_cyto->Ornithine_mito Transport ARG1->Urea ARG1->Ornithine_cyto

Caption: NCG activates CPS1 in the urea cycle, boosting ammonia detoxification and arginine synthesis.

Experimental_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase p1 Seed Hepatocytes in 24-well plates p2 Culture for 24h to form monolayer p1->p2 p3 Prepare Media: - Control - Ammonia Challenge - Ammonia + NCG doses p2->p3 t1 Aspirate old media & wash cells with DPBS p3->t1 t2 Add prepared treatment media t1->t2 t3 Incubate for 24-48 hours t2->t3 a1 Collect Supernatant t3->a1 a2 Measure Urea Concentration (Colorimetric Assay) a1->a2 a3 Measure Ammonia Concentration a1->a3 a4 Perform Cell Viability Assay (Parallel Plate) a1->a4 a5 Normalize data to protein content a2->a5 a3->a5

Caption: Workflow for in vitro assessment of NCG's effect on ammonia detoxification in hepatocytes.

References

Addressing batch-to-batch variability of N-carbamoylglutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-carbamoylglutamic acid (NCG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (NCG) and what is its primary mechanism of action?

This compound (NCG), also known as carglumic acid, is a synthetic structural analog of N-acetylglutamate (NAG).[1][2] Its primary mechanism of action is the activation of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle.[3][4][5] By activating CPS1, NCG enhances the conversion of ammonia to urea, thereby promoting ammonia detoxification.[2][3] This is particularly crucial in the treatment of hyperammonemia arising from a deficiency of the enzyme N-acetylglutamate synthase (NAGS).[1][6][7]

Q2: What are the key chemical properties of NCG?

NCG is a white crystalline powder.[8] Key chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₀N₂O₅[4][9]
Molecular Weight190.16 g/mol [8]
IUPAC Name(2S)-2-(carbamoylamino)pentanedioic acid[9]
CAS Number1188-38-1[4][6]
pKa2.50, 3.55, 8.60[8]
Melting Point159°C to 163°C[8]

Q3: What are the recommended solvents and storage conditions for NCG?

NCG is soluble in boiling water, slightly soluble in cold water, and practically insoluble in organic solvents like cyclohexane and dichloromethane.[8] It is soluble in organic solvents such as ethanol (~10 mg/ml), DMSO (~30 mg/ml), and dimethylformamide (DMF) (~30 mg/ml).[10] For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 2 mg/ml, and it is not recommended to store aqueous solutions for more than one day.[10] For long-term stability, NCG should be stored as a crystalline solid at room temperature.[10]

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability in the physicochemical properties and purity of NCG can significantly impact experimental reproducibility and therapeutic efficacy. This guide addresses common issues and provides systematic approaches to identify and mitigate them.

Q1: We are observing inconsistent results in our cell-based assays using different batches of NCG. What could be the cause?

Inconsistent biological activity between batches can stem from several factors related to the purity and composition of the NCG powder.

Potential Cause 1: Variable Purity

The presence of unreacted starting materials or by-products from the synthesis process can affect the potency of NCG. The primary synthesis route involves the reaction of L-glutamic acid with a carbamoylation agent like potassium cyanate or sodium cyanate.[3][6][11]

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Always obtain the batch-specific CoA from the supplier. Compare the purity values (typically >98%) across batches.

  • Perform Independent Purity Assessment: If variability persists, consider independent analytical verification. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are robust methods for determining purity and identifying impurities.[12]

Potential Cause 2: Presence of Isomers

The biologically active form of NCG is the L-isomer.[3] The presence of the D-isomer or other stereoisomers can reduce the effective concentration of the active compound.

Troubleshooting Steps:

  • Verify Chiral Purity: Check if the CoA includes data on chiral purity.

  • Chiral Chromatography: If isomer contamination is suspected, chiral HPLC can be used to separate and quantify the different stereoisomers.

Potential Cause 3: Degradation of NCG

NCG can degrade under certain conditions. Forced degradation studies have shown that it can be susceptible to acidic, basic, oxidative, thermal, and photolytic stress.[12][13]

Troubleshooting Steps:

  • Proper Storage: Ensure NCG is stored as a solid at room temperature, protected from light and moisture.[10]

  • Fresh Solutions: Prepare aqueous solutions fresh for each experiment, as their stability is limited.[10]

A logical workflow for troubleshooting inconsistent biological activity is presented below.

G start Inconsistent Biological Results check_coa Review Batch-Specific CoA start->check_coa compare_purity Compare Purity (>98%) and Impurity Profiles check_coa->compare_purity purity_ok Purity Consistent? compare_purity->purity_ok isomer_ok L-isomer Content Consistent? purity_ok->isomer_ok Yes perform_hplc Perform Independent HPLC/UHPLC Analysis for Purity purity_ok->perform_hplc No check_isomer Review Chiral Purity on CoA check_storage Verify Storage Conditions and Solution Preparation isomer_ok->check_storage Yes perform_chiral Perform Chiral HPLC for Isomer Analysis isomer_ok->perform_chiral No storage_ok Proper Storage and Fresh Solutions? check_storage->storage_ok identify_issue Identify Root Cause: Purity, Isomer, or Degradation storage_ok->identify_issue No end Consistent Results Achieved storage_ok->end Yes perform_hplc->identify_issue perform_chiral->identify_issue contact_supplier Contact Supplier with Data identify_issue->contact_supplier

Caption: Troubleshooting workflow for inconsistent NCG activity.

Q2: How can we standardize our internal quality control for incoming batches of NCG?

A standardized quality control (QC) protocol is essential for ensuring consistency.

Recommended QC Tests:

TestMethodPurposeAcceptance Criteria
Purity Assay Reverse-Phase HPLC/UHPLC with UV detection (e.g., at 214 nm)[12]To quantify the NCG content and detect impurities.Purity ≥ 98%
Identity FTIR Spectroscopy or Mass Spectrometry (MS)To confirm the chemical structure of the compound.Spectrum matches reference standard.
Chiral Purity Chiral HPLCTo ensure the correct stereoisomer (L-isomer) is present.L-isomer content ≥ 99%
Solubility Visual InspectionTo confirm solubility in the intended experimental solvent.Clear solution at the desired concentration.

Experimental Protocol: Purity Analysis by UHPLC

This protocol is adapted from published methods for the analysis of NCG and its degradation products.[12][13]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 150 mm) is suitable.[12]

  • Mobile Phase: A gradient elution system using a phosphate buffer (e.g., pH 2.4) and acetonitrile.

  • Flow Rate: Approximately 0.39 mL/min.

  • Detection: UV detection at 214 nm.[12]

  • Sample Preparation:

    • Prepare a stock solution of NCG in a suitable diluent (e.g., a mixture of the mobile phase components).

    • Create a standard curve with known concentrations of a reference standard.

    • Prepare the test sample from the new batch at a concentration that falls within the standard curve.

  • Analysis: Inject the standards and the test sample. Calculate the purity of the test sample by comparing its peak area to the standard curve.

The general workflow for incoming batch QC is illustrated below.

G cluster_qc Internal QC Protocol start New Batch of NCG Received review_coa Review Supplier's CoA start->review_coa perform_qc Perform Internal QC Tests review_coa->perform_qc purity Purity (HPLC/UHPLC) perform_qc->purity identity Identity (FTIR/MS) perform_qc->identity chiral Chiral Purity (Chiral HPLC) perform_qc->chiral solubility Solubility Test perform_qc->solubility compare Compare Results to Specifications purity->compare identity->compare chiral->compare solubility->compare decision Batch Meets Specifications? compare->decision accept Accept and Release Batch for Use decision->accept Yes reject Reject Batch and Contact Supplier decision->reject No

Caption: Workflow for quality control of incoming NCG batches.

Signaling Pathway

NCG in the Urea Cycle

NCG acts as an essential activator of Carbamoyl Phosphate Synthetase I (CPS1), the enzyme that catalyzes the first step of the urea cycle in the mitochondria of liver cells.[3][4][5] This cycle converts toxic ammonia into urea for excretion. In conditions like NAGS deficiency, where the natural activator N-acetylglutamate (NAG) is lacking, NCG can restore the function of the urea cycle.[2][7]

The diagram below illustrates the role of NCG in activating the urea cycle.

UreaCycle cluster_mito Mitochondrion cluster_cyto Cytosol NH3 Ammonia (NH3) + Bicarbonate (HCO3-) CPS1 CPS1 NH3->CPS1 CP Carbamoyl Phosphate CPS1->CP Citrulline_out Citrulline CP->Citrulline_out + Ornithine NCG NCG (activator) NCG->CPS1 activates NAG NAG (natural activator) Ornithine_in Ornithine UreaCycle Rest of Urea Cycle Citrulline_out->UreaCycle UreaCycle->Ornithine_in Urea Urea (excreted) UreaCycle->Urea

Caption: NCG's role as an activator of CPS1 in the urea cycle.

References

Improving the efficiency of N-carbamoylglutamic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-carbamoylglutamic acid (NCG). It includes detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation, alongside optimized experimental protocols and a summary of quantitative data.

Troubleshooting Guides

This section is designed to help users identify and resolve common issues that may arise during the synthesis and purification of NCG.

Issue 1: Low Reaction Yield

Potential Cause Recommended Solution
Incomplete Reaction - Verify Reactant Stoichiometry: Ensure the correct molar ratios of L-glutamic acid and the carbamoylating agent (e.g., potassium cyanate, sodium cyanate, or urea) are used. An excess of the cyanate is often employed. - Optimize Reaction Time and Temperature: The reaction may require longer incubation or a specific temperature to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
Side Reactions - Control pH: The formation of by-products such as pyroglutamic acid can be significant at acidic pH. Maintain the reaction pH in the recommended range (typically neutral to slightly alkaline) to minimize this side reaction.[1][2] - Temperature Management: Excursions in temperature can promote the formation of undesired products. Implement precise temperature control throughout the reaction.
Degradation of Reactants or Product - Quality of Starting Materials: Use high-purity L-glutamic acid and a fresh, high-quality carbamoylating agent. Impurities in the starting materials can interfere with the reaction. - Storage Conditions: Store reactants and the final product under appropriate conditions (cool, dry, and inert atmosphere) to prevent degradation.[3]

Issue 2: Product Purity Issues

Potential Cause Recommended Solution
Presence of Unreacted Starting Materials - Optimize Purification: Refine the purification protocol. This may involve adjusting the pH during precipitation, using a different recrystallization solvent, or employing chromatographic techniques for more challenging separations.
Formation of Side-Products - Analytical Characterization: Use techniques like HPLC, LC-MS, and NMR to identify the impurities.[3][4] Knowing the identity of the side-products (e.g., pyroglutamic acid, dicarbamoyl l-glutamic acid) can help in optimizing reaction conditions to prevent their formation.[1] - Reaction Condition Optimization: Adjusting parameters like pH, temperature, and reaction time can significantly reduce the formation of specific impurities.
Inefficient Purification - Recrystallization Solvent: Experiment with different solvent systems for recrystallization to improve the removal of specific impurities. - Chromatography: For high-purity requirements, consider using column chromatography. The choice of stationary and mobile phases will be critical for effective separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods involve the reaction of L-glutamic acid with a carbamoylating agent. Common agents include potassium cyanate, sodium cyanate, and urea. The reaction is typically carried out in an aqueous solution under controlled pH and temperature.[5]

Q2: What is the typical yield and purity I can expect?

A2: Yields and purity can vary significantly depending on the chosen method and optimization of reaction conditions. Reported yields can range from approximately 60% to over 90%. High-performance liquid chromatography (HPLC) is often used to assess purity, with levels exceeding 99% being achievable with proper purification.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) can be a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) is the preferred method.

Q4: What are the critical parameters to control during the synthesis?

A4: The most critical parameters are pH, temperature, and reaction time. The pH should be carefully controlled to minimize the formation of pyroglutamic acid.[1][2] Temperature control is essential for preventing the degradation of reactants and products and for minimizing side reactions. The reaction time needs to be sufficient for the reaction to go to completion but not so long as to promote product degradation.

Q5: What is the best way to purify the final product?

A5: The most common purification method is precipitation by acidification of the reaction mixture, followed by recrystallization. The choice of solvent for recrystallization is crucial for obtaining high purity. For very high purity requirements, chromatographic methods such as column chromatography may be necessary.

Q6: Are there any specific safety precautions I should take?

A6: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When working with cyanates, it is important to be aware of their potential toxicity and to handle them in a well-ventilated area.

Data Presentation

The following table summarizes quantitative data from various reported synthesis methods for this compound.

Carbamoylating Agent Base/Solvent Reaction Time (h) Temperature (°C) Yield (%) Purity (%)
Potassium CyanateWater460~62Not specified
Sodium CyanateLithium Hydroxide / Water243091.799.86
Sodium CyanateLithium Carbonate / Water243088.099.82
Sodium CyanateSodium Hydroxide / Water243083.097.3
Sodium CyanatePotassium Hydroxide / Water243073.296.7

Experimental Protocols

Method 1: Synthesis of N-Carbamoyl-L-glutamic Acid using Potassium Cyanate

  • Dissolve 4 mmol of L-glutamic acid in 20 mL of water.

  • Acidify the solution with a small amount of concentrated hydrochloric acid.

  • Add 12 mmol of potassium cyanate to the acidified solution.

  • Heat the reaction mixture to 60°C with continuous stirring.

  • Maintain the temperature for 4 hours.

  • Cool the solution to room temperature.

  • Allow the solvent to evaporate slowly until a white solid precipitates.

  • Collect the solid by filtration and wash with cold water.

  • Dry the product under vacuum.

Method 2: Synthesis of N-Carbamoyl-L-glutamic Acid using Sodium Cyanate and Lithium Hydroxide

  • To a reactor containing 1.2 L of water, add 57.1 g (1.36 moles) of lithium hydroxide monohydrate.

  • After complete dissolution, add 88.4 g (1.36 moles) of sodium cyanate, followed by 200 g (1.36 moles) of L-glutamic acid.

  • Stir the mixture at 30°C for 24 hours.

  • Acidify the reaction mixture with 30% (w/w) aqueous HCl to a pH below 3 to precipitate the product.

  • Filter the solid product.

  • Wash the filtered solid with water (3 x 30 mL).

  • Dry the product under vacuum at 50°C for 24 hours.

Mandatory Visualizations

NCG_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants L-Glutamic Acid + Carbamoylating Agent Reaction Carbamoylation Reaction (Controlled pH & Temperature) Reactants->Reaction Crude Crude NCG Mixture Reaction->Crude Acidification Acidification to pH < 3 Crude->Acidification Filtration1 Filtration Acidification->Filtration1 Washing Washing with Water Filtration1->Washing Drying Drying under Vacuum Washing->Drying PureNCG Pure NCG Product Drying->PureNCG Urea_Cycle_Activation cluster_mitochondrion Mitochondrial Matrix Glutamate Glutamate NAGS NAGS Glutamate->NAGS AcetylCoA Acetyl-CoA AcetylCoA->NAGS NAG N-Acetylglutamate (NAG) NAGS->NAG synthesis CPS1_inactive CPS1 (inactive) NAG->CPS1_inactive activates NCG This compound (NCG - Synthetic Analog) NCG->CPS1_inactive activates CPS1_active CPS1 (active) Carbamoyl_Phosphate Carbamoyl Phosphate CPS1_active->Carbamoyl_Phosphate catalyzes To_Urea_Cycle To Urea Cycle Carbamoyl_Phosphate->To_Urea_Cycle Troubleshooting_Logic cluster_reaction Reaction Troubleshooting cluster_purification Purification Troubleshooting cluster_reactants Reactant Troubleshooting Start Low Yield or Purity Issue Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Purification Review Purification Protocol Start->Check_Purification Check_Reactants Assess Starting Material Quality Start->Check_Reactants pH_Temp Incorrect pH or Temperature? Check_Reaction->pH_Temp Time Insufficient Reaction Time? Check_Reaction->Time Stoichiometry Incorrect Stoichiometry? Check_Reaction->Stoichiometry Precipitation Incomplete Precipitation? Check_Purification->Precipitation Recrystallization Ineffective Recrystallization? Check_Purification->Recrystallization Purity Low Purity Reactants? Check_Reactants->Purity Degradation Degraded Reactants? Check_Reactants->Degradation Adjust_pH_Temp Adjust pH/Temp Control pH_Temp->Adjust_pH_Temp Increase_Time Increase Reaction Time Time->Increase_Time Correct_Stoichiometry Correct Molar Ratios Stoichiometry->Correct_Stoichiometry Adjust_pH_Precip Optimize Acidification pH Precipitation->Adjust_pH_Precip Change_Solvent Screen New Solvents Recrystallization->Change_Solvent Use_High_Purity Use High-Purity Materials Purity->Use_High_Purity Fresh_Reactants Use Fresh Reactants Degradation->Fresh_Reactants

References

Technical Support Center: Measuring NCG-Induced Ureagenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming challenges in measuring N-carbamylglutamate (NCG)-induced ureagenesis. Find troubleshooting tips and answers to frequently asked questions to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during the measurement of NCG-induced ureagenesis.

Problem Possible Cause(s) Recommended Solution(s)
High variability in baseline ureagenesis rates between subjects. 1. Dietary Differences: Protein intake significantly influences urea cycle flux. 2. Underlying Metabolic State: Subclinical illnesses or metabolic stress can alter ureagenesis. 3. Fasting Time: Inconsistent fasting periods prior to the assay can affect results.[1]1. Standardize Diet: Implement a controlled diet for a set period before the study. 2. Health Screening: Ensure subjects are in a stable metabolic state and free from illness. 3. Standardize Fasting: Enforce a consistent fasting window for all participants (e.g., overnight fast).[2]
Low or no detectable increase in labeled urea after NCG administration. 1. NCG Dose: The administered dose of NCG may be insufficient to elicit a response. 2. Subject Genotype: The subject may have a CPS1 mutation that is unresponsive to NCG.[3] 3. Assay Sensitivity: The analytical method may lack the sensitivity to detect small changes in isotopic enrichment.[4] 4. Paradoxical Inhibition: In rare cases with specific mutant enzymes, NCG might not enhance or could even inhibit activity.[3]1. Dose Optimization: Refer to established protocols for appropriate NCG dosing (e.g., 50-100 mg/kg).[5][6] 2. Genotype Analysis: If possible, genotype subjects for CPS1 mutations to identify potentially non-responsive individuals. 3. Use Highly Sensitive Methods: Employ isotope ratio mass spectrometry (IRMS) for greater sensitivity compared to gas chromatography-mass spectrometry (GC-MS).[4] 4. Individual Assessment: Evaluate each subject's response individually; a lack of response can be a valid, albeit unexpected, result.
Confounding effects of nitrogen scavenger medication. Drug Interaction: Nitrogen scavengers (e.g., phenylbutyrate) can interfere with the availability of the isotopic tracer for ureagenesis.[1]Standardize Administration: If stopping the medication is not ethically feasible, ensure the timing of the scavenger administration is consistent in relation to the tracer and NCG administration. Lower doses may not significantly impact the assay.[1]
Ethical and practical issues with 15NH4Cl as a tracer. 1. Safety Concerns: Administering an ammonium salt to a patient who may already be hyperammonemic is ethically problematic.[5] 2. Patient Compliance: The taste of ammonium chloride is unpleasant and can cause gagging.[5] 3. Isotope Dilution: An expanded endogenous ammonia pool can dilute the isotopic tracer, leading to inaccurate measurements.[5]Use Alternative Tracers: Utilize 13C-labeled precursors like sodium [1-13C]acetate or NaH13CO3.[2][4][6] These are safe, well-tolerated, and provide a reliable measure of urea cycle flux.
Inaccurate quantification of ureagenesis due to tracer kinetics. Non-steady state: A prolonged infusion period is often necessary to achieve isotopic steady-state, especially in individuals with impaired urea cycle function.[5]Employ Priming Doses and Allow Sufficient Time: For constant infusion studies, use a priming dose of the tracer to reach steady-state more quickly.[5] For bolus administration, collect samples over a sufficient duration to capture the peak incorporation of the label into urea.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which NCG induces ureagenesis?

A1: N-carbamylglutamate (NCG) is a stable, synthetic analog of N-acetylglutamate (NAG).[2][6] NAG is an essential allosteric activator of carbamyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle.[2][6] In conditions where NAG is deficient, such as N-acetylglutamate synthase (NAGS) deficiency, or functionally impaired, as in some organic acidemias, NCG can directly activate CPS1, thereby restoring or enhancing the rate of ureagenesis and reducing ammonia levels.[2][7][8]

Q2: Which stable isotope tracer is best for measuring NCG-induced ureagenesis?

A2: While both 15N- and 13C-labeled tracers can be used, 13C-labeled precursors like sodium [1-13C]acetate or NaH13CO3 are generally preferred.[1][2][6] This is because they avoid the safety and compliance issues associated with administering 15NH4Cl, particularly in patient populations that may be prone to hyperammonemia.[5] The 13C from these precursors is rapidly incorporated into 13CO2, which then enters the urea cycle to form [13C]urea.[2]

Q3: How quickly can a response to NCG be observed?

A3: An increase in the production of isotopically labeled urea can be detected within minutes to a few hours after NCG administration.[2][7] Studies have shown significant increases in [13C]urea at every time point measured after 15 minutes of NCG treatment.[7] The peak concentration of labeled urea is typically observed around 180 minutes post-tracer administration.[7]

Q4: Can conventional biochemical measurements substitute for stable isotope studies?

A4: While changes in plasma ammonia and glutamine levels can indicate a response to NCG, they are indirect measures.[2][7] Stable isotope studies provide a direct and quantitative measurement of in vivo ureagenesis flux, offering a more robust and sensitive assessment of NCG's efficacy.[2][5][9] In some cases, a therapeutic response documented by isotopic methods might be missed if relying solely on conventional biochemical markers like plasma urea concentration, which may not change significantly.[2]

Q5: Is NCG effective in all individuals with impaired ureagenesis?

A5: NCG is most effective in conditions where the primary defect lies in the activation of CPS1 due to NAG deficiency.[2][8] This includes inherited NAGS deficiency and secondary deficiencies seen in organic acidemias like propionic acidemia.[2][7] Its effectiveness in patients with mutations in the CPS1 enzyme itself can be variable and is likely mutation-specific.[3] Some mutations may not respond to NCG.[3] Therefore, a trial of NCG may be warranted in partial CPS1 deficiency to determine responsiveness.[3]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of NCG on ureagenesis and related metabolites.

Table 1: Effect of NCG on Ureagenesis and Plasma Metabolites in Patients with Propionic Acidemia [7]

Parameter Pre-NCG Treatment Post-NCG Treatment (3 days) p-value
Peak [13C]urea (μM)2.23.8< 0.0005
Mean Plasma Ammonia (μM)59430.018
Mean Plasma Glutamine (μM)552331< 0.0005

Table 2: Effect of a Single NCG Dose on Ureagenesis in Healthy Adults [6]

Parameter Value
NCG Dose50 mg/kg
Number of Subjects Showing Increased [13C]urea formation5 out of 6
Mean Rate of Plasma [13C]urea Rise (pre-NCG)0.021 ± 0.011 µmol/min/liter

Table 3: Effect of NCG on Metabolites in a Patient with NAGS Deficiency [2]

Parameter Pre-NCG Treatment Post-NCG Treatment
Peak [13C]urea (atom % excess)~0.01~0.14
Plasma Ammonia (μM)Markedly elevatedDecreased
Plasma Glutamine (μM)Markedly elevatedDecreased
Plasma Urea (mg/dL)LowTripled

Experimental Protocols

Protocol 1: Measuring Ureagenesis using [1-13C]acetate Oral Bolus [2][7]

  • Subject Preparation: Subjects fast overnight. An indwelling catheter is placed for blood sampling.

  • Baseline Sampling: A baseline blood sample and a breath sample are collected.

  • Tracer Administration: An oral dose of [1-13C]acetate is administered.

  • NCG Administration (for intervention studies): NCG is administered orally, typically after a baseline period.

  • Serial Sampling: Blood and breath samples are collected at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240, 300 minutes) post-tracer administration.

  • Sample Analysis:

    • Plasma is separated from blood samples and stored frozen.

    • Isotopic enrichment of [13C]urea in plasma and 13CO2 in expired air is determined using mass spectrometry (e.g., isotope ratio mass spectrometry).

    • Plasma ammonia, urea, and amino acid concentrations are measured using standard clinical laboratory methods.

  • Data Analysis: The rate of appearance of [13C]urea in plasma is calculated to determine the rate of ureagenesis.

Protocol 2: Measuring Ureagenesis using NaH13CO3 Constant Infusion [6]

  • Subject Preparation: Subjects fast overnight. Two intravenous catheters are placed, one for infusion and one for blood sampling.

  • Baseline Sampling: A baseline blood sample is collected.

  • Tracer Infusion: A priming dose of NaH13CO3 is administered, followed by a constant intravenous infusion for the duration of the study (e.g., 300 minutes).

  • NCG Administration: At a specified time point during the infusion (e.g., 90 minutes), a single oral dose of NCG is administered.

  • Serial Sampling: Blood samples are collected at regular intervals throughout the infusion period.

  • Sample Analysis: Plasma is analyzed for [13C]urea enrichment using isotope ratio mass spectrometry.

  • Data Analysis: The rate of ureagenesis is calculated from the rate of increase of plasma [13C]urea concentration, normalized to the plateau of 13CO2 enrichment in breath (if measured) or plasma bicarbonate.

Visualizations

Urea_Cycle_Activation cluster_mitochondrion Mitochondrion Ammonia Ammonia (NH3) + Bicarbonate (HCO3-) CPS1_inactive CPS1 (inactive) Ammonia->CPS1_inactive Substrates Carbamoyl_Phosphate Carbamoyl Phosphate CPS1_inactive->Carbamoyl_Phosphate Catalyzes Urea_Cycle Urea Cycle Carbamoyl_Phosphate->Urea_Cycle NAG N-acetylglutamate (NAG) NAG->CPS1_inactive Activates NCG N-carbamylglutamate (NCG) NCG->CPS1_inactive Activates (Therapeutic) NAGS NAGS NAGS->NAG Synthesizes Glutamate_AcCoA Glutamate + Acetyl-CoA Glutamate_AcCoA->NAGS

Caption: NCG activation of the urea cycle.

Experimental_Workflow P0 Subject Preparation (Fasting, IV line) P1 Baseline Sampling (Blood, Breath) P0->P1 P2 Isotope Tracer Administration (e.g., 13C-Acetate) P1->P2 P3 NCG Administration P2->P3 P4 Serial Sampling (Multiple time points) P3->P4 P5 Sample Processing (Plasma separation) P4->P5 P6 Mass Spectrometry Analysis (Measure 13C-Urea) P5->P6 P7 Data Analysis (Calculate Ureagenesis Rate) P6->P7 Troubleshooting_Logic Start No/Low NCG Response CheckDose Is NCG Dose Adequate? Start->CheckDose CheckAssay Is Assay Sensitive? CheckDose->CheckAssay Yes IncreaseDose Solution: Optimize Dose CheckDose->IncreaseDose No CheckGenotype Is Genotype Responsive? CheckAssay->CheckGenotype Yes UseIRMS Solution: Use IRMS CheckAssay->UseIRMS No ValidResult Result: Non-responder CheckGenotype->ValidResult No

References

Validation & Comparative

Validating the Specificity of N-carbamoylglutamic Acid for CPS1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-carbamoylglutamic acid (NCG) and its specificity as an activator for Carbamoyl Phosphate Synthetase 1 (CPS1), a critical enzyme in the urea cycle. We will delve into its performance relative to the natural activator, N-acetyl-L-glutamate (NAG), and present supporting experimental data to validate its specificity.

Introduction to CPS1 and its Activation

Carbamoyl Phosphate Synthetase 1 (CPS1) is the rate-limiting enzyme of the urea cycle, responsible for converting ammonia into carbamoyl phosphate.[1][2] This crucial first step in the detoxification of ammonia is dependent on the allosteric activation by N-acetyl-L-glutamate (NAG).[1][2] Deficiencies in either CPS1 or the enzyme that synthesizes NAG, N-acetylglutamate synthase (NAGS), can lead to life-threatening hyperammonemia.[1][3]

This compound (NCG) is a synthetic, stable analog of NAG.[3][4] Due to its resistance to deacylases, NCG has a longer biological half-life and better bioavailability compared to NAG.[4][5] It is an approved treatment for hyperammonemia due to NAGS deficiency and certain organic acidemias.[4][6] This guide examines the specificity of NCG for CPS1, comparing its activating properties to those of NAG.

Comparative Activation of CPS1: NCG vs. NAG

Experimental evidence demonstrates that NCG directly activates CPS1 by binding to the same allosteric site as NAG.[1] However, the activation profile of NCG is distinct from that of NAG.

Key Findings:

  • Suboptimal Activation: NCG activates wild-type CPS1 sub-optimally compared to NAG.[1]

  • Lower Affinity: The concentration of NCG required for half-maximal activation of CPS1 is approximately 25-fold higher than that of NAG, indicating a significantly lower binding affinity.[1]

  • Reduced Maximal Velocity: The maximal velocity (Vmax) of the CPS1 reaction in the presence of NCG is about 30-60% lower than with NAG.[1]

  • Competition for Binding: NCG competes with NAG for binding to CPS1. In the presence of saturating NAG concentrations, the addition of NCG can lead to a decrease in enzyme activity.[1]

Quantitative Data Summary

The following table summarizes the kinetic parameters of mouse CPS1 activation by NCG and NAG, providing a clear comparison of their efficacy.

ParameterThis compound (NCG)N-acetyl-L-glutamate (NAG)Reference
Ka (mM) ~2.5~0.1[1]
Vmax (% of NAG) ~40-70%100%[1]
Km for ATP (mM) ~1.6~0.6[1]
Km for NH4+ (mM) ~6.8~2.5[1]
Km for HCO3- (mM) ~7.7~7.9[1]

Note: Ka represents the concentration of the activator required to achieve half-maximal velocity. A lower Ka indicates a higher affinity of the activator for the enzyme.

Experimental Protocols

Measurement of CPS1 Activity

The activity of CPS1 is typically determined by measuring the rate of carbamoyl phosphate production. A common method involves a coupled enzymatic assay.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.4), substrates (e.g., 50 mM KHCO₃, 10 mM NH₄Cl, 5 mM ATP), and cofactors (e.g., 25 mM MgSO₄).[7]

  • Activator: Add the desired concentration of NCG or NAG to the reaction mixture.

  • Coupling Enzyme: Include an excess of ornithine transcarbamylase (OTC) and L-ornithine. OTC will convert the carbamoyl phosphate produced by CPS1 and ornithine into citrulline.[7]

  • Enzyme Initiation: Start the reaction by adding purified CPS1 enzyme.

  • Detection: The rate of citrulline formation is measured over time. This can be quantified using a colorimetric method, such as the Archibald method, which involves the reaction of citrulline with diacetyl monoxime to produce a colored product that can be measured spectrophotometrically.

  • Data Analysis: The specific activity is calculated as the amount of product formed per unit time per amount of enzyme.

Thermal Stability Assay

This assay is used to assess the ability of NCG and NAG to stabilize the CPS1 enzyme.

Protocol:

  • Incubation: Incubate purified CPS1 enzyme at various temperatures in the presence or absence of NCG or NAG and MgATP.

  • Residual Activity Measurement: After the incubation period, measure the remaining CPS1 activity using the protocol described above.

  • Data Analysis: Plot the residual activity as a function of temperature. A higher temperature required to inactivate the enzyme indicates greater stability. Studies have shown that both NCG and NAG, in combination with MgATP, protect CPS1 from thermal denaturation.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the urea cycle, the activation of CPS1, and a typical experimental workflow for comparing NCG and NAG.

Urea_Cycle cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NH4 NH₄⁺ CPS1 CPS1 NH4->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 CP Carbamoyl Phosphate CPS1->CP NCG_NAG NCG or NAG (Allosteric Activator) NCG_NAG->CPS1 activates OTC OTC CP->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS ASS Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: The Urea Cycle Pathway.

CPS1_Activation cluster_inactive Inactive State cluster_active Active State CPS1_inactive CPS1 (Inactive) CPS1_active CPS1 (Active) CPS1_inactive->CPS1_active Conformational Change Products Carbamoyl Phosphate, 2 ADP, Pi CPS1_active->Products Activator NAG or NCG Activator->CPS1_inactive Binds to allosteric site Substrates NH₄⁺, HCO₃⁻, 2 ATP Substrates->CPS1_active

Caption: Allosteric Activation of CPS1.

Experimental_Workflow cluster_assays Comparative Assays start Start: Purified CPS1 Enzyme prep_assays Prepare Reaction Mixtures (with NCG vs. NAG at various concentrations) start->prep_assays kinetic_assay Kinetic Assay: Measure CPS1 activity (rate of citrulline production) prep_assays->kinetic_assay stability_assay Thermal Stability Assay: Incubate at different temperatures and measure residual activity prep_assays->stability_assay data_analysis Data Analysis: - Calculate Ka, Vmax, Km - Plot thermal denaturation curves kinetic_assay->data_analysis stability_assay->data_analysis comparison Compare Efficacy and Stability: NCG vs. NAG data_analysis->comparison conclusion Conclusion on NCG Specificity and Efficacy comparison->conclusion

Caption: Workflow for Comparing NCG and NAG.

Specificity and Off-Target Effects

The primary mechanism of action of NCG is the specific activation of CPS1. While it is a structural analog of NAG, its specificity for CPS1 is the basis for its therapeutic use. To date, significant off-target effects of NCG at therapeutic concentrations have not been widely reported. Its action is concentrated on the urea cycle, and in healthy individuals, a single dose of NCG has been shown to increase the rate of ureagenesis.[8]

Clinical Implications and Mutation-Specific Effects

The efficacy of NCG in patients with CPS1 deficiency is not uniform and appears to be mutation-specific.[3][9] For some CPS1 mutations that decrease the enzyme's stability or its affinity for NAG, NCG may act as a "pharmacological chaperone," stabilizing the mutant protein and/or helping to saturate the allosteric site to improve residual function.[7] However, in other cases, particularly if the residual enzyme has a near-normal affinity for NAG, NCG could theoretically compete with the endogenous activator and potentially reduce urea synthesis.[1] Therefore, the decision to use NCG in CPS1 deficiency requires careful consideration of the specific genetic variant.

Conclusion

This compound is a specific, albeit suboptimal, activator of Carbamoyl Phosphate Synthetase 1. It directly competes with the natural activator, N-acetyl-L-glutamate, for the same allosteric binding site. While it exhibits a lower affinity and results in a lower maximal reaction velocity compared to NAG, its stability and bioavailability make it a valuable therapeutic agent for conditions of compromised NAG synthesis. In the context of CPS1 deficiency, its utility is dependent on the nature of the specific mutation, where it can act as a beneficial activator or a less effective competitor. Further research into the structural basis of NCG's interaction with various CPS1 mutants will continue to refine its therapeutic applications.

References

Cross-Species Efficacy of N-Carbamoylglutamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effectiveness of N-carbamoylglutamic acid (NCG) across various species, supported by experimental data. NCG is a synthetic analogue of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase I (CPS I), the rate-limiting enzyme in the urea cycle.[1][2] Its primary function is to enhance the detoxification of ammonia by promoting its conversion to urea. This guide summarizes key findings in humans, ruminants, swine, poultry, and aquatic species, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Quantitative Data Summary

The following tables summarize the key performance indicators of NCG effectiveness across different species as reported in various studies.

Table 1: Efficacy of NCG in Humans with Hyperammonemia

ParameterBaseline (Pre-NCG)Post-NCG TreatmentDosageStudy PopulationReference
Plasma Ammonia (μmol/L)69.64 ± 17.82855.31 ± 13.76285 mg/kg/day (long-term)Patients with classic organic acidemias[3]
Plasma Ammonia (μmol/L) during hyperammonemic episodes142 ± 46.49542.739 ± 12.120148.7 ± 53.204 mg/kgPatients with classic organic acidemias[3]
Frequency of Hospitalization for Hyperammonemia-Significantly decreased85 mg/kg/day (long-term)Patients with classic organic acidemias[3]

Table 2: Efficacy of NCG in Dairy Cows

ParameterControl GroupNCG Supplemented GroupDosageStudy DetailsReference
Milk Yield ( kg/d )38.140.220 g/d60 multiparous Holstein cows[1]
Milk Protein Content (%)2.742.8320 g/d60 multiparous Holstein cows[1]
Milk Protein Yield ( kg/d )1.021.1220 g/d60 multiparous Holstein cows[1]
Plasma Ammonia N (mg/dL)-Decreased20 g/d60 multiparous Holstein cows[1]
Plasma Arginine Concentration-Increased by 10.4%20 g/d60 multiparous Holstein cows[1]

Table 3: Efficacy of NCG in Swine

ParameterControl GroupNCG Supplemented GroupDosageStudy DetailsReference
Average Daily Gain (ADG) (g/d)-Linearly increased20, 40, 80 mg/kg BWFattening Holstein bulls[4]
Feed Conversion Ratio (FCR)-Linearly improved20, 40, 80 mg/kg BWFattening Holstein bulls[4]
Plasma Arginine Concentration-Linearly and quadratically increased20, 40, 80 mg/kg BWFattening Holstein bulls[4]
Plasma Ammonia Concentration-Linearly and quadratically decreased20, 40, 80 mg/kg BW[5]
Average Daily Gain (0-28d)-Increased500 mg/kg diet36 weaned piglets[6]

Table 4: Efficacy of NCG in Poultry

ParameterControl GroupNCG Supplemented GroupDosageStudy DetailsReference
Breast Muscle Arginine Content (Broilers)-Increased2 mg/egg (in ovo injection)792 broiler embryos[7]
Breast Muscle Lactic Acid Content (Broilers)-Decreased2 mg/egg (in ovo injection)792 broiler embryos[7]
Egg Production Rate (Layers)-Increased0.08% of diet360 45-week-old layers[8]
Eggshell Thickness (Layers)-Increased0.08%, 0.12%, 0.16% of diet360 45-week-old layers[8]

Table 5: Efficacy of NCG in Aquaculture

ParameterControl GroupNCG Supplemented GroupDosageStudy DetailsReference
Ammonia Tolerance-Improved0.05% of dietJuvenile yellow catfish[9]
Serum Ammonia Content-Decreased0.05% of dietJuvenile yellow catfish[9]
Growth Performance-Promoted345.87 - 916.67 mg/kgMicropterus salmoides[10]
Gut Microbiota-Modulated-Tilapia[11]

Signaling Pathway and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

NCG_Urea_Cycle_Pathway cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol Ammonia Ammonia (NH₃) CPSI Carbamoyl Phosphate Synthetase I (CPS I) Ammonia->CPSI Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPSI ATP1 2 ATP ATP1->CPSI ADP1 2 ADP + Pi NCG N-Carbamoylglutamic Acid (NCG) NCG->CPSI Allosteric Activation NAG N-Acetylglutamate (NAG) NAG->CPSI Natural Activator CPSI->ADP1 Carbamoyl_Phosphate Carbamoyl Phosphate CPSI->Carbamoyl_Phosphate OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS AMP AMP + PPi ASS->AMP Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea (Excreted) Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport Experimental_Workflow_InVivo cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase Animal_Selection Animal Selection (Species, Strain, Age, Sex) Acclimation Acclimation Period (Standard Diet and Housing) Animal_Selection->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization Control_Group Control Group (Basal Diet) Randomization->Control_Group NCG_Group NCG Group(s) (Basal Diet + NCG at varying doses) Randomization->NCG_Group Performance_Data Performance Data (e.g., Weight Gain, Feed Intake, Milk/Egg Production) Control_Group->Performance_Data Sample_Collection Biological Sample Collection (Blood, Urine, Tissues) Control_Group->Sample_Collection NCG_Group->Performance_Data NCG_Group->Sample_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Performance_Data->Statistical_Analysis Biochemical_Analysis Biochemical Analysis (e.g., Plasma Ammonia, Amino Acids, Enzyme Activity) Sample_Collection->Biochemical_Analysis Biochemical_Analysis->Statistical_Analysis Conclusion Conclusion and Reporting Statistical_Analysis->Conclusion

References

A Comparative Analysis of the Therapeutic Windows of N-Carbamylglutamate (NCG) and Arginine Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic windows of N-Carbamylglutamate (NCG) and arginine therapy, focusing on their application in the management of hyperammonemia associated with urea cycle disorders (UCDs) and organic acidemias (OAs). The information presented is based on a thorough review of experimental data to assist researchers and clinicians in making informed decisions.

Executive Summary

N-Carbamylglutamate (NCG) and arginine are both crucial in the management of hyperammonemia, yet they operate through distinct mechanisms and possess different therapeutic profiles. NCG acts as a structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle. Arginine, on the other hand, is a substrate for the urea cycle itself and also a precursor for nitric oxide (NO), a key signaling molecule. This guide demonstrates that NCG generally possesses a wider therapeutic window with a more favorable safety profile compared to arginine, which has a narrower therapeutic index and a greater potential for adverse effects.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for NCG and arginine therapy, providing a side-by-side comparison of their therapeutic and toxicological parameters.

Table 1: Therapeutic Dosage

ParameterN-Carbamylglutamate (NCG)Arginine
Indication Acute and chronic hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency, propionic acidemia (PA), methylmalonic acidemia (MMA), and isovaleric acidemia (IVA). May also be used in other UCDs.[1][2][3]Acute and chronic hyperammonemia in patients with urea cycle disorders (UCDs), particularly Argininosuccinate Synthetase (ASS) and Argininosuccinate Lyase (ASL) deficiencies.[4][5]
Loading Dose (Acute Hyperammonemia) 100-250 mg/kg orally as a single dose.[6]200-600 mg/kg intravenously over 90-120 minutes.[4][7]
Maintenance Dose (Acute Hyperammonemia) 100-250 mg/kg/day orally, divided into 2-4 doses.200-600 mg/kg/day as a continuous intravenous infusion.[4][7]
Chronic Maintenance Dose 10-100 mg/kg/day orally, divided into 2-4 doses. The average dosage in one study for organic acidemias was 85 mg/kg/day.[8]400-700 mg/kg/day orally, divided into 2-4 doses.[5]

Table 2: Toxicological Data

ParameterN-Carbamylglutamate (NCG)Arginine
No-Observed-Adverse-Effect Level (NOAEL) 3000 mg/kg/day in a 28-day rat study.[9]3.3 g/kg/day (males) and 3.9 g/kg/day (females) in a 13-week rat study.[10]
Lethal Dose 50 (LD50) Not established, no mortality observed at 5000 mg/kg in an acute oral toxicity study in rats.[9]Oral LD50 in mice: 2800 mg/kg.[11]
Reported Adverse Effects Generally well-tolerated with no apparent side effects reported in several studies.[8] Rarely, Chinese restaurant syndrome-like symptoms (tachycardia, sweating) have been noted.Nausea, vomiting, headache, flushing, and local venous irritation with IV administration.[4] Abdominal pain, bloating, diarrhea, and gout with oral supplementation. Can worsen asthma and allergies.[4]

Table 3: Pharmacokinetic Properties

ParameterN-Carbamylglutamate (NCG)Arginine
Bioavailability Readily absorbed enterally.Oral bioavailability is approximately 20% and can be highly variable due to extensive first-pass metabolism in the gut and liver.[12][13][14]
Time to Peak Plasma Concentration (Tmax) Not explicitly detailed in the provided search results.Oral: ~1-2 hours.[12][13]
Elimination Half-life Not explicitly detailed in the provided search results.Exhibits dose-dependent elimination.[13]

Experimental Protocols

Detailed experimental protocols for the administration of NCG and arginine are often specific to the clinical trial or treatment setting. Below are generalized methodologies based on published literature.

NCG Administration in Hyperammonemia

Study Design: A common approach involves an open-label, single-arm study to assess the efficacy and safety of NCG in patients with acute hyperammonemia.

Methodology:

  • Patient Selection: Patients with confirmed UCDs or OAs experiencing a hyperammonemic episode (plasma ammonia > 100 µmol/L) are enrolled.

  • Baseline Assessment: Upon admission, baseline blood samples are collected to measure plasma ammonia, amino acids, and other relevant metabolic markers.

  • NCG Administration:

    • An initial loading dose of NCG (e.g., 100 mg/kg) is administered orally or via a nasogastric tube.

    • This is followed by a maintenance dose (e.g., 100 mg/kg/day) divided into four doses.

  • Monitoring: Plasma ammonia levels are monitored frequently (e.g., every 4-6 hours) to assess the response to treatment. Other vital signs and clinical symptoms are also closely observed.

  • Data Collection: Data on the rate of ammonia reduction, clinical improvement, and any adverse events are recorded throughout the treatment period.

Arginine Administration in Hyperammonemia

Study Design: A randomized, controlled trial is often employed to evaluate the efficacy of arginine supplementation.

Methodology:

  • Patient Population: Patients diagnosed with specific UCDs, such as ASS or ASL deficiency, are recruited.

  • Randomization: Patients are randomly assigned to receive either standard therapy plus arginine or standard therapy plus a placebo.

  • Arginine Infusion:

    • A loading dose of arginine hydrochloride (e.g., 600 mg/kg) is administered intravenously over 90 minutes.

    • A continuous intravenous infusion of a maintenance dose (e.g., 600 mg/kg/day) is then initiated.

  • Clinical and Laboratory Monitoring: Plasma ammonia, arginine, and other amino acid levels are measured at regular intervals. Neurological status and other clinical parameters are also assessed.

  • Outcome Measures: The primary outcome is typically the change in plasma ammonia levels. Secondary outcomes may include the duration of hyperammonemia, length of hospital stay, and neurological outcomes.

Signaling Pathways and Mechanisms of Action

NCG and the Urea Cycle

NCG's primary mechanism of action is the allosteric activation of CPS1, the enzyme that catalyzes the first committed step of the urea cycle. In a healthy state, CPS1 is activated by N-acetylglutamate (NAG). In NAGS deficiency, there is a lack of NAG, leading to a dysfunctional urea cycle and hyperammonemia. NCG, as a stable analog of NAG, bypasses the deficient enzyme and directly activates CPS1, thereby restoring the function of the urea cycle.[15]

NCG_Urea_Cycle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Ammonia Ammonia (NH3) CPS1 Carbamoyl Phosphate Synthetase I (CPS1) Ammonia->CPS1 Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline OTC->Citrulline_out Citrulline_in Citrulline Citrulline_out->Citrulline_in Transport NAGS NAG Synthase (NAGS) NAG N-acetylglutamate (NAG) NAGS->NAG NAG->CPS1 Activates NCG N-carbamylglutamate (NCG) NCG->CPS1 Directly Activates ASS Argininosuccinate Synthetase (ASS) Citrulline_in->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Arginine Arginine ASL->Arginine Fumarate Fumarate ASL->Fumarate Arginase Arginase Arginine->Arginase Urea Urea Ornithine_out Ornithine Ornithine_out->Ornithine_in Transport Arginase->Urea Arginase->Ornithine_out

Caption: NCG directly activates CPS1 in the urea cycle.

Arginine and Nitric Oxide Synthesis

Arginine serves as the primary substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation. There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). The conversion of arginine to NO also produces citrulline, which can be recycled back to arginine.

Arginine_NO_Pathway Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (eNOS, nNOS, iNOS) Arginine->NOS Citrulline L-Citrulline NOS->Citrulline NO Nitric Oxide (NO) NOS->NO Oxygen O2 Oxygen->NOS NADPH NADPH NADPH->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation

Caption: Arginine is a precursor for nitric oxide synthesis.

Conclusion

The comparison of NCG and arginine therapy reveals distinct therapeutic windows and safety profiles. NCG demonstrates a wide therapeutic index, with high doses being well-tolerated and no significant adverse effects reported in numerous studies.[8][9] Its direct and potent activation of the urea cycle at a key regulatory step makes it a highly effective treatment for specific metabolic disorders.

Arginine, while essential for the urea cycle, has a narrower therapeutic window. Its oral bioavailability is limited, and both oral and intravenous administration are associated with a range of adverse effects.[4][12][13] The risk of side effects necessitates careful dose titration and patient monitoring.

For researchers and drug development professionals, the favorable safety profile and targeted mechanism of action of NCG suggest its potential for broader applications in conditions characterized by hyperammonemia. Further research into the long-term efficacy and safety of NCG, as well as direct comparative trials with arginine, would be valuable in further defining their respective roles in managing metabolic disorders.

References

N-Carbamoylglutamic Acid: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-carbamoylglutamic acid (NCG) is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1). CPS1 is the first and rate-limiting enzyme of the urea cycle, a critical metabolic pathway for the detoxification of ammonia. This guide provides a comprehensive comparison of the in vitro and in vivo effects of NCG, supported by experimental data, to inform research and drug development in the context of hyperammonemia and related metabolic disorders.

In Vitro vs. In Vivo Effects: A Quantitative Comparison

The primary action of NCG, both in cellular models and in living organisms, is the activation of the urea cycle. However, the observed potency and downstream effects can differ. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of NCG on Carbamoyl Phosphate Synthetase I (CPS1) Activity
ParameterN-acetylglutamate (NAG)This compound (NCG)Reference
Affinity for CPS1 High~10-fold lower than NAG[1]
Maximal Activation (Vmax) of WT CPS1 100%~60% of NAG[1]
Concentration for Half-Maximal Activation of WT CPS1 Lower~25-fold higher than NAG[1]
Effect on Mutant CPS1 (E1034G) -Activates, but 30-40% lower than with WT CPS1[1]
Effect on Mutant CPS1 (M792I) -Competes with NAG, decreasing residual ureagenesis[1]
Table 2: In Vivo Efficacy of NCG in Hyperammonemic Conditions
ConditionStudy PopulationNCG DosageKey OutcomesReference
Healthy Adults 6 healthy young adults50 mg/kg (single dose)Increased formation of [¹³C]urea in 5 out of 6 subjects.[2][3]
Propionic Acidemia 7 patients3-day oral trialPeak [¹³C]urea increased from 2.2 µM to 3.8 µM; Plasma ammonia decreased from 59 to 43 µmol/l.[4]
Partial CPS1 Deficiency 5 subjects3-day oral trialAugmented ureagenesis and decreased plasma ammonia in 4 of 5 subjects; Median ammonia decreased from 115 to 82 µmol/L.[5]
Neonatal Onset CPS1 Deficiency 1 patientNot specifiedHyperammonemia (944 μmol/L) decreased with NCG and other treatments.[6][7]
Organic Acidemias (long-term) 21 patients12.5–250 mg/kg/dayMean plasma ammonia decreased from 69.64 to 55.31 μmol/L.
Japanese Seabass Fish model720 mg/kg diet for 10 weeksAltered gene expression related to lipid metabolism in adipose tissue.
Yellow Catfish Fish model0.05% of diet for 84 daysDecreased serum ammonia and urea contents.[8][9]
Holstein Bulls Livestock modelNot specifiedDecreased plasma ammonia.[10]
Lactating Cows Livestock model20 g/head/day for 30 daysSignificant reduction in blood ammonia levels.[11]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to assess the effects of NCG.

In Vitro CPS1 Activity Assay

This assay measures the enzymatic activity of CPS1 in the presence of NCG.

  • Enzyme Source: Purified recombinant wild-type or mutant CPS1 enzyme.

  • Reaction Mixture: A solution containing KCl, NH₄HCO₃, ATP, MgCl₂, L-ornithine, glycyl-glycine, and human ornithine transcarbamylase (OTC).

  • Activator: Fixed concentrations of NCG and/or NAG are added to the reaction mixture.

  • Initiation and Termination: The reaction is initiated by adding the purified CPS1 enzyme. After a defined incubation period (e.g., 10 minutes), the reaction is stopped by adding a solution of trichloroacetic acid (TCA).

  • Analysis: The product of the coupled reaction, citrulline, is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

In Vivo Ureagenesis Measurement using Stable Isotopes

This method allows for the dynamic measurement of urea production in living subjects.

  • Tracer Administration: A stable isotope tracer, such as [¹³C]sodium acetate or [¹⁵N]ammonium chloride, is administered orally or via infusion.[4][12][13][14]

  • Sample Collection: Blood samples are collected at sequential time points following tracer administration.

  • Isotope Enrichment Analysis: The enrichment of the stable isotope in urea (e.g., [¹³C]urea or [¹⁵N]urea) in the plasma is measured using isotope ratio mass spectrometry or gas chromatography-mass spectrometry.[3][13]

  • NCG Intervention: The protocol is performed before and after a course of NCG treatment to assess its effect on the rate of ureagenesis.[4][5]

In Vitro Adipocyte Differentiation Assay

This assay is used to evaluate the effect of NCG on the differentiation of preadipocytes into mature adipocytes.

  • Cell Culture: Preadipocytes or adipose-derived stem cells are cultured to near confluency.

  • Differentiation Induction: The growth medium is replaced with a differentiation medium containing inducing agents, with or without the addition of NCG at various concentrations.

  • Staining: After a period of differentiation (typically 10-21 days), the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral triglycerides in lipid droplets.[15][16][17]

  • Quantification: The degree of differentiation can be assessed qualitatively by microscopy or quantitatively by eluting the Oil Red O dye and measuring its absorbance spectrophotometrically.[15][16]

In Vitro Apoptosis Assay

This assay quantifies the number of cells undergoing apoptosis in response to NCG treatment.

  • Cell Treatment: Cancer cell lines or other relevant cell types are treated with varying concentrations of NCG for a specified duration.

  • Cell Staining: Cells are collected and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis.[18][19][20][21]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.[19][20]

Signaling Pathways and Mechanisms of Action

The primary and most well-characterized mechanism of NCG is its direct activation of the urea cycle. However, research suggests that its effects extend to other related metabolic pathways.

Urea Cycle Activation by NCG

NCG acts as a substitute for the natural activator NAG, binding to the allosteric site on CPS1 and initiating the urea cycle cascade for ammonia detoxification.

Urea_Cycle_Activation cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol NCG This compound (NCG) CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NCG->CPS1 Activates NAG N-Acetylglutamate (NAG) NAG->CPS1 Activates CP Carbamoyl Phosphate Citrulline_mito Citrulline CP->Citrulline_mito Ornithine_mito Ornithine Ornithine_mito->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Ammonia Ammonia (NH3) Ammonia->CP Bicarbonate Bicarbonate (HCO3-) Bicarbonate->CP Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine Urea Urea Arginine->Urea Ornithine_cyto Ornithine Arginine->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Caption: NCG activates CPS1 in the mitochondria, initiating the urea cycle.

NCG-Mediated Arginine Biosynthesis and Nitric Oxide Production

By activating the urea cycle, NCG can lead to an increase in the production of arginine, an intermediate of the cycle. Arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses.

Arginine_NO_Pathway NCG This compound (NCG) Urea_Cycle Urea Cycle Activation NCG->Urea_Cycle Arginine Arginine Synthesis (Increased) Urea_Cycle->Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS NO Nitric Oxide (NO) Production NOS->NO Physiological_Effects Physiological Effects (e.g., Vasodilation, Immune Response) NO->Physiological_Effects

Caption: NCG enhances arginine synthesis, a precursor for nitric oxide.

Conclusion

This compound is a potent activator of the urea cycle, with demonstrated efficacy both in vitro and in vivo for the management of hyperammonemia. While its primary mechanism of action is the allosteric activation of CPS1, its effects on arginine metabolism and other cellular processes are areas of ongoing research. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of NCG and the development of novel treatments for metabolic disorders.

References

A Comparative Guide to N-carbamoylglutamic Acid (NCG) Formulations for Hyperammonemia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of available data on N-carbamoylglutamic acid (NCG) formulations, primarily focusing on the widely studied and approved formulation, Carbaglu®. Due to a lack of publicly available head-to-head clinical trials comparing different NCG formulations, this document synthesizes data from clinical studies, pharmacokinetic assessments, and product specifications to offer a comprehensive overview for research and drug development purposes.

Overview of this compound (NCG)

N-carbamoyl-L-glutamic acid (NCG) is a synthetic structural analogue of N-acetylglutamate (NAG).[1][2][3] NAG is an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[4][5][6] In patients with N-acetylglutamate synthase (NAGS) deficiency, or in certain organic acidemias where NAG synthesis is secondarily impaired, the urea cycle cannot function properly, leading to the accumulation of toxic levels of ammonia in the blood (hyperammonemia).[3][7][8] NCG acts as a replacement for NAG, activating CPS1 and restoring the function of the urea cycle to facilitate the conversion of ammonia to urea.[1][2][9]

Formulation and Composition Analysis

Direct comparative studies on the clinical performance of different NCG formulations are limited. The primary approved product is Carbaglu® (carglumic acid). A comparison can be drawn between the specifications of this approved drug product and a typical specification for NCG as an active pharmaceutical ingredient (API) available from chemical suppliers.

Table 1: Comparison of NCG Formulations and API Specifications

FeatureCarbaglu® (200 mg dispersible tablet)Typical NCG API Specifications
Active Ingredient Carglumic Acid (N-carbamoyl-L-glutamic acid)[1]N-Carbamoyl-L-glutamic Acid
Purity (HPLC) Conforms to regulatory standards for finished drug products.≥ 98.0%[10]
Inactive Ingredients Microcrystalline cellulose, sodium lauryl sulfate, hypromellose, croscarmellose sodium, anhydrous colloidal silica, sodium stearyl fumarate.[11][12]Not Applicable
Appearance White, elongated, dispersible tablet.[12]White Crystalline Powder[10]
Solubility Soluble in boiling water, slightly soluble in cold water, practically insoluble in organic solvents.[9][11]Soluble in boiling water, slightly soluble in cold water.[11]
Isomer L-isomer[11]L-isomer[10]

Performance Data: Pharmacokinetics and Efficacy

Pharmacokinetic and efficacy data are primarily available for the Carbaglu® formulation. A clinical pharmacology review by the FDA did compare the tablet formulation to a reference powder formulation, finding their mean plasma profiles to be similar with no apparent difference in lag time (tlag), time to maximum concentration (tmax), or maximum concentration (Cmax).[13]

Table 2: Pharmacokinetic Parameters of Carbaglu® (100 mg/kg single oral dose in healthy volunteers)

ParameterValue
Bioavailability (estimated) ~30%[12]
Median Time to Peak Plasma Conc. (Tmax) 3 hours (range: 2-4 hours)[12]
Median Peak Plasma Conc. (Cmax) 2.6 µg/mL (range: 1.8-4.8 µg/mL)[12]

Table 3: Clinical Efficacy of Carbaglu® in Patients with NAGS Deficiency

ParameterBaseline Value (Mean)Value after Day 3 of TreatmentLong-Term Treatment Value (Mean)
Plasma Ammonia Level (µmol/L) 271[14]Normal levels attained[14]23 (after mean duration of 8 years)[14]

In patients with NAGS deficiency, Carbaglu® has been shown to rapidly normalize plasma ammonia levels, often within 24 hours.[12] Long-term treatment has demonstrated continuous control of ammonia levels, often allowing for the discontinuation of dietary protein restrictions.[3][14]

Signaling Pathways and Experimental Workflows

NCG bypasses the deficient N-acetylglutamate synthase (NAGS) enzyme to directly activate Carbamoyl Phosphate Synthetase I (CPS1), thereby initiating the urea cycle for ammonia detoxification.

UreaCycle cluster_mito Mitochondrion cluster_cyto Cytosol NH3 Ammonia (NH₃) CPS1 CPS1 NH3->CPS1 HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1 CP Carbamoyl Phosphate CPS1->CP OTC OTC CP->OTC Orn_mito Ornithine Orn_mito->OTC Cit_mito Citrulline Cit_cyto Citrulline Cit_mito->Cit_cyto Transport OTC->Cit_mito NAGS NAGS (Deficient) NAGS->CPS1 Normally Activates NCG NCG (Carbaglu®) NCG->CPS1 Activates ASS ASS Cit_cyto->ASS Asp Aspartate Asp->ASS ArgSucc Argininosuccinate ASS->ArgSucc ASL ASL ArgSucc->ASL Fumarate Fumarate ASL->Fumarate Arg Arginine ASL->Arg ARG1 ARG1 Arg->ARG1 Urea Urea (Excreted) ARG1->Urea Orn_cyto Ornithine ARG1->Orn_cyto Orn_cyto->Orn_mito Transport

Caption: NCG activates CPS1 in the urea cycle.

The following diagram outlines a typical clinical workflow for evaluating the efficacy of an NCG formulation in treating an acute hyperammonemic episode.

EfficacyWorkflow Start Patient Presents with Acute Hyperammonemia Diagnosis Initial Diagnosis: Suspected NAGS Deficiency or Organic Acidemia Start->Diagnosis Baseline Baseline Measurement: - Plasma Ammonia - Clinical Status Diagnosis->Baseline Treatment Administer NCG Formulation (e.g., 100-250 mg/kg/day) + Other Lowering Therapies Baseline->Treatment Monitoring Continuous Monitoring: - Plasma Ammonia Levels (e.g., at 8, 12, 24 hours) - Clinical Improvement Treatment->Monitoring Endpoint Primary Endpoint: Plasma Ammonia ≤ 50 µmol/L or Hospital Discharge Monitoring->Endpoint Adjust Adjust Dose Based on Ammonia Levels Endpoint->Adjust Not Met Outcome Evaluate Long-Term Maintenance Therapy Endpoint->Outcome Met Adjust->Treatment

Caption: Clinical trial workflow for NCG efficacy.

Experimental Protocols

Detailed protocols from specific head-to-head studies are unavailable. However, based on published clinical trials and pharmacology reviews, the following methodologies are standard.[12][13][14][15]

  • Study Design: Open-label, single-dose, crossover study.

  • Subjects: Healthy adult male volunteers.

  • Procedure:

    • Subjects fast overnight prior to drug administration.

    • A single oral dose of NCG (e.g., 100 mg/kg) is administered with water.

    • Blood samples are collected in heparinized tubes at pre-defined intervals: pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

    • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Analytical Method: Plasma concentrations of carglumic acid are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, and Area Under the Curve (AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Study Design: Retrospective case series analysis or prospective open-label study.

  • Subjects: Patients diagnosed with NAGS deficiency or organic acidemias, presenting with acute hyperammonemia (plasma ammonia > 60 µmol/L).

  • Procedure:

    • Upon admission, baseline plasma ammonia, glutamine levels, and clinical status are recorded.

    • An initial loading dose of NCG (e.g., 100-250 mg/kg) is administered orally or via nasogastric tube, divided into 2-4 doses.

    • Concomitant ammonia-lowering therapies (e.g., intravenous fluids, nitrogen scavengers) are administered as per standard of care.[1][11]

    • Plasma ammonia levels are monitored frequently (e.g., every 4-8 hours) for the first 24-48 hours.

    • The NCG dose is titrated based on the patient's plasma ammonia levels to achieve and maintain a normal range.

  • Data Analysis: The primary efficacy endpoint is the time to normalization of plasma ammonia. Secondary endpoints include the need for dialysis, neurological status, and long-term metabolic stability.

While specific stability data for different NCG formulations were not found, a general protocol according to International Council for Harmonisation (ICH) guidelines would be as follows.[16][17]

  • Study Design: The drug product is stored under various temperature and humidity conditions, including long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Samples: Multiple batches of the finished NCG formulation are placed in their final proposed packaging.

  • Procedure:

    • Samples are pulled from the stability chambers at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

    • At each time point, the samples are tested for a range of quality attributes.

  • Analytical Tests:

    • Assay: To determine the amount of active ingredient (NCG).

    • Purity: To detect and quantify any degradation products using HPLC.

    • Appearance: Visual inspection for changes in color, texture, or form.

    • Dissolution/Disintegration: To ensure the tablet disperses as intended.

    • Moisture Content: To assess water absorption.

  • Data Analysis: The data are analyzed to determine the product's shelf-life, which is the time period during which the product is expected to remain within its approved specifications under the defined storage conditions.

References

A Comparative Guide to the Reproducibility of N-carbamoylglutamic Acid (NCG) Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-carbamoylglutamic acid (NCG) research findings, focusing on its efficacy, mechanism of action, and reproducibility in the treatment of hyperammonemia. The information is compiled from a range of preclinical and clinical studies to support evidence-based research and development.

Executive Summary

This compound (NCG) is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[1][2] Research has consistently demonstrated the efficacy of NCG in treating hyperammonemia associated with inborn errors of metabolism, particularly N-acetylglutamate synthase (NAGS) deficiency, as well as certain organic acidemias like propionic acidemia (PA) and methylmalonic acidemia (MMA). Its primary mechanism of action is the direct activation of CPS1, which enhances the conversion of ammonia to urea, thereby lowering plasma ammonia levels.[1] Clinical findings have shown a high degree of reproducibility in the effectiveness of NCG for these conditions, leading to its approval for medical use in numerous countries. This guide delves into the quantitative data from various studies, details the experimental protocols used to generate these findings, and provides a comparative perspective against other ammonia-lowering therapies.

Data Presentation: Efficacy of NCG in Lowering Plasma Ammonia

The following tables summarize the quantitative data from key clinical studies on the use of NCG in patients with NAGS deficiency, propionic acidemia (PA), and methylmalonic acidemia (MMA).

Table 1: Efficacy of NCG in Patients with NAGS Deficiency

Study/ReferenceNumber of PatientsAge RangeInitial Ammonia (μmol/L)Ammonia after NCG (μmol/L)NCG DosageKey Findings
Guffon et al. (1995)1Neonate>1000Normal80-100 mg/kg/dayRapid normalization of ammonia and normal long-term development.
Tuchman et al. (2008)1AdolescentHigh (unspecified)Markedly decreasedNot specifiedRestored ureagenesis as measured by stable isotope labeling.
Häberle et al. (2011)237 months - 249 monthsElevatedNormalizedMean initial: 172 mg/kg/day; Mean maintenance: 31 mg/kg/dayEffective for both acute and long-term management, often without dietary protein restriction.[3]
Oishi et al. (2016)Multiple case reportsNeonates to adultsVariableSignificant reduction75-100 mg/kg/dayEffective in both acute crises and chronic management.[1]

Table 2: Efficacy of NCG in Patients with Propionic Acidemia (PA)

Study/ReferenceNumber of PatientsAge RangeInitial Ammonia (μmol/L)Ammonia after NCG (μmol/L)NCG DosageKey Findings
Gebhardt et al. (2003)2Not specifiedHigh (unspecified)Normalized within 6 hoursNot specifiedAvoided the need for dialysis.
Ah Mew et al. (2010)7Not specified59 (mean)43 (mean)Not specifiedAugmented ureagenesis and decreased plasma glutamine.
Daniotti et al. (2016)42-20 yearsElevatedReduced or maintained in normal range50 mg/kg/dayReduced number and severity of metabolic decompensations.
Kasapkara et al. (2021)10Not specified69.64 ± 17.828 (pre-treatment)55.31 ± 13.762 (long-term)85 mg/kg/day (average)Significant decrease in plasma ammonia and hospitalization for hyperammonemia.[4]

Table 3: Efficacy of NCG in Patients with Methylmalonic Acidemia (MMA)

Study/ReferenceNumber of PatientsAge RangeInitial Ammonia (μmol/L)Ammonia after NCG (μmol/L)NCG DosageKey Findings
A neonate case (2016)1Neonate1089236 (at 6 hours)200 mg initial doseRapid and dramatic decrease in plasma ammonia, avoiding more invasive treatments.[5]
Daniotti et al. (2016)42-20 yearsElevatedReduced or maintained in normal range50 mg/kg/dayReduced number and severity of metabolic decompensations.
Kasapkara et al. (2021)11Not specified69.64 ± 17.828 (pre-treatment)55.31 ± 13.762 (long-term)85 mg/kg/day (average)Significant decrease in plasma ammonia and hospitalization for hyperammonemia.[4]

Comparative Efficacy with Other Ammonia-Lowering Agents

While direct head-to-head clinical trials are limited, preclinical and clinical evidence suggests NCG has a distinct mechanism and potential advantages over other ammonia scavengers like sodium benzoate and arginine.

Table 4: Comparison of NCG with Sodium Benzoate and Arginine

FeatureThis compound (NCG)Sodium BenzoateL-Arginine
Mechanism of Action Directly activates CPS1, enhancing the urea cycle.[1]Conjugates with glycine to form hippuric acid, which is excreted in the urine, providing an alternative pathway for nitrogen disposal.[6]A substrate for argininosuccinate synthetase and argininosuccinate lyase, and a precursor for ornithine, which is a key intermediate in the urea cycle.
Primary Indication NAGS deficiency, hyperammonemia in PA and MMA.[1]Urea cycle disorders, hepatic encephalopathy.[6]Urea cycle disorders, particularly those downstream of CPS1 and OTC.
Reported Efficacy Rapid and sustained reduction in ammonia.[4][5]Effective in reducing ammonia, but the effect may not be sustained.[7][8]Effective in reducing hyperammonemic attacks and improving growth in some urea cycle disorders.
Preclinical Findings Prevents ammonia toxicity potentiated by sodium benzoate in mice.Potentiates ammonia toxicity and reduces urea synthesis in mice.[7]In combination with NCG, can protect rats with liver cirrhosis from acute ammonia intoxication.
Clinical Considerations Generally well-tolerated with few reported side effects.[4]Can cause nausea, vomiting, and may increase ascites in patients with liver disease.[6][7]Generally well-tolerated, but large doses may cause gastrointestinal upset.

Experimental Protocols

Reproducibility of research findings is critically dependent on detailed and standardized experimental protocols. Below are methodologies for key experiments cited in NCG research.

In Vitro Carbamoyl Phosphate Synthetase 1 (CPS1) Activity Assay

This protocol is adapted from studies investigating the direct effect of NCG on CPS1 activity.

Objective: To measure the enzymatic activity of CPS1 in the presence of NCG and compare it to its natural activator, NAG.

Materials:

  • Purified recombinant CPS1 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Substrates: 50 mM NH₄Cl, 50 mM NaHCO₃, 10 mM ATP

  • Activators: N-acetylglutamate (NAG) and this compound (NCG) at various concentrations

  • Ornithine transcarbamylase (OTC) (coupling enzyme)

  • L-ornithine

  • Colorimetric reagent for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrates, and the coupling enzyme (OTC) and L-ornithine.

  • Add varying concentrations of the activator (NAG or NCG) to different wells of a microplate.

  • Initiate the reaction by adding the purified CPS1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • The carbamoyl phosphate produced by CPS1 is immediately converted to citrulline by the coupling enzyme OTC.

  • Stop the reaction and add the colorimetric reagent for citrulline.

  • Heat the plate to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the specific activity of CPS1 (e.g., in nmol of citrulline produced per minute per mg of protein) for each activator concentration.

In Vivo Measurement of Ureagenesis using Stable Isotopes

This protocol provides a method to assess the rate of urea synthesis in vivo, a direct measure of urea cycle function, and has been used to demonstrate the efficacy of NCG.[9][10]

Objective: To quantify the rate of ureagenesis in subjects before and after NCG administration using a stable isotope tracer.

Materials:

  • Stable isotope tracer: ¹³C-sodium acetate or ¹⁵N-ammonium chloride

  • This compound (NCG)

  • Equipment for blood collection

  • Gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS) for isotope enrichment analysis

Procedure:

  • Baseline Sampling: Collect a baseline blood sample from the subject after an overnight fast.

  • Tracer Administration: Administer a single oral or intravenous bolus of the stable isotope tracer (e.g., ¹³C-sodium acetate).

  • Serial Blood Sampling: Collect serial blood samples at specific time points (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) after tracer administration.

  • Plasma Separation: Immediately process the blood samples to separate plasma and store frozen until analysis.

  • NCG Administration: After a washout period, administer NCG to the subject for a specified duration (e.g., 3 days).

  • Repeat Isotope Study: Repeat steps 1-4 after the NCG treatment period.

  • Sample Analysis:

    • Extract urea from the plasma samples.

    • Derivatize the urea to a volatile compound for GC-MS analysis.

    • Analyze the samples using GC-MS or IRMS to determine the isotopic enrichment of urea (e.g., the ratio of ¹³C-urea to ¹²C-urea).

  • Data Analysis:

    • Calculate the rate of appearance of the labeled urea in plasma over time.

    • Compare the rate of ureagenesis before and after NCG treatment to determine the effect of the drug.

Measurement of Plasma Ammonia in Animal Models

This protocol is essential for preclinical studies evaluating the efficacy of NCG in animal models of hyperammonemia.

Objective: To accurately measure plasma ammonia concentrations in animal models.

Materials:

  • Ammonia-free collection tubes (e.g., containing EDTA or heparin)

  • Centrifuge

  • Ammonia assay kit (e.g., enzymatic glutamate dehydrogenase method)

  • Spectrophotometer or microplate reader

Procedure:

  • Blood Collection: Collect blood from the animal (e.g., via cardiac puncture or retro-orbital sinus) and immediately place it in a pre-chilled ammonia-free collection tube.

  • Plasma Separation: Centrifuge the blood sample at 4°C as soon as possible (ideally within 15 minutes of collection) to separate the plasma.

  • Sample Storage: If not analyzed immediately, store the plasma at -80°C. Avoid repeated freeze-thaw cycles.

  • Ammonia Measurement:

    • Thaw the plasma samples on ice.

    • Follow the instructions of the commercial ammonia assay kit. Typically, this involves mixing the plasma with a reagent containing glutamate dehydrogenase, α-ketoglutarate, and NADPH.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is proportional to the ammonia concentration.

    • Measure the absorbance using a spectrophotometer or microplate reader.

  • Data Analysis: Calculate the plasma ammonia concentration based on a standard curve.

Mandatory Visualization

Signaling Pathway of NCG Action

NCG_Action cluster_mitochondrion Mitochondrial Matrix cluster_cytosol Cytosol NH3 Ammonia (NH₃) CPS1_inactive CPS1 (Inactive) NH3->CPS1_inactive HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1_inactive ATP1 2 ATP ATP1->CPS1_inactive Carbamoyl_Phosphate Carbamoyl Phosphate CPS1_inactive->Carbamoyl_Phosphate Converts to NCG N-Carbamoylglutamate (NCG) NCG->CPS1_inactive Activates OTC OTC Carbamoyl_Phosphate->OTC Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline OTC->Citrulline_out Citrulline_in Citrulline Citrulline_out->Citrulline_in ASS ASS Citrulline_in->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine ARG1 ARG1 Arginine->ARG1 Urea Urea (Excreted) ARG1->Urea Ornithine_out Ornithine ARG1->Ornithine_out Ornithine_out->Ornithine_in

Caption: NCG activates CPS1 in the urea cycle.

Experimental Workflow for In Vivo Ureagenesis Study

Ureagenesis_Workflow cluster_preNCG Pre-NCG Treatment cluster_postNCG Post-NCG Treatment Start1 Subject Fasting Baseline_Blood Baseline Blood Sample Start1->Baseline_Blood Tracer_Admin1 Administer Stable Isotope Tracer (e.g., ¹³C-acetate) Baseline_Blood->Tracer_Admin1 Serial_Blood1 Serial Blood Sampling (e.g., 0-240 min) Tracer_Admin1->Serial_Blood1 Plasma_Sep1 Plasma Separation & Storage Serial_Blood1->Plasma_Sep1 NCG_Treatment NCG Treatment Period (e.g., 3 days) Analysis Sample Analysis (GC-MS or IRMS) Plasma_Sep1->Analysis Plasma_Sep2 Plasma Separation & Storage Start2 Subject Fasting Post_Baseline_Blood Baseline Blood Sample Start2->Post_Baseline_Blood Tracer_Admin2 Administer Stable Isotope Tracer Post_Baseline_Blood->Tracer_Admin2 Serial_Blood2 Serial Blood Sampling Tracer_Admin2->Serial_Blood2 Serial_Blood2->Plasma_Sep2 Plasma_Sep2->Analysis Comparison Compare Ureagenesis Rates (Pre- vs. Post-NCG) Analysis->Comparison

Caption: Workflow of a stable isotope study.

Reproducibility of NCG Research Findings

The research findings on the efficacy of NCG in treating hyperammonemia due to NAGS deficiency and certain organic acidemias have demonstrated a high degree of reproducibility across numerous case reports, case series, and clinical studies conducted by different research groups worldwide. This consistency is a strong indicator of the robustness of the therapeutic effect of NCG.

Several factors contribute to this high reproducibility:

  • Well-defined Mechanism of Action: NCG has a clear and direct pharmacological target, CPS1. Its action as an analog of the natural activator NAG provides a strong biochemical basis for its efficacy, which has been consistently demonstrated in in vitro enzymatic assays.

  • Dramatic and Measurable Clinical Effect: The reduction in plasma ammonia levels following NCG administration is often rapid and significant, providing a clear and quantifiable endpoint for clinical assessment. This makes the therapeutic effect less susceptible to subjective interpretation.

  • Consistent Patient Populations: The primary indications for NCG are rare genetic disorders with specific biochemical and genetic markers. This allows for the study of relatively homogeneous patient populations, which reduces variability in treatment response.

  • Reproducible Preclinical Findings: Studies in animal models of hyperammonemia have consistently shown the ammonia-lowering effects of NCG, providing a solid foundation for its clinical development and use.

While the efficacy of NCG is well-established, ongoing research continues to refine optimal dosing strategies for different conditions and patient populations. The long-term outcomes of NCG therapy are also an area of active investigation, with current data suggesting a favorable safety profile and sustained efficacy. The use of standardized and detailed experimental protocols, such as those outlined in this guide, is crucial for ensuring the continued reproducibility of research in this field and for facilitating the comparison of findings across different studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

[City, State] – [Date] – This guide provides a comprehensive comparison of the effects of N-carbamoylglutamic acid (NCG) on key metabolic pathways, particularly the urea cycle, nitric oxide synthesis, and amino acid metabolism. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of NCG's performance against alternative interventions.

Executive Summary

This compound (NCG) is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1).[1] CPS1 is the rate-limiting enzyme in the urea cycle, the primary pathway for ammonia detoxification in the body.[1] NCG has demonstrated significant efficacy in activating the urea cycle, making it a cornerstone treatment for hyperammonemia associated with NAGS deficiency and certain organic acidemias.[2][3] This guide delves into the quantitative effects of NCG on related metabolic pathways, presenting data-driven comparisons and detailed experimental methodologies.

The Urea Cycle: Primary Target of NCG Action

The most direct and profound impact of NCG is on the urea cycle. By mimicking NAG, NCG activates CPS1, thereby enhancing the conversion of ammonia to urea for excretion.[1] This action is crucial in conditions of primary N-acetylglutamate synthase (NAGS) deficiency and in secondary deficiencies seen in organic acidemias like propionic acidemia (PA) and methylmalonic acidemia (MMA).[2][3]

Comparative Efficacy in Ammonia Detoxification

NCG treatment has been shown to significantly reduce plasma ammonia levels and increase ureagenesis. In a study involving patients with propionic acidemia, a three-day course of oral NCG led to a notable decrease in mean plasma ammonia and a concurrent increase in the rate of urea synthesis.

Table 1: Effect of NCG on Ammonia and Ureagenesis in Propionic Acidemia Patients

ParameterBefore NCG TreatmentAfter NCG TreatmentP-value
Mean Plasma Ammonia (μM)5943< 0.018
Peak [¹³C]Urea (μM)2.23.8< 0.0005

Data sourced from a study on patients with propionic acidemia.[4]

In a retrospective study of patients with classic organic acidemias (PA and MMA), long-term NCG treatment resulted in a significant reduction in plasma ammonia levels and a decrease in hospitalization due to hyperammonemia episodes.[2][3]

Table 2: Long-Term Effects of NCG in Organic Acidemia Patients

ParameterPre-NCG Treatment PeriodDuring Long-Term NCG TreatmentP-value
Plasma Ammonia (μmol/L)69.64 ± 17.82855.31 ± 13.7620.021
Hospitalization for HyperammonemiaSignificantly HigherSignificantly Lower0.013

Data from a retrospective study on 21 patients with MMA and PA.[2][3]

Experimental Protocol: Measurement of Ureagenesis with Stable Isotopes

A common method to quantify the in vivo rate of ureagenesis involves the use of stable isotope tracers.[5][6][7]

Objective: To measure the effect of NCG on the rate of urea synthesis.

Methodology:

  • Patient Population: Patients with a confirmed diagnosis of a urea cycle disorder or organic acidemia.

  • Baseline Measurement: A baseline 4-hour study is performed before the administration of NCG.

  • Tracer Administration: An oral bolus of [¹³C]sodium acetate is administered at the beginning of the study.[4]

  • Sample Collection: Sequential blood samples are collected to measure [¹³C]urea, ammonia, urea, and amino acids.[4]

  • NCG Intervention: Patients are treated with oral NCG for a specified period (e.g., 3 days).[4]

  • Post-Treatment Measurement: The 4-hour stable isotope study is repeated after the NCG treatment course.

  • Analysis: Isotope ratio-mass spectrometry is used to measure the appearance of the label in [¹³C]urea.[8][9]

experimental_workflow cluster_pre_ncg Baseline Study cluster_post_ncg Post-Treatment Study Pre_Tracer Administer Oral [¹³C]Sodium Acetate Pre_Sample Collect Blood Samples (0-4 hours) Pre_Tracer->Pre_Sample NCG_Admin Administer Oral NCG (e.g., for 3 days) Pre_Sample->NCG_Admin Post_Tracer Administer Oral [¹³C]Sodium Acetate NCG_Admin->Post_Tracer Post_Sample Collect Blood Samples (0-4 hours) Post_Tracer->Post_Sample Analysis Analyze Samples via Isotope Ratio-Mass Spectrometry Post_Sample->Analysis

Caption: Experimental workflow for measuring ureagenesis.

urea_cycle cluster_mitochondria Mitochondria cluster_cytosol Cytosol NH3 NH₃ + HCO₃⁻ CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) NH3->CPS1 2 ATP CP Carbamoyl Phosphate CPS1->CP OTC Ornithine Transcarbamylase (OTC) CP->OTC Ornithine_in Ornithine Ornithine_in->OTC Citrulline_out Citrulline OTC->Citrulline_out Citrulline_in Citrulline Citrulline_out->Citrulline_in Transport NCG This compound (NCG) NCG->CPS1 Activates ASS Argininosuccinate Synthetase (ASS) Citrulline_in->ASS Aspartate Aspartate Aspartate->ASS ATP Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine L-Arginine ASL->Arginine Arginase Arginase 1 Arginine->Arginase H₂O Urea Urea Arginase->Urea Ornithine_out Ornithine Arginase->Ornithine_out Ornithine_out->Ornithine_in Transport

Caption: The Urea Cycle and the site of NCG action.

Interaction with Nitric Oxide Synthesis

The urea cycle and the nitric oxide (NO) synthesis pathway are interconnected through their common substrate, L-arginine.[10] NO, a critical signaling molecule, is synthesized from L-arginine by nitric oxide synthase (NOS).[11][12] NCG has been shown to increase the endogenous synthesis of arginine, which in turn can enhance the production of NO.[13][14]

Comparative Effects on Arginine and Nitric Oxide Levels

Studies in both animals and humans suggest that NCG supplementation can increase plasma arginine and NO concentrations. In a study with fattening Holstein bulls, dietary NCG supplementation led to a quadratic increase in plasma NO concentration.[15] Another study on Holstein heifers at high altitude demonstrated that NCG restores nitric oxide synthesis.[13]

Table 3: Effect of NCG on Plasma Arginine and Nitric Oxide

SpeciesNCG DosageChange in Plasma ArginineChange in Plasma Nitric Oxide
Fattening Holstein BullsIncreasing DosesLinear & Quadratic IncreaseQuadratic Increase
Japanese Seabass720 mg/kg dietSignificantly IncreasedNot Reported
Holstein Heifers (High Altitude)Not SpecifiedEnhanced SynthesisRestored Synthesis

Data compiled from various animal studies.[13][15][16]

nitric_oxide_synthesis L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline NADP NADP⁺ NOS->NADP O2 O₂ O2->NOS NADPH NADPH NADPH->NOS

Caption: Nitric Oxide Synthesis Pathway.

Influence on Amino Acid Metabolism

Beyond its primary effects, NCG also modulates the metabolism of other amino acids. Treatment with NCG has been associated with changes in the plasma concentrations of several amino acids, including glutamine and alanine.

Comparative Data on Plasma Amino Acid Concentrations

In a study with healthy adults, a single dose of NCG significantly decreased the concentration of blood alanine, while glutamine and arginine levels were not significantly affected.[8][9] In contrast, in patients with propionic acidemia, NCG treatment led to a significant decrease in plasma glutamine.[4] Studies in fattening Holstein bulls have shown that NCG supplementation increases plasma concentrations of alanine, glutamate, and serine, as well as total essential and non-essential amino acids.[15]

Table 4: Comparative Effects of NCG on Plasma Amino Acid Levels

Study PopulationNCG TreatmentChange in GlutamineChange in AlanineChange in ArginineOther Notable Changes
Healthy AdultsSingle 50 mg/kg doseNo significant changeSignificantly diminishedNo significant change-
Propionic Acidemia Patients3-day oral courseDecreased (552 to 331 μM)Not reportedNot reported-
Fattening Holstein BullsDietary SupplementationNot reportedLinear & Quadratic IncreaseLinear & Quadratic IncreaseIncreased Glu, Ser, TNEAA, TAA

Data compiled from human and animal studies.[4][8][9][15]

Conclusion

This compound is a potent activator of the urea cycle, offering a life-saving intervention for patients with certain inborn errors of metabolism. Its efficacy in reducing hyperammonemia is well-documented through quantitative clinical data. Furthermore, emerging evidence highlights its role in modulating interconnected metabolic pathways, including the synthesis of nitric oxide and the broader landscape of amino acid metabolism. These secondary effects, particularly the enhancement of L-arginine and nitric oxide production, suggest a wider therapeutic potential for NCG that warrants further investigation. The detailed experimental protocols provided herein offer a framework for future research in this promising area.

References

Long-Term Efficacy of N-carbamoylglutamic Acid in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term efficacy of N-carbamoylglutamic acid (NCG) and its alternatives in animal models of hyperammonemia, primarily focusing on urea cycle disorders (UCDs). The information is intended to support preclinical research and drug development efforts by presenting available experimental data, detailed methodologies, and relevant biological pathways.

Overview of Therapeutic Strategies

Hyperammonemia, a hallmark of UCDs and other metabolic disorders, is a life-threatening condition requiring prompt and effective management. The primary goal of treatment is to reduce plasma ammonia levels to prevent irreversible neurological damage. This compound (NCG) represents a targeted therapy that directly activates the urea cycle. Alternative treatments, such as sodium benzoate and sodium phenylbutyrate, function as ammonia scavengers, providing an alternative pathway for nitrogen excretion.

This compound (NCG): A Urea Cycle Activator

NCG is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle. By mimicking NAG, NCG restores or enhances the function of the urea cycle, facilitating the conversion of ammonia to urea.

Long-Term Efficacy in a NAGS Deficiency Mouse Model

A pivotal study established a biochemically salvageable N-acetylglutamate synthase (NAGS) knockout mouse model, which mimics the severe neonatal presentation of NAGS deficiency in humans. This model has provided critical long-term efficacy data for NCG.

Experimental Data:

Animal ModelTreatment RegimenDurationKey Efficacy EndpointOutcomeReference
NAGS knockout homozygous (Nags-/-) miceIntraperitoneal injections of NCG and L-citrulline from birth to weaning, followed by supplementation in drinking water.LifelongSurvival Rate85% survival rate with normal development and reproduction. Interruption of treatment led to severe hyperammonemia and death within 48 hours.[1]

Experimental Protocol: Rescue of NAGS Knockout Mice

  • Animal Model: NAGS knockout homozygous (Nags-/-) mice.

  • Treatment:

    • Newborn period to weaning: Daily intraperitoneal injections of this compound (NCG) and L-citrulline.

    • Post-weaning: Supplementation of both NCG and L-citrulline in the drinking water.

  • Monitoring: Genotyping was performed by PCR and confirmed by Western blotting of liver and intestine. Plasma amino acid levels were monitored to assess metabolic status.[1]

Signaling Pathway: NCG Action on the Urea Cycle

The following diagram illustrates the mechanism of action of NCG within the urea cycle.

Urea_Cycle_NCG cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Ammonia Ammonia (NH3) + Bicarbonate (HCO3-) CPS1 Carbamoyl Phosphate Synthetase I (CPS1) Ammonia->CPS1 CP Carbamoyl Phosphate CPS1->CP OTC Ornithine Transcarbamylase (OTC) CP->OTC NAGS N-acetylglutamate Synthase (NAGS) NAG N-acetylglutamate (NAG) NAGS->NAG Produces NAG->CPS1 Activates NCG This compound (NCG) NCG->CPS1 Activates (Therapeutic) Glutamate_AcCoA Glutamate + Acetyl-CoA Glutamate_AcCoA->NAGS Substrate Citrulline Citrulline OTC->Citrulline UreaCycle Rest of Urea Cycle Citrulline->UreaCycle Citrulline_out Citrulline Citrulline->Citrulline_out Urea Urea (Excreted) UreaCycle->Urea Ornithine_in Ornithine Ornithine_in->OTC

Mechanism of NCG in the Urea Cycle.

Alternative Therapies: Ammonia Scavengers

Ammonia scavengers provide an alternative pathway for the excretion of nitrogen, bypassing the compromised urea cycle. The most commonly used ammonia scavengers are sodium benzoate and sodium phenylbutyrate.

Sodium Benzoate

Sodium benzoate conjugates with glycine to form hippuric acid, which is then excreted in the urine. Each mole of benzoate removes one mole of nitrogen.

Long-Term Efficacy in Animal Models:

Comprehensive long-term efficacy studies of sodium benzoate in animal models of UCDs, with survival as a primary endpoint, are limited. One study in the sparse-fur (spf) mouse model of ornithine transcarbamylase (OTC) deficiency investigated the effects of different doses of sodium benzoate on cerebral and hepatic metabolites.

Experimental Data:

Animal ModelTreatmentDurationKey FindingsOutcomeReference
Sparse-fur (spf) mice (OTC deficiency)Single intraperitoneal injection of sodium benzoate (2.5, 5, and 10 mmol/kg body weight)Short-termDose-dependent effects on brain ammonia and glutamine.A dose of 2.5 mmol/kg had a beneficial effect on reducing cerebral ammonia. Higher doses led to an increase in liver and brain ammonia, and a decrease in ATP and acetyl CoA, suggesting potential toxicity.[2]
Healthy MiceOral administration in drinking water (0.56, 1.125, and 2.25 mg/mL)4 weeksImpaired memory and motor coordination, increased brain oxidative stress.These findings in healthy mice suggest potential for adverse effects with long-term use.[3]
Healthy MiceIncorporated into feed (125, 250, and 500 mg/kg)8 weeksDose-dependent effects on body weight, hematological parameters, and markers of oxidative stress.Suggests potential for harmful effects if consumption limits are exceeded.[4]

Experimental Workflow: Ammonia Scavenging by Sodium Benzoate

Benzoate_Pathway cluster_body Body cluster_kidney Kidney Ammonia Excess Ammonia (from protein catabolism) Glycine Glycine Ammonia->Glycine Incorporated into Hippurate Hippuric Acid Glycine->Hippurate Conjugates with Benzoate Sodium Benzoate (Administered) Benzoate->Hippurate Excretion Urinary Excretion Hippurate->Excretion

Alternative pathway of nitrogen excretion via sodium benzoate.
Sodium Phenylbutyrate and Glycerol Phenylbutyrate

Sodium phenylbutyrate is a prodrug that is converted to phenylacetate. Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is excreted in the urine. Each mole of phenylacetate removes two moles of nitrogen. Glycerol phenylbutyrate is a newer formulation designed to have a slower release and be better tolerated.

Long-Term Efficacy in Animal Models:

Similar to sodium benzoate, there is a scarcity of long-term efficacy studies of sodium phenylbutyrate and glycerol phenylbutyrate in animal models of UCDs with survival as a primary outcome. A review of ammonia-scavenging drugs mentions that preliminary studies in animal models of acute liver failure show that L-ornithine phenylacetate can successfully attenuate hyperammonemia.[5] However, specific long-term data from these studies are not provided. Much of the available data comes from clinical trials in humans.

Experimental Data (from clinical and related studies):

DrugPopulationDurationKey FindingsReference
Sodium PhenylbutyrateHuman patients with OTC deficiency26 months (median follow-up)No hyperammonemic episodes requiring hospitalization. Increased protein intake was possible.[6][7]
Glycerol PhenylbutyrateHuman patients with UCDs12 monthsEffective ammonia control sustained over the study period.[8]
Glycerol PhenylbutyrateHuman patients with UCDsUp to 5.86 yearsContinued maintenance of ammonia control with no new adverse events identified.[9]

Experimental Workflow: Ammonia Scavenging by Phenylbutyrate

Phenylbutyrate_Pathway cluster_body Body cluster_kidney Kidney Phenylbutyrate Sodium Phenylbutyrate (Administered) Phenylacetate Phenylacetate Phenylbutyrate->Phenylacetate Metabolized to PAG Phenylacetylglutamine Phenylacetate->PAG Glutamine Glutamine (contains 2 Nitrogens) Glutamine->PAG Conjugates with Excretion Urinary Excretion PAG->Excretion

Alternative pathway of nitrogen excretion via sodium phenylbutyrate.

Comparative Summary and Conclusion

This guide highlights the available long-term efficacy data for NCG and its alternatives in animal models.

Data Comparison:

TherapyMechanism of ActionKey Preclinical Long-Term Efficacy Data
This compound (NCG) Urea Cycle ActivatorHigh-quality evidence: 85% long-term survival in a lethal NAGS knockout mouse model.[1]
Sodium Benzoate Ammonia ScavengerLimited evidence: Short-term studies in a UCD mouse model show dose-dependent effects with potential for toxicity at higher doses.[2] Long-term studies in healthy mice indicate potential for adverse effects.[3][4]
Sodium Phenylbutyrate / Glycerol Phenylbutyrate Ammonia ScavengerVery limited preclinical evidence: Most long-term efficacy data is derived from human clinical trials.[6][7][8][9]

Based on the currently available literature, this compound has the most robust preclinical evidence for long-term efficacy in a relevant animal model of a urea cycle disorder. The successful rescue and long-term survival of the NAGS knockout mouse model provide a strong rationale for its clinical use.

For the ammonia scavengers, sodium benzoate and sodium phenylbutyrate, there is a notable lack of published long-term efficacy studies in animal models of UCDs that focus on survival and prevention of metabolic crises. While these drugs have been a mainstay of treatment for many years, the preclinical data to support their long-term efficacy is not as well-defined as that for NCG. The available animal studies for sodium benzoate raise some concerns about potential long-term toxicity.

Future Directions:

To provide a more direct and objective comparison, further research is needed. Specifically, long-term, head-to-head comparative efficacy and safety studies of NCG, sodium benzoate, and sodium phenylbutyrate in standardized animal models of various urea cycle disorders are warranted. Such studies would be invaluable for optimizing therapeutic strategies and informing clinical trial design.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Carbamoylglutamic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the proper disposal of N-carbamoylglutamic acid (CAS Number: 1188-38-1), a compound utilized in research and as a therapeutic agent. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety Protocols & Personal Protective Equipment (PPE)

This compound is classified as hazardous.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent safety measures are imperative during handling and disposal.

  • Engineering Controls: All handling and disposal procedures must be conducted in a well-ventilated area, preferably a chemical fume hood. A safety shower and eye wash station should be readily accessible.

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

    • Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Body Protection: A standard laboratory coat or appropriate protective clothing to prevent skin exposure.

    • Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

II. Hazard Summary for this compound

For quick reference, the key hazard information for this compound is summarized in the table below. This data is compiled from safety data sheets (SDS).

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P317, P330, P501
Skin Irritation (Category 2)H315: Causes skin irritationP280, P302+P352, P321, P332+P317, P362+P364
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280, P305+P351+P338
Specific Target Organ ToxicityH335: May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405

Data sourced from multiple safety data sheets.[1][2]

III. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[1]

  • Waste Collection:

    • Collect waste this compound, whether in solid form or in solution, in a designated, compatible, and properly sealed hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.

    • Do not mix with incompatible waste streams.

  • Container Management:

    • Ensure the exterior of the waste container is clean and free of contamination.

    • Keep the container tightly closed when not in use.

    • Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[3]

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow all institutional and local regulations for the storage of chemical waste.

  • Final Disposal:

    • Dispose of the contents and the container through a licensed hazardous waste disposal company or your institution's environmental health and safety (EHS) office.[2]

    • Adhere strictly to all applicable federal, state, and local environmental regulations.[2]

IV. Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Ensure Personal Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation. Avoid breathing dust or vapors.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or waterways.[4]

  • Clean-up:

    • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.[5]

    • For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a chemical waste container.

  • Decontamination: Thoroughly clean the spill area. Wash contaminated clothing before reuse.

  • Reporting: Report the incident to your supervisor and your institution's EHS office.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: N-Carbamoylglutamic Acid Waste Generated ppe_check Is appropriate PPE being worn? start->ppe_check ppe_check->ppe_check No, put on PPE spill Is there a spill? ppe_check->spill Yes collect_waste Collect waste in a labeled, compatible hazardous waste container. spill->collect_waste No spill_procedure Follow Emergency Spill Procedures spill->spill_procedure Yes store_waste Store container in a designated secure area. collect_waste->store_waste spill_procedure->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal. store_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling N-carbamoylglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of N-carbamoylglutamic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation. It is also harmful if swallowed.[1][2] The required PPE is summarized in the table below.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes Safety glasses with side-shields or chemical safety gogglesMust conform to OSHA or equivalent standards (e.g., EN 166).
Hands Chemical-resistant, impervious glovesCompatible gloves such as nitrile rubber are recommended. Dispose of contaminated gloves after use.
Skin and Body Laboratory coatAn impervious lab coat should be worn to prevent skin contact.
Respiratory Air-purifying respirator (if necessary)Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or as a precaution when handling powders.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • All procedures involving this compound should be conducted in a well-ventilated area.

  • The use of a laboratory fume hood or mechanical exhaust is required to minimize inhalation exposure.

2. Preparation of Solutions:

  • This compound is a crystalline solid.[3]

  • For preparing stock solutions, it is soluble in organic solvents such as ethanol (~10 mg/ml), DMSO (~30 mg/ml), and dimethylformamide (DMF) (~30 mg/ml).[3]

  • When dissolving, purge the solvent of choice with an inert gas.[3]

  • For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 2 mg/ml. It is not recommended to store aqueous solutions for more than one day.[3]

  • Avoid generating dust during weighing and transfer.[4]

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale the substance.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep the container tightly closed when not in use.

4. Storage:

  • Store at room temperature in a dry, well-ventilated area.[3]

  • Keep away from incompatible substances.

Emergency First Aid Procedures

  • After skin contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • After eye contact: Immediately flush eyes with plenty of water for 10 to 15 minutes, holding eyelids open. Consult an ophthalmologist.

  • After inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]

  • After swallowing: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician immediately.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, closed, and clearly labeled container for disposal.

2. Disposal Method:

  • Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[2]

  • Do not allow the substance to enter drains, soil, or surface water.

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal cluster_safety Safety & Emergency a Don PPE b Weigh this compound in fume hood a->b c Prepare solution (if required) b->c d Conduct experiment in well-ventilated area c->d e Store unused material in a tightly sealed container d->e f Collect waste in a labeled, sealed container d->f i In case of exposure, follow first aid procedures d->i g Decontaminate work surfaces f->g h Arrange for professional waste disposal g->h j Remove and wash contaminated clothing i->j

Caption: Workflow for the safe handling of this compound.

References

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